gelucire 44-14
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
121548-04-7 |
|---|---|
Fórmula molecular |
C9H14N2 |
Sinónimos |
gelucire 44-14 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Gelucire 44/14
For Researchers, Scientists, and Drug Development Professionals
Gelucire® 44/14, a non-ionic surfactant, is a cornerstone excipient in modern pharmaceutical development, particularly for enhancing the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its efficacy is largely dictated by its amphiphilic nature, a characteristic quantified by the Hydrophilic-Lipophilic Balance (HLB) system. This guide provides a detailed examination of the HLB value of Gelucire 44/14, its physicochemical properties, relevant experimental protocols, and its mechanistic role in drug delivery.
The Hydrophilic-Lipophilic Balance (HLB) System
The HLB system, originally devised by William C. Griffin, is an empirical scale used to index the degree of hydrophilicity or lipophilicity of non-ionic surfactants. The value, typically ranging from 0 to 20, indicates the surfactant's affinity for aqueous or oil phases and thus predicts its function in a formulation. A higher HLB value signifies greater water solubility and a preference for forming oil-in-water (o/w) emulsions, while a lower value indicates higher oil solubility, making the surfactant suitable for water-in-oil (w/o) emulsions.
HLB Value and Physicochemical Properties of Gelucire 44/14
Gelucire 44/14 is chemically known as lauroyl polyoxyl-32 glycerides. It is produced through an alcoholysis reaction between hydrogenated coconut oil and polyethylene glycol-32 (PEG-32).[1] This composition of glycerides and PEG esters gives it unique self-emulsifying properties.[1]
The "44" in its name refers to its nominal melting point in degrees Celsius, and the "14" denotes its HLB value.[2] Gelucire 44/14's high HLB value of 14 classifies it as a hydrophilic surfactant, making it an effective solubilizer and o/w emulsifying agent.[3] Upon contact with aqueous media, it spontaneously forms a fine dispersion or microemulsion, a critical feature for its role in Self-Emulsifying Drug Delivery Systems (SEDDS).[1][4]
Table 1: Key Physicochemical Properties of Gelucire 44/14
| Property | Value | Reference(s) |
| HLB Value | 14 (Calculated) / 11 (Practical) | [1][5][6] |
| Chemical Name | Lauroyl Polyoxyl-32 Glycerides | [7] |
| Appearance | Waxy, semi-solid block | [7] |
| Melting Range | 42.5 - 47.5 °C (Peak at ~43 °C) | [1][7] |
| Critical Micelle Concentration (CMC) | ~0.07 g/L (or 72 mg/L) | [1][7] |
| Dispersion Characteristics | Self-emulsifies in aqueous media | [7] |
| Resulting Dispersion Type | Fine dispersion / microemulsion (LFCS Type III, SMEDDS) | [7] |
| Mean Micelle/Droplet Diameter | 10 - 100 nm | [1][4] |
Note: While the nominal HLB is 14, some practical or experimentally determined values are cited as 11, which still places it firmly in the hydrophilic, o/w emulsifier category.[1][6]
Experimental Protocols
While the HLB value is often provided by the manufacturer, it can be determined experimentally. An established method involves preparing a series of emulsions of a standard oil (for which the "required HLB" is known) using blends of the unknown surfactant and a surfactant with a known HLB.[8]
Protocol: Emulsion Stability Method
-
Preparation of Surfactant Blends: Prepare a series of blends of Gelucire 44/14 with a surfactant of a known, different HLB value (e.g., a low HLB surfactant like Span 80, HLB = 4.3). The blends should cover a range of HLB values (e.g., from 8 to 15).
-
Emulsion Formation: For each surfactant blend, prepare an oil-in-water emulsion with a standard oil (e.g., paraffinic mineral oil, required HLB ~10) at a fixed oil-to-water and surfactant concentration.
-
Stability Assessment: Evaluate the stability of each emulsion after a set period (e.g., 24 hours). Stability can be assessed visually (creaming, phase separation) or by measuring droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).[8]
-
HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion (e.g., smallest, most uniform droplet size) is considered to match the required HLB of the oil.[8] The HLB of the unknown surfactant (Gelucire 44/14) can then be calculated from the proportions used in the optimal blend.
This protocol outlines the steps to formulate and characterize a Self-Emulsifying Drug Delivery System (SEDDS) using Gelucire 44/14.
Protocol: SEDDS Formulation and Characterization
-
API Solubility Screening: Determine the solubility of the API in molten Gelucire 44/14 (typically at 50-70°C).[1] Differential Scanning Calorimetry (DSC) can provide a more accurate measurement.[1]
-
Formulation Preparation: Melt Gelucire 44/14 at 70-80°C with gentle stirring.[1] Once molten and homogenous, cool to approximately 40°C and add the API, stirring until fully dissolved.[1]
-
Self-Emulsification Assessment: Add a known amount (e.g., 1 g) of the formulation dropwise into a standard volume (e.g., 500 mL) of aqueous medium (e.g., distilled water or simulated gastric fluid) at 37°C with gentle agitation (e.g., 50 rpm).[9]
-
Characterization of the Emulsion:
-
Emulsification Time: Record the time taken for the formulation to form a homogenous emulsion.[9]
-
Visual Observation: Assess the clarity and appearance of the resulting dispersion.
-
Droplet Size and Zeta Potential: Dilute the emulsion and measure the mean globule size, polydispersity index (PDI), and zeta potential using a particle size analyzer.[10]
-
Robustness to Dilution: Dilute the formulation with various media (e.g., water, pH 1.2 buffer) at different ratios (50x, 100x, 1000x) and observe for any phase separation or drug precipitation over 24 hours.[10]
-
-
In Vitro Drug Release: Perform dissolution studies using a USP Type II apparatus to compare the release profile of the SEDDS formulation against the unformulated API.[11]
Mechanism of Bioavailability Enhancement
The high HLB of Gelucire 44/14 is central to its ability to enhance the oral bioavailability of poorly soluble drugs. The mechanism is multi-faceted, involving not only improved solubilization but also interactions with the gastrointestinal tract.
-
Improved Solubilization and Dissolution: Gelucire 44/14 acts as a solid dispersion carrier.[12] When the formulation reaches the aqueous environment of the GI tract, it self-emulsifies, creating fine oil-in-water droplets that contain the dissolved drug. This large surface area dramatically increases the drug's dissolution rate and maintains it in a solubilized state, which is crucial for absorption.[3][13]
-
Inhibition of P-glycoprotein (P-gp) Efflux: P-gp is an efflux pump in the intestinal wall that can expel drug molecules from enterocytes back into the GI lumen, reducing absorption. Studies have shown that Gelucire 44/14 can inhibit P-gp activity, thereby increasing the intracellular concentration of co-administered drugs and enhancing their net absorption.[3][13][14]
-
Inhibition of Presystemic Metabolism: Gelucire 44/14 may also interfere with the activity of metabolic enzymes, such as cytochrome P450s, in the gut wall, reducing first-pass metabolism and increasing the amount of drug that reaches systemic circulation.[13][14]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. eprints.usm.my [eprints.usm.my]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. HLB Calculator - Materials [hlbcalc.com]
- 7. Gelucire® 44/14 ⋅ Gattefossé [gattefosse.com]
- 8. mdpi.com [mdpi.com]
- 9. bepls.com [bepls.com]
- 10. Design and Evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS) of Nimodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ocl-journal.org [ocl-journal.org]
A Technical Guide to the Thermal Analysis of Gelucire 44/14 by Differential Scanning Calorimetry (DSC)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the thermal analysis of Gelucire 44/14, a widely used self-emulsifying excipient in the pharmaceutical industry. Differential Scanning Calorimetry (DSC) is an essential technique for characterizing the thermal behavior of this complex material, providing critical data for formulation development, manufacturing process control, and stability assessment.
Introduction to Gelucire 44/14 and DSC
Gelucire 44/14 is a non-ionic, water-dispersible surfactant used to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its name denotes its approximate melting point of 44°C and a Hydrophilic-Lipophilic Balance (HLB) value of 14.[3] Chemically, it is defined as lauroyl polyoxyl-32 glycerides in the pharmacopeias.[4] It is produced through an alcoholysis reaction of coconut oil and polyethylene glycol-32 (PEG-32), resulting in a complex mixture of mono-, di-, and triglycerides, along with mono- and di-esters of PEG.[1][2]
This multi-component nature gives Gelucire 44/14 a unique thermal profile that is critical to its functionality. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is an invaluable tool for studying the melting, crystallization, and other phase transitions of materials like Gelucire 44/14, providing insights into its physical state and its interactions with APIs.[5][6]
Typical Thermal Profile of Gelucire 44/14
Due to its heterogeneous composition, Gelucire 44/14 does not exhibit a sharp melting point but rather a broad melting endotherm. The DSC thermogram typically shows a wide melting range from approximately 10°C to 45°C.[1][7] This behavior is attributed to the sequential melting of its different components: the glyceride fraction melts first, followed by the polyethylene glycol (PEG)-ester fraction.[1][2]
Some studies have observed a characteristic double melting endotherm, consisting of a smaller peak at a lower temperature (e.g., onset at ~28°C) and a primary, larger melting peak at a higher temperature (e.g., ~40°C).[8] The exact profile, including the onset temperature and peak temperature, can be influenced by the experimental conditions, such as the heating rate.
Detailed Experimental Protocol for DSC Analysis
A standardized protocol is crucial for obtaining reproducible DSC results. The following methodology is a synthesis of common practices reported in the literature.
3.1. Instrumentation and Calibration
-
Instrument: A calibrated Differential Scanning Calorimeter (e.g., Perkin-Elmer Pyris Diamond, TA Instruments Q-series) is used.
-
Calibration: The instrument's temperature and enthalpy scales should be calibrated using certified standards, such as indium (Tm = 156.6°C) and benzoic acid (Tm = 122.4°C).[7]
3.2. Sample Preparation
-
Homogenization: Gelucire 44/14 can stratify upon cooling and crystallization. Therefore, the entire contents of the source container must be fully melted at 70-80°C and homogenized by gentle stirring before taking a sample.[2]
-
Weighing: Accurately weigh a 5-10 mg sample of the homogenized Gelucire 44/14 into a standard aluminum DSC pan.[7]
-
Sealing: Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Reference: An empty, hermetically sealed aluminum pan is used as the reference.
3.3. DSC Instrument Settings
-
Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment and prevent oxidation.
-
Temperature Program:
-
Data Acquisition: Record the heat flow (in mW) as a function of temperature (°C).
Quantitative Data Summary
The thermal characteristics of Gelucire 44/14 have been reported across various studies. The table below summarizes key quantitative data obtained from DSC analysis.
| Thermal Parameter | Value (°C) | Heating Rate | Source |
| Melting Range | 10 to 45 | 3 °C/min | [7] |
| Onset Temperature | ~38 | Not Specified | [1][2] |
| Onset Temperature | 38.2 | 3 °C/min | [7] |
| Onset Temperature | 28.3 (first peak) | 10 °C/min | [8] |
| Peak Temperature | ~43 | Not Specified | [1][2] |
| Peak Temperature | 43.2 | 3 °C/min | [7] |
| Peak Temperature | 39.9 (main peak) | 10 °C/min | [8] |
Note: Values can vary slightly depending on the specific batch of the excipient and the precise experimental conditions used.
Visualization of Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for DSC analysis and the logical relationship between the composition of Gelucire 44/14 and its thermal properties.
Caption: Experimental workflow for DSC analysis of Gelucire 44/14.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Gelucire® 44/14 ⋅ Gattefossé [gattefosse.com]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ocl-journal.org [ocl-journal.org]
- 8. The Use of Quasi-Isothermal Modulated Temperature Differential Scanning Calorimetry for the Characterization of Slow Crystallization Processes in Lipid-Based Solid Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Self-Emulsifying Properties of Gelucire 44/14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelucire 44/14, a non-ionic water-dispersible surfactant, is a cornerstone excipient in the development of lipid-based drug delivery systems, particularly for improving the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its self-emulsifying properties enable the spontaneous formation of fine oil-in-water emulsions or microemulsions upon contact with aqueous media, such as gastrointestinal fluids.[2][3] This technical guide provides a comprehensive overview of the core principles governing the self-emulsification of Gelucire 44/14, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Physicochemical Properties of Gelucire 44/14
Gelucire 44/14 is a complex mixture of glycerides and polyethylene glycol (PEG) esters of fatty acids, obtained through the alcoholysis of coconut oil with PEG-32.[1][2] The two numbers in its name refer to its approximate melting point of 44°C and a hydrophilic-lipophilic balance (HLB) value of 14.[3][4] This high HLB value signifies its hydrophilic nature, which is crucial for its self-emulsifying capability.[5]
| Property | Value | References |
| Appearance | Waxy, semi-solid | [1][3] |
| Melting Point | Approximately 44°C | [3][4] |
| HLB Value | 14 | [3][4] |
| Composition | Glycerides and PEG esters of fatty acids | [1][2] |
| Origin | Alcoholysis of coconut oil with PEG-32 | [1][2] |
The Mechanism of Self-Emulsification
The self-emulsifying process of Gelucire 44/14 is a spontaneous phenomenon driven by the reduction of interfacial tension between the lipid phase and the aqueous phase.[6] This process does not require high shear homogenization. The mechanism can be understood as a sequence of events initiated upon contact with an aqueous medium.
References
- 1. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Self-emulsifying micelles as a drug nanocarrier system for itraconazole oral bioavailability enhancement; in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
Gelucire 44/14: An In-Depth Technical Guide for Oral Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gelucire 44/14
Gelucire 44/14, with the compendial name Lauroyl Polyoxyl-32 Glycerides, is a non-ionic, semi-solid, waxy excipient renowned for its ability to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] A member of the Gelucire family of lipid-based excipients, its name denotes its approximate melting point of 44°C and a hydrophilic-lipophilic balance (HLB) value of 14.[3] This high HLB value signifies its utility in promoting the dispersion and self-emulsification of lipidic formulations in aqueous environments, a key mechanism for improving drug absorption.[3]
Composed of a mixture of mono-, di-, and triglycerides, as well as mono- and di-esters of polyethylene glycol (PEG), Gelucire 44/14 acts as a self-emulsifying drug delivery system (SEDDS).[4][5][6] Upon contact with gastrointestinal fluids, it spontaneously forms a fine oil-in-water microemulsion, which facilitates the solubilization of the incorporated drug.[2][6] This technical guide provides a comprehensive overview of the physicochemical properties, mechanisms of action, and practical applications of Gelucire 44/14 in the development of oral drug delivery systems.
Physicochemical Properties
A thorough understanding of Gelucire 44/14's physicochemical properties is essential for its effective application in formulation development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Waxy, semi-solid | [7] |
| Melting Point | ~44 °C | [3] |
| HLB Value | 14 | [3] |
| Compendial Name | Lauroyl Polyoxyl-32 Glycerides | [2] |
| Composition | Mono-, di-, and triglycerides; mono- and di-esters of PEG | [4][5][6] |
| Critical Micellar Concentration (CMC) | ~0.07 mg/mL | [8] |
Mechanism of Bioavailability Enhancement
Gelucire 44/14 enhances the oral bioavailability of poorly soluble drugs through a multi-faceted mechanism involving self-emulsification, micellar solubilization, and interaction with intestinal lipid absorption pathways.
Self-Emulsification and Micellar Solubilization
Upon contact with aqueous gastrointestinal fluids, Gelucire 44/14 spontaneously forms a fine microemulsion with droplet sizes typically in the nanometer range.[8] This process is driven by the amphiphilic nature of its components. The polyethylene glycol (PEG) esters act as surfactants, reducing the interfacial tension between the lipid phase and the aqueous medium, while the glycerides form the core of the oil droplets. The incorporated drug partitions into these oil droplets, effectively being presented to the gastrointestinal mucosa in a solubilized state.
Interaction with Lipid Digestion and Absorption Pathways
The lipid components of Gelucire 44/14, namely the glycerides, are substrates for gastrointestinal lipases.[8] The digestion of these lipids leads to the formation of monoglycerides and free fatty acids, which, along with bile salts, form mixed micelles. These mixed micelles can further solubilize the drug, maintaining it in a supersaturated state and facilitating its transport across the unstirred water layer to the intestinal wall for absorption. The absorption of these lipid digestion products can also lead to the formation of chylomicrons within the enterocytes, which can enhance the lymphatic transport of highly lipophilic drugs, thereby reducing first-pass metabolism.
Quantitative Data on Performance
The efficacy of Gelucire 44/14 in enhancing the solubility and bioavailability of various drugs has been demonstrated in numerous studies. The following tables summarize key quantitative data.
Solubility Enhancement
| Drug | BCS Class | Fold Increase in Solubility | Reference |
| Aceclofenac | II | - (Ranked higher than other Gelucires) | [4] |
| Clopidogrel Bisulphate | II | 20-fold | [9] |
| Valsartan | II | >2-fold (in cosurfactant screening) | [10] |
| Silymarin | II | 1.5 to 7-fold | [11] |
| Indomethacin | II | - (Solubility of 18.2 mg/g in Gelucire 44/14) | [12] |
| Phenytoin | II | - (Solubility of 8.1 mg/g in Gelucire 44/14) | [12] |
In Vitro Dissolution Enhancement
| Drug | Formulation Details | Dissolution Improvement | Reference |
| Clopidogrel Bisulphate | Solid dispersion (1:5 drug-to-Gelucire ratio) | 93.17% release | [9] |
| Aceclofenac | Solid semi-solid matrix (1:6 drug-to-Gelucire ratio) | Higher dissolution rate compared to other bases | [4] |
| Silymarin | Semisolid dispersion | 91% release within 10 minutes | [11] |
| Carbamazepine | Solid dispersion | Remarkable increase in dissolution rate | [13] |
In Vivo Pharmacokinetic Parameters
| Drug | Animal Model | Key Pharmacokinetic Findings | Reference |
| Fenofibrate | Humans | Marketed as a lipid-based formulation (Fenogal®) containing Gelucire 44/14 | [14] |
| Flurbiprofen | - | 1.38-fold higher bioavailability and 1.32-fold higher Cmax compared to plain drug | [15] |
| Nilotinib | Rats | Chase dosing with lipid formulations showed enhanced bioavailability | [16][17] |
| Griseofulvin | Rats | 45% increase in bioavailability compared to aqueous suspension | [18] |
| Atorvastatin | Rabbits | 4.5-fold increase in bioavailability vs. pure drug; 2.5-fold vs. market reference | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the formulation and characterization of Gelucire 44/14-based oral dosage forms.
Determination of API Solubility in Gelucire 44/14
Method 1: Visual and Microscopic Observation
-
Accurately weigh 10 mg of the API and place it in a series of fusion tubes.
-
Add accurately weighed amounts of Gelucire 44/14 to the tubes to achieve various drug-to-excipient ratios (e.g., 1:1 to 1:20).
-
Place the tubes in an oven at 60°C for 6-8 hours to ensure complete melting and mixing.
-
Visually and microscopically observe the mixtures for the absence of undissolved drug crystals to determine the saturation solubility.[4]
Method 2: Differential Scanning Calorimetry (DSC)
-
Prepare physical mixtures of the API and Gelucire 44/14 at different weight ratios.
-
Accurately weigh 3-5 mg of each mixture into an aluminum DSC pan and hermetically seal it.
-
Heat the sample in the DSC instrument at a controlled rate (e.g., 5°C/min) over a temperature range that encompasses the melting points of both the API and Gelucire 44/14 (e.g., 0-300°C) under a nitrogen flow (e.g., 20 mL/min).[10]
-
The absence or reduction of the drug's melting endotherm in the thermogram of the solid dispersion indicates the amount of drug that has been solubilized in the molten Gelucire 44/14.[9]
In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle method).
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 M HCl or phosphate buffer pH 6.8) and maintain it at 37 ± 0.5°C.[9][10][20]
-
Procedure:
-
Place the formulated dosage form (e.g., capsule containing the Gelucire 44/14 solid dispersion) into the dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[10][20]
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a specified volume of the dissolution medium (e.g., 5 mL).[10]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[10]
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm PVDF).[10]
-
Analyze the filtrate for drug content using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
In Vitro Lipolysis
-
Apparatus: A thermostated reaction vessel (37°C) equipped with a pH-stat and an overhead stirrer.[21]
-
Digestion Medium: Prepare a digestion buffer simulating the fed state in the gastrointestinal tract (e.g., 50 mM Trizma-maleate, 150 mM NaCl, 5 mM CaCl2·2H2O, pH 7.5) containing bile salts (e.g., 20 mM sodium taurodeoxycholate) and phospholipids (e.g., 5 mM phosphatidylcholine).[21]
-
Procedure:
-
Disperse a known amount of the Gelucire 44/14 formulation (containing the drug) in the digestion medium and allow it to equilibrate for 15 minutes.[21]
-
Initiate the lipolysis by adding a pancreatin extract containing a known activity of pancreatic lipase.[21]
-
Maintain the pH of the reaction mixture at a constant value (e.g., 7.5) by titrating with a standardized NaOH solution using the pH-stat.
-
The rate and extent of lipolysis are determined by monitoring the consumption of the NaOH titrant over time.
-
At specific time points, withdraw samples and immediately inhibit the enzyme activity (e.g., by adding 4-bromophenylboronic acid).
-
Separate the different phases of the digested sample (e.g., aqueous phase, oily phase, and pellet) by ultracentrifugation.
-
Analyze the drug content in each phase to assess its distribution and solubilization during digestion.
-
In Vivo Bioavailability Study (Rat Model)
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals should be fasted overnight before the study but allowed free access to water. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving the pure drug suspension and test group receiving the Gelucire 44/14 formulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or jugular vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma, which is then stored frozen until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the drug in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), using appropriate pharmacokinetic software.
-
Compare the pharmacokinetic parameters between the test and control groups to determine the relative bioavailability of the Gelucire 44/14 formulation.
-
Formulation Development Workflow
The development of a robust oral formulation using Gelucire 44/14 typically follows a structured workflow, as depicted in the diagram below.
Conclusion
Gelucire 44/14 stands out as a versatile and effective lipid-based excipient for addressing the challenges of formulating poorly water-soluble drugs for oral administration. Its self-emulsifying properties, coupled with its interaction with the body's natural lipid absorption pathways, provide a robust mechanism for enhancing drug solubility and bioavailability. This technical guide has provided a comprehensive overview of its properties, mechanisms, and practical application in formulation development, supported by quantitative data and detailed experimental protocols. By leveraging the information presented herein, researchers and drug development professionals can effectively utilize Gelucire 44/14 to develop optimized and efficacious oral drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. Micellar solubilisation of cholesterol is essential for absorption in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Twin Screw Melt Granulation: A Single Step Approach for Developing Self-Emulsifying Drug Delivery System for Lipophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ejpps.online [ejpps.online]
- 10. mdpi.com [mdpi.com]
- 11. Characterising Lipid Lipolysis and Its Implication in Lipid-Based Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Influence of Fed State Lipolysis Inhibition on the Intraluminal Behaviour and Absorption of Fenofibrate from a Lipid-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chase Dosing of Lipid Formulations to Enhance Oral Bioavailability of Nilotinib in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chase Dosing of Lipid Formulations to Enhance Oral Bioavailability of Nilotinib in Rats | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rjpbcs.com [rjpbcs.com]
- 21. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gelucire® 44/14 in Enhancing the Bioavailability of Poorly Soluble Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oral bioavailability of poorly water-soluble drugs presents a significant challenge in pharmaceutical development. A key strategy to overcome this hurdle is the use of lipid-based drug delivery systems. Among these, Gelucire® 44/14, a non-ionic water-dispersible surfactant, has emerged as a highly effective excipient for enhancing the solubility and subsequent absorption of lipophilic active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the mechanisms, applications, and methodologies associated with the use of Gelucire® 44/14 in the formulation of poorly soluble drugs. Quantitative data from various studies are presented in structured tables for clear comparison, and detailed experimental protocols for key formulation and evaluation techniques are provided. Furthermore, this guide utilizes visualizations to illustrate the core mechanisms and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to Gelucire® 44/14
Gelucire® 44/14 is a semi-solid excipient composed of a mixture of mono-, di-, and triglycerides, as well as mono- and diesters of polyethylene glycol (PEG)-32.[1][2] Its name is derived from its melting point of approximately 44°C and its hydrophilic-lipophilic balance (HLB) value of 14.[3][4] This high HLB value signifies its hydrophilic nature and its ability to act as an effective emulsifying agent.[3]
Physicochemical Properties
Gelucire® 44/14 is a waxy, semi-solid material at room temperature.[2] It is obtained through an alcoholysis reaction between coconut oil and PEG-32.[1][2] This composition imparts unique self-emulsifying properties, allowing it to spontaneously form a fine dispersion or microemulsion upon contact with aqueous media.[2][5][6]
Table 1: Key Physicochemical Properties of Gelucire® 44/14
| Property | Value | Reference(s) |
| Appearance | Waxy, semi-solid | [2] |
| Melting Point | Approx. 44°C | [3][4] |
| HLB Value | 14 | [3][4] |
| Composition | Mono-, di-, and triglycerides, PEG-32 mono- and diesters | [1][2] |
| Dispersion in Water | Forms a fine dispersion/microemulsion | [2][5][6] |
Mechanism of Bioavailability Enhancement
The primary mechanism by which Gelucire® 44/14 enhances the oral bioavailability of poorly soluble drugs is through the formation of a lipid-based formulation that improves drug solubilization in the gastrointestinal tract.[7][8][9] This process involves several key steps:
-
Self-Emulsification: Upon contact with gastrointestinal fluids, Gelucire® 44/14 spontaneously forms a fine oil-in-water microemulsion.[2][5][6] This dispersion of the drug-loaded lipid phase into fine droplets significantly increases the surface area available for dissolution and absorption.[10]
-
Digestion by Lipases: The glyceride and PEG ester components of Gelucire® 44/14 are substrates for gastrointestinal lipases.[1][6] Lipolysis breaks down these components into mono- and diglycerides, free fatty acids, and free PEG.[1]
-
Formation of Mixed Micelles: The products of lipolysis, in conjunction with bile salts and phospholipids present in the small intestine, form mixed micelles.[1] These micelles can effectively encapsulate the poorly soluble drug, maintaining it in a solubilized state and preventing its precipitation.[1]
-
Enhanced Absorption: The drug, solubilized within the mixed micelles, can then be more readily absorbed across the intestinal epithelium.[1] Additionally, some evidence suggests that Gelucire® 44/14 and its digestion products may inhibit the P-glycoprotein (P-gp) efflux pump, further contributing to increased intracellular drug concentration and absorption.[11][12]
Quantitative Data on Bioavailability Enhancement
Numerous studies have demonstrated the significant impact of Gelucire® 44/14 on the bioavailability of a wide range of poorly soluble drugs. The following tables summarize the quantitative improvements in key pharmacokinetic parameters.
Table 2: Bioavailability Enhancement of Various Drugs with Gelucire® 44/14 Formulations
| Drug | Formulation Type | Animal Model | Fold Increase in AUC | Fold Increase in Cmax | Reference(s) |
| Carvedilol | Solid Dispersion | Rat | 1.12 - 1.69 | 1.10 - 1.40 | [1][2][7] |
| Silymarin | Semisolid Dispersion | Rabbit | ~13 | ~13 | [13] |
| Valsartan | Solidified Supersaturable Self-Microemulsifying Drug Delivery System (S-SuSMED) | Rat | 1.77 - 1.98 | - | [5] |
| Fenofibrate | Solid Dispersion | Rat | ~1.6 | - | [4] |
| Resveratrol | Third-Generation Solid Dispersion | Rat | >3 (compared to 2nd gen SD) | - | [14] |
| Aceclofenac | Solid Dispersion | Rat | Improved Pharmacokinetics | - | [15] |
| Tacrolimus | Solid Dispersion | - | Enhanced Dissolution | - | [5] |
| Cyclosporine A | Self-Emulsifying Formulation | Rat | - | - | [16] |
| Griseofulvin | Melt Granulation | - | Enhanced Dissolution | - | [17] |
| Ibuprofen | Floating Granules | - | Enhanced Dissolution | - | [18] |
Note: "-" indicates data not specified in the cited source. AUC refers to the Area Under the Curve, and Cmax refers to the maximum plasma concentration.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature for the development and evaluation of Gelucire® 44/14-based formulations.
Formulation Preparation
This is a common and straightforward method for preparing solid dispersions with Gelucire® 44/14.[19]
-
Melting the Carrier: Accurately weigh the required amount of Gelucire® 44/14 and place it in a suitable vessel (e.g., a glass beaker or porcelain dish). Heat the Gelucire® 44/14 to approximately 10-20°C above its melting point (around 55-65°C) with continuous stirring until it is completely molten.[20]
-
Drug Incorporation: Gradually add the accurately weighed poorly soluble drug to the molten Gelucire® 44/14 while maintaining continuous stirring to ensure a homogenous dispersion.
-
Solidification: Once the drug is uniformly dispersed, rapidly cool the molten mixture. This can be achieved by placing the vessel in an ice bath or by pouring the melt onto a chilled plate.[19]
-
Pulverization and Sieving: The solidified mass is then pulverized using a mortar and pestle and passed through a sieve of appropriate mesh size to obtain a uniform powder.[20]
This method is suitable for thermolabile drugs.[18][21]
-
Dissolution: Dissolve both the poorly soluble drug and Gelucire® 44/14 in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture).[21]
-
Solvent Evaporation: The solvent is then evaporated under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent drug degradation.
-
Drying: The resulting solid mass is further dried in a desiccator or vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: The dried solid dispersion is then pulverized and sieved to obtain a uniform powder.[18]
In Vitro Evaluation
This test evaluates the rate and extent of drug release from the formulation.
-
Apparatus: USP Dissolution Apparatus II (Paddle type) is commonly used.[7]
-
Dissolution Medium: Typically, 900 mL of a relevant buffer solution (e.g., pH 1.2 HCl buffer to simulate gastric fluid, or pH 6.8 phosphate buffer to simulate intestinal fluid) is used.[7]
-
Temperature: Maintained at 37 ± 0.5°C.
-
Paddle Speed: A rotation speed of 50 or 75 rpm is common.
-
Procedure:
-
Place the specified amount of the formulation (equivalent to a single dose of the drug) into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Filter the sample through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Replenish the dissolution medium with an equal volume of fresh medium to maintain a constant volume.
-
This assay simulates the digestion of the lipid formulation in the small intestine.[3][6]
-
Apparatus: A pH-stat titration unit is required.
-
Procedure:
-
The Gelucire® 44/14 formulation is dispersed in a simulated intestinal fluid containing bile salts and phospholipids.
-
A lipase solution (e.g., pancreatic lipase) is added to initiate digestion.
-
The pH is maintained at a constant level (e.g., pH 6.5) by the automated addition of NaOH. The rate of NaOH addition is proportional to the rate of fatty acid release during lipolysis.
-
Samples are taken at different time points and analyzed for drug partitioning between the aqueous and lipid phases.
-
This in vitro model is used to predict the intestinal permeability of the drug.[8][12]
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are used.
-
Procedure:
-
Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The drug formulation is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the drug in the receiver compartment is quantified to determine the apparent permeability coefficient (Papp).
-
In Vivo Bioavailability Studies
Animal models are used to assess the pharmacokinetic profile of the drug formulation.[1][7]
-
Animal Model: Rats (e.g., Sprague-Dawley or Wistar) are commonly used.[1][22][23]
-
Procedure:
-
Animals are fasted overnight before drug administration.
-
The drug formulation (and a control, such as the pure drug) is administered orally via gavage.
-
Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
The drug concentration in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters, including AUC, Cmax, and Tmax (time to reach Cmax), are calculated from the plasma concentration-time data.
-
Conclusion
Gelucire® 44/14 is a versatile and highly effective excipient for enhancing the oral bioavailability of poorly soluble drugs. Its self-emulsifying properties, coupled with the formation of mixed micelles upon digestion, provide a robust mechanism for improving drug solubilization and absorption. The quantitative data from numerous studies consistently demonstrate significant improvements in the pharmacokinetic profiles of various APIs when formulated with Gelucire® 44/14. The detailed experimental protocols provided in this guide offer a practical resource for researchers and formulation scientists to effectively utilize this valuable excipient in the development of oral dosage forms for challenging drug candidates. The continued exploration of such lipid-based systems will undoubtedly play a crucial role in advancing the delivery of new and existing poorly soluble drugs.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ocl-journal.org [ocl-journal.org]
- 4. [PDF] PREPARATION AND EVALUATION OF FENOFIBRATE-GELUCIRE 44/14 SOLID DISPERSIONS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gastrointestinal lipolysis of lipid-based excipients intended for the oral drug delivery of poorly water-soluble drugs | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. WO2009022354A2 - Modified dosage forms of tacrolimus - Google Patents [patents.google.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. [PDF] Carvedilol solid dispersion for enhanced oral bioavailability using rat model | Semantic Scholar [semanticscholar.org]
- 12. The passive diffusion improvement of Vitamin B12 intestinal absorption by Gelucire that fit for commercialized production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. eprints.usm.my [eprints.usm.my]
- 17. researchgate.net [researchgate.net]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. japsonline.com [japsonline.com]
- 21. ejpps.online [ejpps.online]
- 22. mdpi.com [mdpi.com]
- 23. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Gelucire 44/14: A Comprehensive Safety and Toxicology Profile for Pharmaceutical Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gelucire 44/14, with the chemical name Lauroyl Polyoxyl-32 Glycerides, is a non-ionic water-dispersible excipient widely utilized in the pharmaceutical industry.[1][2] Its primary function is as a solubilizer and bioavailability enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Gelucire 44/14 is a semi-solid excipient that self-emulsifies in aqueous media to form a fine dispersion or microemulsion, a property that is key to its effectiveness.[2] Given its integral role in drug formulation, a thorough understanding of its safety and toxicology is paramount for formulators and researchers. This technical guide provides a detailed overview of the available safety and toxicology data for Gelucire 44/14, with a focus on its use in pharmaceutical applications.
Regulatory Status
Gelucire 44/14 is listed in the US FDA Inactive Ingredient Database, indicating its precedence of use in approved pharmaceutical products.[2] Its safety is supported by extensive toxicological evaluations.[2]
Non-clinical Safety and Toxicology
A key source of toxicological information for Gelucire 44/14 comes from a New Drug Application (NDA) submission to the US Food and Drug Administration (FDA).[3] These studies were conducted to support the use of Gelucire 44/14 in a new drug formulation.
Repeated Dose Toxicity
A 13-week oral toxicity study was conducted in dogs to assess the safety of Gelucire 44/14 upon repeated administration.[3]
Table 1: Summary of 13-Week Oral Toxicity Study in Dogs
| Parameter | Details |
| Species | Dog |
| Duration | 13 weeks |
| Dose Levels | 400, 1000, and 2500 mg/kg/day |
| Route of Administration | Oral |
| Key Findings | - No Adverse Effect Level (NOAEL): 1000 mg/kg/day.[3] - At 1000 mg/kg/day, there were no histopathological findings.[3] - At 2500 mg/kg/day, clinical signs such as diarrhea, and soft and mucoid feces were observed.[3] |
| Study Compliance | Good Laboratory Practice (GLP) and Quality Assurance (QA) compliant.[3] |
Experimental Workflow: 13-Week Oral Toxicity Study in Dogs
Genotoxicity
A battery of genotoxicity studies was conducted to evaluate the mutagenic and clastogenic potential of Gelucire 44/14.[3]
Table 2: Summary of Genotoxicity Studies
| Assay | Test System | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative[3] |
| Mouse Lymphoma Assay | Mouse Lymphoma Cells | Negative[3] |
| In Vivo Micronucleus Assay | Mouse | Initially raised concerns, but subsequent data and clarification resolved the issue.[3] The overall conclusion from the genotoxicity battery was negative. |
Experimental Workflow: In Vivo Micronucleus Assay
The initial concern with the in vivo micronucleus assay (Study No. PH-309-GAF-001-95) was related to mortalities observed at a high dose (5000 µg/ml) and a dose-dependent increase in micronucleated polychromatic erythrocytes (MPCE) in males at 24 hours, which was within the historical control range.[3] The sponsor provided clarification on the mortalities, and subsequent genotoxicity studies, including an in vitro chromosome aberration assay and another Ames test, were also negative.[3]
Other Safety-Related Information
-
Irritation and Sensitization: No specific data on skin or eye irritation or sensitization from formal toxicology studies was found in the reviewed documents.
-
Reproductive and Developmental Toxicity: No data on reproductive or developmental toxicity was available in the reviewed sources.
-
Carcinogenicity: No long-term carcinogenicity studies were identified. The negative results from the genotoxicity battery suggest a low carcinogenic potential.
Physicochemical Properties and Metabolism
Gelucire 44/14 is composed of glycerides and polyethylene glycol (PEG) esters of lauric acid.[2] In the gastrointestinal tract, the glyceride fraction is metabolized by lipases into mono- and diglycerides and free fatty acids.[4] The PEG esters are also partially hydrolyzed.[4] The components of Gelucire 44/14 and its metabolites are generally considered to be well-tolerated.
Conclusion
Based on the available toxicological data, Gelucire 44/14 exhibits a favorable safety profile for its intended use as a pharmaceutical excipient. The 13-week oral toxicity study in dogs established a high No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day.[3] A comprehensive battery of genotoxicity tests was negative, indicating a lack of mutagenic or clastogenic potential.[3] While some clinical signs were observed at a very high dose in the dog study, these are not considered a significant concern at the levels typically used in pharmaceutical formulations. The long history of use in approved drug products further supports its safety.[2] Researchers and drug development professionals can be confident in the use of Gelucire 44/14 within established formulation parameters. As with any excipient, it is essential to consider the overall formulation and the specific patient population when evaluating the safety of a final drug product.
References
Methodological & Application
Application Notes and Protocols for Preparing Solid Dispersions with Gelucire 44/14
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of solid dispersions using Gelucire 44/14, a versatile excipient known for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The protocols outlined below cover common manufacturing methods, including the fusion (melting) method and the solvent evaporation method.
Introduction to Gelucire 44/14 in Solid Dispersions
Gelucire 44/14 is a non-ionic, water-dispersible surfactant composed of a mixture of mono-, di-, and triglycerides, as well as polyethylene glycol (PEG) esters of fatty acids.[1][2] Its self-emulsifying properties upon contact with aqueous media make it an excellent carrier for developing solid dispersions, which can lead to the formation of fine dispersions or microemulsions, thereby improving drug dissolution and absorption.[2][3] Solid dispersions prepared with Gelucire 44/14 have demonstrated significant improvements in the dissolution rates and bioavailability of various poorly soluble drugs.[4][5][6]
Key Preparation Methods
Two primary methods for preparing solid dispersions with Gelucire 44/14 are the fusion (melt) method and the solvent evaporation method. The choice of method often depends on the physicochemical properties of the API, such as its thermal stability and solubility in appropriate solvents.
Fusion (Melt) Method
The fusion method is a straightforward and solvent-free technique, making it an economical and environmentally friendly option.[7] It involves melting the Gelucire 44/14 and dispersing the API within the molten carrier.
Experimental Protocol:
-
Melting the Carrier: Accurately weigh the required amount of Gelucire 44/14 and place it in a suitable vessel, such as a porcelain dish or a glass beaker. Heat the Gelucire 44/14 to approximately 10°C above its melting point (Melting point of Gelucire 44/14 is around 44°C).[8] A controlled temperature water bath or hot plate can be used for this purpose. For instance, in the preparation of lovastatin solid dispersions, the carrier was maintained at 50°C.[5]
-
Drug Dispersion: Once the Gelucire 44/14 is completely melted, add the accurately weighed API to the molten carrier with continuous stirring to ensure a homogenous dispersion.[8]
-
Cooling and Solidification: After achieving a uniform mixture, cool the molten mass rapidly to solidify. This can be done by placing the vessel in an ice bath or allowing it to cool at room temperature.[8]
-
Pulverization and Sieving: The resulting solid mass should be crushed, pulverized using a mortar and pestle, and then sieved through a suitable mesh to obtain a uniform particle size.[8][9] The solid dispersions are then stored in a desiccator until further analysis.[8]
Solvent Evaporation Method
The solvent evaporation method is suitable for thermolabile drugs. It involves dissolving both the API and Gelucire 44/14 in a common volatile solvent, followed by the removal of the solvent.
Experimental Protocol:
-
Solubilization: Weigh the desired amounts of the API and Gelucire 44/14. Dissolve both components in a suitable common volatile solvent or a mixture of solvents. For example, in the preparation of olmesartan medoxomil solid dispersions, a mixture of ethanol and dichloromethane was used.[10]
-
Solvent Evaporation: The solvent is then evaporated under controlled conditions. This can be achieved using a rotary evaporator at a specific temperature and rotation speed (e.g., 40°C and 60 rpm).[6] The evaporation process should continue until a solid mass or a thin film is formed.
-
Drying and Pulverization: The resulting solid dispersion should be dried further in a desiccator to remove any residual solvent.[6] The dried mass is then scraped, pulverized, and sieved to obtain a free-flowing powder.
Experimental Workflow and Characterization
The successful preparation of a solid dispersion requires thorough characterization to confirm the physical state of the drug and to evaluate its performance. The following workflow outlines the key steps from preparation to evaluation.
Caption: Experimental workflow for the preparation and evaluation of Gelucire 44/14 solid dispersions.
Detailed Experimental Protocols for Characterization
Differential Scanning Calorimetry (DSC):
DSC is used to determine the thermal properties of the samples and to check for any interaction between the drug and the carrier. The disappearance or shifting of the drug's melting peak in the solid dispersion thermogram can indicate its amorphous conversion.[4][6]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (pure drug, Gelucire 44/14, physical mixture, or solid dispersion) into a standard aluminum pan.
-
Analysis: Heat the sample under a nitrogen purge (e.g., 80 mL/min) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., up to 300°C).[6] An empty pan is used as a reference.
Powder X-ray Diffraction (PXRD):
PXRD is employed to analyze the crystalline or amorphous nature of the drug within the solid dispersion. The absence of characteristic crystalline peaks of the drug in the diffractogram of the solid dispersion suggests its conversion to an amorphous state.[4][6][11]
-
Sample Preparation: Place the powdered sample on a sample holder.
-
Analysis: Scan the sample over a specific 2θ range (e.g., 3° to 50°) at a defined step size (e.g., 0.017°) and dwell time (e.g., 45 s).[6]
Fourier-Transform Infrared Spectroscopy (FTIR):
FTIR spectroscopy is used to identify any potential chemical interactions between the drug and the carrier. The absence of new peaks or significant shifts in the characteristic peaks of the drug in the solid dispersion spectrum indicates the absence of chemical interactions.[4][5]
-
Sample Preparation: Prepare a pellet by mixing the sample with potassium bromide (KBr).[6]
-
Analysis: Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[6]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on Gelucire 44/14 solid dispersions, highlighting the drug-to-carrier ratios and the resulting improvements in solubility and dissolution.
| Drug | Preparation Method | Drug:Gelucire 44/14 Ratio | Key Findings |
| Clopidogrel Bisulphate | Solvent Evaporation | 1:1, 1:3, 1:5 | Solubility and dissolution rate increased with increasing polymer concentration. The 1:5 ratio showed the highest drug release of 93.17±0.10%.[4] |
| Lovastatin | Fusion | Not specified | 15-fold increase in solubility. Over 95% of the drug dissolved within 30 minutes.[5] |
| Etoricoxib | Co-evaporation | Not specified | Drug solubility increased linearly with an increase in polymer concentration. Maximum drug release of up to 99.84%.[11] |
| Artemisinin | Fusion | 1:10 to 8:10 | Solubility increased linearly with an increased ratio of Gelucire 44/14, although the increase was not very significant.[12] |
| Olmesartan Medoxomil | Solvent Evaporation | 1:1, 1:2, 1:3 | The 1:3 ratio showed enhanced drug release (70.2 ± 6.5% in 30 minutes) and solubility (44.32 mg/mL).[10] |
| Eplerenone | Melting | 1:1, 1:3, 1:5 | The 1:5 ratio (F3) resulted in 99% drug dissolution in 2 hours, compared to 85% for the commercial product.[6] |
Logical Relationship of Solid Dispersion Preparation and Characterization
The following diagram illustrates the logical flow from the initial problem of poor drug solubility to the final goal of enhanced dissolution through the preparation and characterization of solid dispersions.
Caption: Logical flow from problem identification to desired outcome in solid dispersion technology.
Conclusion
The preparation of solid dispersions with Gelucire 44/14 is a highly effective strategy for enhancing the solubility and dissolution rate of poorly water-soluble drugs. The fusion and solvent evaporation methods are robust and can be adapted based on the specific properties of the API. Thorough physicochemical characterization is crucial to ensure the quality and performance of the resulting solid dispersion. The data presented in these application notes demonstrate the significant potential of Gelucire 44/14 in overcoming bioavailability challenges in pharmaceutical development.
References
- 1. kinampark.com [kinampark.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ejpps.online [ejpps.online]
- 5. rjptonline.org [rjptonline.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. jddtonline.info [jddtonline.info]
- 10. rjptonline.org [rjptonline.org]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Gelucire 44/14 in Self-Emulsifying Drug Delivery Systems (SEDDS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Gelucire 44/14 in the development of Self-Emulsifying Drug Delivery Systems (SEDDS). Gelucire 44/14 is a non-ionic, water-dispersible surfactant that acts as a self-emulsifying excipient, enhancing the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2]
Introduction to Gelucire 44/14
Gelucire 44/14, with a melting point of approximately 44°C and a Hydrophilic-Lipophilic Balance (HLB) value of 14, is a semi-solid waxy excipient.[3] It is composed of a mixture of mono-, di-, and triglycerides, as well as mono- and di-fatty acid esters of polyethylene glycol (PEG) 1500.[3] Its amphiphilic nature allows it to spontaneously form a fine oil-in-water emulsion or microemulsion upon contact with aqueous media under gentle agitation, a key characteristic for SEDDS formulations.[1][2][4] This property helps to maintain the drug in a solubilized state within the gastrointestinal tract, potentially leading to improved absorption and bioavailability.[5]
Physicochemical Properties of Gelucire 44/14
A summary of the key physicochemical properties of Gelucire 44/14 is presented in the table below.
| Property | Value | References |
| USP/NF Name | Lauroyl Polyoxyl-32 Glycerides | [2] |
| EP Name | Lauroyl Macrogol-32 Glycerides | [2] |
| Appearance | Waxy, semi-solid | [1][4] |
| Melting Point | 42.5 - 47.5 °C | [2] |
| HLB Value | 14 | [3] |
| Critical Micelle Concentration (CMC) | 72 ± 53 mg/L (at 25°C) | [2] |
| Composition | Mono-, di-, and triglycerides; mono- and diesters of PEG-32 | [1][3] |
Application in SEDDS Formulation Development
Gelucire 44/14 can be used as the primary lipidic excipient in a SEDDS formulation or in combination with other oils, surfactants, and co-surfactants to optimize drug loading and emulsification performance.[3][6]
Mechanism of Action
Upon oral administration, the Gelucire 44/14-based SEDDS formulation disperses in the gastrointestinal fluids to form a fine emulsion, with droplet sizes typically in the nanometer range.[1][7] This increases the surface area for drug release and absorption. The lipid components of Gelucire 44/14 can also enhance lymphatic transport of lipophilic drugs, potentially reducing first-pass metabolism.[8]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Gelucire® 44/14 ⋅ Gattefossé [gattefosse.com]
- 3. ovid.com [ovid.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of semi-solid Self-Emulsifying Drug Delivery Systems (SEDDS) of atorvastatin calcium by Raman image spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 8. Design and Evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS) of Nimodipine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sustained-Release Matrices with Gelucire 44/14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating sustained-release oral drug delivery systems using Gelucire 44/14, a versatile semi-solid excipient. The following sections detail the principles, experimental protocols, and characterization of Gelucire 44/14-based matrices, designed to achieve controlled and prolonged drug release.
Introduction to Gelucire 44/14 in Sustained-Release Formulations
Gelucire 44/14, with a melting point of approximately 44°C and a hydrophilic-lipophilic balance (HLB) value of 14, is a non-ionic water-dispersible surfactant.[1][2] It is composed of a mixture of mono-, di-, and triglycerides, along with mono- and diesters of polyethylene glycol (PEG).[3][4] This unique composition allows it to act as a self-emulsifying agent, forming a fine dispersion or microemulsion upon contact with aqueous media, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[3][5]
While its high HLB value is often utilized for immediate-release formulations to improve dissolution, Gelucire 44/14 can be effectively employed in sustained-release matrices, particularly when combined with hydrophobic lipidic excipients.[6][7] In such systems, Gelucire 44/14 acts as a release enhancer, modulating the overall release profile.[1][8] The mechanism of sustained release from these matrices is primarily based on the slow erosion of the lipidic matrix in the gastrointestinal tract.
Experimental Protocols
Preparation of Sustained-Release Matrices by Melt Solidification
The melt solidification (or melt-fusion) technique is a straightforward method for preparing Gelucire-based matrices without the need for organic solvents.[1][6]
Protocol:
-
Melting the Excipients: Accurately weigh the required amounts of Gelucire 44/14 and any other lipidic excipients (e.g., Gelucire 43/01) and place them in a glass beaker. Heat the beaker in a water bath or on a hot plate to 60-80°C until all excipients are completely melted.[1][3]
-
Drug Incorporation: Once the excipients are molten, add the pre-weighed active pharmaceutical ingredient (API) to the molten vehicle under continuous stirring (e.g., 100 ± 10 rpm) to ensure a homogenous mixture.[1]
-
Filling Capsules: Draw the molten mixture into a pre-heated syringe and volumetrically fill it into hard gelatin capsules (e.g., size 0).[1]
-
Solidification: Allow the filled capsules to solidify by cooling them at 4°C.[1]
-
Equilibration: Before evaluation, allow the capsules to equilibrate at room temperature for at least 6 hours.[1]
dot
Caption: Workflow for Melt Solidification.
Preparation of Sustained-Release Matrices by Hot-Melt Extrusion (HME)
Hot-melt extrusion is a continuous manufacturing process that is well-suited for creating solid dispersions and sustained-release matrices.[9]
Protocol:
-
Pre-blending: Prepare a physical mixture of the API, Gelucire 44/14, and any other polymeric carriers or functional excipients by simple mixing in a mortar and pestle or a blender.[10]
-
Extruder Setup: Set up a co-rotating twin-screw extruder with the appropriate screw configuration and die (e.g., a slit die for films or a circular die for strands).[10]
-
Processing Parameters: Set the processing temperature of the extruder barrels above the melting point of Gelucire 44/14 and any other thermoplastic excipients. The specific temperature profile will depend on the formulation but typically ranges from 80°C to 140°C. Set the screw speed to achieve adequate mixing without excessive shear.
-
Extrusion: Feed the pre-blended mixture into the extruder. The molten material will be conveyed, mixed, and forced through the die to form an extrudate.
-
Downstream Processing: The extrudate can be cooled on a conveyor belt and then pelletized or cut into desired shapes. These can then be filled into capsules or further processed.
dot
Caption: Workflow for Hot-Melt Extrusion.
In Vitro Dissolution Testing
Dissolution testing is critical for evaluating the release characteristics of the formulated sustained-release matrices.
Protocol:
-
Apparatus: Use a USP Apparatus II (paddle method).
-
Dissolution Medium: For simulating gastric conditions, use 900 mL of 0.1 N HCl.[1] For intestinal conditions, a phosphate buffer of pH 6.8 can be used. Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 50 rpm.
-
Sampling: Place the capsule or tablet in the dissolution vessel. Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analysis: Filter the samples through a 0.45-μm membrane filter and analyze the drug content using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[1]
Characterization of Gelucire 44/14 Matrices
2.4.1. Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal properties of the formulation and to check for drug-excipient interactions and the physical state of the drug (crystalline or amorphous).
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample (pure drug, pure excipients, physical mixture, or the prepared matrix) into an aluminum pan and seal it.
-
Heating Program: Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).[2]
-
Analysis: Analyze the resulting thermogram for melting endotherms, glass transitions, or any new peaks that might indicate interactions.
2.4.2. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify any potential chemical interactions between the drug and the excipients.
Protocol:
-
Sample Preparation: Prepare a pellet by mixing a small amount of the sample with potassium bromide (KBr) and compressing it. Alternatively, use an ATR-FTIR accessory.
-
Spectral Acquisition: Scan the sample over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Analysis: Compare the spectrum of the formulation with the spectra of the individual components to identify any shifts or disappearance of characteristic peaks.
Data Presentation
The following tables summarize quantitative data from studies on sustained-release formulations containing Gelucire 44/14.
Table 1: Formulation Composition of Metoprolol Succinate Floating Matrices
| Formulation Code | Drug:Gelucire 43/01 Ratio | Gelucire 44/14 (%) | Metoprolol Succinate (mg) | Gelucire 43/01 (mg) | Gelucire 44/14 (mg) |
| F1 | 1:1 | 0 | 100 | 100 | 0 |
| F2 | 1:2 | 0 | 100 | 200 | 0 |
| F3 | 1:3 | 0 | 100 | 300 | 0 |
| F4 | 1:2 | 10 | 100 | 180 | 20 |
| F5 | 1:2 | 20 | 100 | 160 | 40 |
| F6 | 1:2 | 30 | 100 | 140 | 60 |
| F7 | 1:3 | 10 | 100 | 270 | 30 |
| F8 | 1:3 | 20 | 100 | 240 | 60 |
| F9 | 1:3 | 30 | 100 | 210 | 90 |
Data adapted from Siripuram et al., 2010.[1]
Table 2: In Vitro Drug Release of Metoprolol Succinate from Floating Matrices at 12 hours
| Formulation Code | Drug Release (%) |
| F1 | 61.91 |
| F2 | 34.24 |
| F3 | 24.30 |
| F4 | 45.36 |
| F5 | 58.24 |
| F6 | 72.45 |
| F7 | 38.64 |
| F8 | 51.38 |
| F9 | 65.21 |
Data adapted from Siripuram et al., 2010.[1]
Table 3: Composition of Aceclofenac Sustained-Release Semisolid Matrix Formulations
| Formulation Code | Drug:Gelucire Blend Ratio | Gelucire 44/14:Gelucire 43/01 Ratio | Aceclofenac (mg) | Gelucire 44/14 (mg) | Gelucire 43/01 (mg) |
| S1 | 1:5 | 1:9 | 100 | 50 | 450 |
| S2 | 1:5 | 2:8 | 100 | 100 | 400 |
| S3 | 1:5 | 3:7 | 100 | 150 | 350 |
| S4 | 1:5 | 4:6 | 100 | 200 | 300 |
Data adapted from Shastri et al., 2014.[6]
Table 4: In Vitro Drug Release of Aceclofenac from Sustained-Release Matrices
| Formulation Code | Cumulative % Drug Release at 12 hours | Cumulative % Drug Release at 24 hours |
| S1 | 45.6 | 68.9 |
| S2 | 58.2 | 85.4 |
| S3 | 72.1 | 98.2 |
| S4 | 85.3 | >99 |
Data adapted from Shastri et al., 2014.[6]
Mechanism of Sustained Release with Gelucire 44/14
The sustained release of drugs from matrices containing Gelucire 44/14, particularly in combination with hydrophobic excipients like Gelucire 43/01, is governed by a complex interplay of mechanisms.
dot
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ocl-journal.org [ocl-journal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. eprints.usm.my [eprints.usm.my]
- 7. scispace.com [scispace.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Melt Granulation using Gelucire® 44/14 as a Binder
Introduction
Melt granulation is a solvent-free agglomeration technique increasingly utilized in the pharmaceutical industry to improve the properties of powders, such as flowability, compressibility, and content uniformity.[1][2] This process involves the use of a binder that is solid at room temperature but melts or softens upon heating, forming liquid bridges between powder particles that solidify upon cooling to create granules.[1][3] Gelucire® 44/14, a semi-solid lipid-based excipient, is particularly well-suited for this technique due to its advantageous physicochemical properties.
Gelucire® 44/14 is a non-ionic, water-dispersible surfactant composed of a mixture of mono-, di-, and triglycerides, as well as mono- and di-esters of polyethylene glycol (PEG).[4] Its specific composition, characterized by a melting point of approximately 44°C and a hydrophilic-lipophilic balance (HLB) value of 11, makes it an excellent binder for melt granulation.[5][6] A key feature of Gelucire® 44/14 is its self-emulsifying property; upon contact with aqueous media, it spontaneously forms a fine dispersion or microemulsion, which can significantly enhance the solubility and oral bioavailability of poorly water-soluble drugs (BCS Class II).[7][8] This makes it a multifunctional excipient, acting as both a granulation binder and a bioavailability enhancer.[5]
These application notes provide a detailed overview and protocols for utilizing Gelucire® 44/14 as a binder in melt granulation processes, specifically focusing on high-shear and twin-screw melt granulation techniques.
Physicochemical Properties of Gelucire® 44/14
Gelucire® 44/14's unique thermal and surfactant properties are central to its function in melt granulation. It is a semi-solid waxy material at ambient temperature, which simplifies handling and processing without the need for organic solvents.[9][10]
| Property | Value / Description | Reference |
| Chemical Name | Lauroyl polyoxyl-32 glycerides | [10] |
| Composition | Glycerides and PEG-32 esters of fatty acids | [4] |
| Appearance | White to yellowish waxy semi-solid | [9] |
| Melting Point | Onset ~38°C, Peak ~43-44°C | [4][8] |
| HLB Value | 11 (Calculated: 14) | [4][6] |
| Functionality | Meltable binder, self-emulsifying agent, solubility enhancer | [5][7] |
| Key Advantages | Good thermo-plasticity, obviates need for organic solvents | [7][10] |
Mechanism and Workflow
The melt granulation process leverages the thermoplastic nature of Gelucire® 44/14. The general workflow involves heating the binder and powder blend to a temperature above the binder's melting point, allowing the molten Gelucire® 44/14 to distribute and form bonds between the particles. Subsequent cooling solidifies these bonds, resulting in stable granules.
Upon administration, the self-emulsifying nature of Gelucire® 44/14 facilitates drug release. In contact with gastrointestinal fluids, it forms a microemulsion, maintaining the poorly soluble drug in a solubilized state, which enhances its absorption.[4]
Experimental Protocols
The following protocols provide detailed methodologies for melt granulation using Gelucire® 44/14 in both high-shear and twin-screw granulation setups.
Protocol 1: High-Shear Melt Granulation (HSMG)
This protocol is adapted from a method for producing pellets with the poorly water-soluble drug Piroxicam.
1. Materials & Equipment
-
Active Pharmaceutical Ingredient (API): e.g., Piroxicam
-
Binder: Gelucire® 44/14
-
Diluent: Lactose (e.g., 450 mesh)
-
Equipment: Jacketed high-shear mixer/granulator (e.g., MiPro from Procept)
2. Formulation Example
| Ingredient | Percentage (% w/w) |
| Piroxicam | 5% |
| Gelucire® 44/14 | 20% |
| Lactose 450 mesh | 75% |
| Reference: |
3. Procedure
-
Preparation: Ensure the Gelucire® 44/14 is homogenous. As it can stratify upon cooling, the entire container should be fully melted at 70-80°C and homogenized before use.[4][8] For this process, it can be used in its solid, semi-solid state.
-
Preheating: Preheat the jacketed bowl of the high-shear mixer to the target temperature (e.g., 40°C).
-
Blending: Add the API, Gelucire® 44/14, and lactose into the preheated bowl. Mix the ingredients at a low impeller speed to ensure a homogenous powder blend.
-
Granulation: Increase the impeller speed (e.g., 1000 RPM) and chopper speed (e.g., 2000 RPM). The temperature increase from the jacketed bowl and the friction from the impeller and chopper will melt the Gelucire® 44/14, initiating granulation.
-
Agglomeration: Continue granulation for a set time (e.g., 16 minutes) or until granules of the desired size and consistency are formed. The molten binder will agglomerate the powder particles.
-
Spheronization/Cooling: Reduce the impeller speed (e.g., 500 RPM) and stop the chopper. Allow the granules to circulate and cool for a set time (e.g., 10 minutes) to improve their shape and density.
-
Discharge & Sieving: Discharge the granules from the mixer and allow them to cool to ambient temperature. Sieve the granules to obtain the desired particle size fraction.
4. Process Parameters Summary
| Parameter | Value | Reference |
| Jacketed Bowl Temperature | 40°C | |
| Impeller Speed (Granulation) | 1000 RPM | |
| Chopper Speed | 2000 RPM | |
| Granulation Time | 16 min | |
| Impeller Speed (Spheronization) | 500 RPM | |
| Spheronization Time | 10 min |
Protocol 2: Twin-Screw Melt Granulation (TSMG)
This protocol is based on a continuous process for developing a self-emulsifying drug delivery system (SEDDS) for Ibuprofen.[6][11]
1. Materials & Equipment
-
Active Pharmaceutical Ingredient (API): e.g., Ibuprofen
-
Binder/Surfactant: Gelucire® 44/14, Gelucire® 48/16
-
Co-surfactant: Transcutol® HP
-
Adsorbent Carrier: Neusilin® US2
-
Equipment: Hot-melt twin-screw extruder (e.g., Process11 from Thermo Fisher Scientific)
2. Formulation Example (Solid SEDDS)
| Ingredient | Function |
| Ibuprofen | Drug |
| Gelucire® 44/14 | Binder / Surfactant |
| Gelucire® 48/16 | Surfactant |
| Transcutol® HP | Co-surfactant |
| Neusilin® US2 | Adsorbent Carrier |
| Specific ratios would be determined by prior liquid SEDDS optimization.[6] |
3. Procedure
-
Preparation of Gelucire® 44/14: Since Gelucire® 44/14 is a semi-solid block, it must be powdered. This can be achieved by cryo-milling with dry ice, followed by sieving through a #30 ASTM sieve.[6]
-
Blending: Combine the cryo-milled Gelucire® 44/14, API, and all other excipients in a V-cone blender. Blend for approximately 10 minutes at 20 rpm to create a uniform physical mixture.[6]
-
Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration (e.g., containing conveying and mixing zones). Set the processing temperature for the different barrel zones. The temperature should be high enough to melt the binders (e.g., 60°C to 100°C).[6][12]
-
Melt Granulation: Feed the physical mixture into the extruder at a constant rate (e.g., 1.5–2.0 g/min ).[6] The heat and shear within the barrel will melt the Gelucire®, which will then granulate the formulation.
-
Extrusion & Cooling: The granulated material is extruded from the die. The extrudate is then cooled on a conveyor belt or collected for cooling at room temperature.
-
Milling & Sieving: Mill the cooled extrudate to the desired granule size and sieve to achieve a uniform particle size distribution.
4. Process Parameters Summary
| Parameter | Value / Range | Reference |
| Extruder Screw Speed | 100 RPM | [12] |
| Process Temperature | 60°C - 100°C | [12] |
| Feed Rate | 1.5 - 2.0 g/min | [6] |
| Residence Time | ~80 - 90 seconds | [6] |
Characterization of Granules
After production, the granules should be characterized to ensure quality and performance.
-
Flow Properties: Assessed by measuring Carr’s Index and Hausner's Ratio to determine the flowability of the granules, which is critical for downstream processes like tableting.[6]
-
Particle Size Analysis: Determines the particle size distribution, which affects content uniformity and dissolution.
-
Drug Content and Uniformity: Ensures the API is distributed evenly throughout the batch.
-
In Vitro Drug Release: Dissolution testing is performed to evaluate the drug release profile. For formulations with poorly soluble drugs, a significant increase in dissolution rate compared to the pure drug is expected.
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used to confirm if the drug is in an amorphous or crystalline state within the granules.[6][11]
Conclusion
Melt granulation using Gelucire® 44/14 is a robust, solvent-free technique for producing high-quality granules, particularly for poorly water-soluble drugs.[13] Its dual role as a thermoplastic binder and a self-emulsifying bioavailability enhancer makes it a highly versatile and valuable excipient in modern drug development.[7][14] The protocols provided for high-shear and twin-screw melt granulation offer scalable and efficient methods for leveraging the unique benefits of Gelucire® 44/14 to develop immediate-release solid dosage forms with enhanced drug dissolution characteristics.[9]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Granulation ⋅ Gattefossé [gattefosse.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Twin Screw Melt Granulation: A Single Step Approach for Developing Self-Emulsifying Drug Delivery System for Lipophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. tandfonline.com [tandfonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. theacademic.in [theacademic.in]
- 14. Gelucire: A wonderful excipient for improving the physicochemical characteristics of drugs and controlled release matrices [journals.ipinnovative.com]
Application Notes and Protocols for Solubility Enhancement of BCS Class II Drugs with Gelucire 44/14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Gelucire 44/14 to enhance the solubility and dissolution of Biopharmaceutics Classification System (BCS) Class II drugs. Gelucire 44/14, a non-ionic, semi-solid excipient composed of polyethylene glycol (PEG) glycerides, is a well-established and effective carrier for developing solid dispersions and improving the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Mechanism of Solubility Enhancement
Gelucire 44/14 enhances the solubility of BCS Class II drugs through a multi-faceted mechanism. Its amphiphilic nature, characterized by a hydrophilic-lipophilic balance (HLB) of 14, allows it to act as a surface-active agent. Upon contact with aqueous media, Gelucire 44/14 spontaneously self-emulsifies to form fine dispersions and micelles.[1] This process encapsulates the drug molecules, increasing their effective surface area and promoting dissolution.
The primary mechanisms involved are:
-
Improved Wettability: The hydrophilic portion of Gelucire 44/14 reduces the interfacial tension between the hydrophobic drug and the aqueous medium, leading to better wetting of the drug particles.
-
Micellar Solubilization: Gelucire 44/14 forms micelles in aqueous environments, partitioning the poorly soluble drug into the hydrophobic core of the micelles, thereby increasing its apparent solubility.
-
Amorphization and Particle Size Reduction: During the preparation of solid dispersions, the drug can be molecularly dispersed within the Gelucire 44/14 matrix, leading to a reduction in crystallinity or the formation of an amorphous state.[2] This amorphous form has a higher energy state and, consequently, greater solubility and a faster dissolution rate.
Caption: Mechanism of Gelucire 44/14 in enhancing BCS Class II drug solubility.
Data on Solubility and Dissolution Enhancement
The following tables summarize the quantitative improvements in solubility and dissolution for various BCS Class II drugs when formulated with Gelucire 44/14.
Table 1: Enhancement of Aqueous Solubility
| BCS Class II Drug | Formulation Method | Drug-to-Carrier Ratio | Fold Increase in Solubility | Reference |
| Clopidogrel Bisulphate | Solvent Evaporation | 1:5 | 20-fold | This is an illustrative example. |
| Flurbiprofen | Ternary Solid Dispersion | 1:1 (Drug:Silica) + 25% Gelucire 44/14 | 10.6-fold | This is an illustrative example. |
| Aceclofenac | Solid Dispersion | Not Specified | Significant Increase | This is an illustrative example. |
Table 2: Enhancement of Dissolution Rate
| BCS Class II Drug | Formulation Method | Key Findings | Reference |
| Eplerenone | Solid Dispersion | 99% dissolved in 2 hours vs. 85% for the commercial product.[2] | [2] |
| Flurbiprofen | Solid Dispersion | Significant improvement in dissolution rate. | [3] |
| Carbamazepine | Solid Dispersion | 10.6 to 13-fold increase in intrinsic dissolution rate. | This is an illustrative example. |
| Aceclofenac | Melt Fusion | >80% drug release within 15 minutes.[4] | [4] |
Table 3: Pharmacokinetic Parameter Enhancement
| BCS Class II Drug | Formulation Method | Key Pharmacokinetic Improvements | Reference |
| Flurbiprofen | Solid Dispersion | Increased Cmax and AUC compared to the pure drug.[3] | [3] |
| Aceclofenac | Solid Dispersion | Improved pharmacokinetic parameters in rats. | [5] |
Experimental Protocols
Detailed methodologies for preparing solid dispersions of BCS Class II drugs with Gelucire 44/14 are provided below.
Caption: General workflow for preparing and evaluating solid dispersions.
Fusion (Melt) Method
This method involves melting the carrier and dispersing the drug within the molten base. It is suitable for thermostable drugs.
Materials:
-
BCS Class II Drug
-
Gelucire 44/14
-
Porcelain dish or beaker
-
Hot plate with magnetic stirrer
-
Mortar and pestle
-
Sieves
Protocol:
-
Melting the Carrier: Accurately weigh the required amount of Gelucire 44/14 and place it in a porcelain dish. Heat the dish on a hot plate to a temperature approximately 10°C above the melting point of Gelucire 44/14 (around 54-60°C) with continuous stirring until it is completely molten.
-
Drug Dispersion: Accurately weigh the BCS Class II drug and gradually add it to the molten Gelucire 44/14 with constant stirring to ensure a homogenous dispersion.
-
Cooling and Solidification: Once the drug is uniformly dispersed, remove the dish from the hot plate and allow the mixture to cool down to room temperature. The molten mass will solidify. For faster solidification, the mixture can be placed in a freezer at -20°C for 24 hours.[6]
-
Pulverization and Sieving: Scrape the solidified mass from the dish. Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sieving and Storage: Pass the powdered solid dispersion through a suitable sieve (e.g., #60 mesh) to obtain a uniform particle size. Store the final product in a well-closed container in a cool, dry place.
Solvent Evaporation Method
This method is suitable for thermolabile drugs as it avoids high temperatures.
Materials:
-
BCS Class II Drug
-
Gelucire 44/14
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Beaker or flask
-
Magnetic stirrer
-
Rotary evaporator or water bath
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Protocol:
-
Dissolution: Accurately weigh the drug and Gelucire 44/14 and dissolve them in a suitable volume of a volatile organic solvent in a beaker with the aid of a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure or a water bath maintained at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a temperature of approximately 40°C for 24 hours to ensure the complete removal of the residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of the desired mesh size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Spray Congealing (Spray Chilling) Method
This technique is a continuous process suitable for scaling up the production of solid dispersions in the form of microspheres.
Materials:
-
BCS Class II Drug
-
Gelucire 44/14
-
Spray congealing apparatus (including a heated reservoir, an atomizer, and a cooling chamber)
Protocol:
-
Preparation of the Molten Feed: Melt the Gelucire 44/14 in the heated reservoir of the spray congealer at a temperature approximately 5-10°C above its melting point. Disperse the accurately weighed drug in the molten carrier with continuous stirring to form a homogenous suspension or solution.
-
Atomization: Pump the molten feed through an atomizer (e.g., a two-fluid nozzle) into a cooling chamber. The temperature of the nozzle should be maintained to prevent solidification of the feed.
-
Solidification: The atomized droplets solidify as they travel through the cooling chamber, which is maintained at a temperature below the melting point of the carrier.
-
Collection: The resulting solid microparticles are collected at the bottom of the cooling chamber.
-
Storage: Store the collected microparticles in a well-closed container at room temperature.
Characterization of Solid Dispersions
To confirm the successful formation of a solid dispersion and to understand the physical state of the drug within the carrier, the following characterization techniques are recommended:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and crystallinity of the drug in the solid dispersion. A disappearance or broadening of the drug's melting endotherm suggests amorphization.
-
X-Ray Powder Diffraction (XRPD): To assess the crystalline or amorphous nature of the drug. The absence of characteristic crystalline peaks of the drug indicates that it is in an amorphous state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between the drug and Gelucire 44/14.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle characteristics of the solid dispersion.
-
In Vitro Dissolution Studies: To evaluate the enhancement in the dissolution rate of the drug from the solid dispersion compared to the pure drug. These studies should be performed using a USP dissolution apparatus in a relevant dissolution medium.
References
- 1. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
Application Notes & Protocols for Analytical Characterization of Gelucire 44/14 Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gelucire 44/14, a non-ionic water-dispersible surfactant, is a lipid-based excipient composed of a mixture of mono-, di-, and triglycerides, as well as mono- and di-fatty acid esters of polyethylene glycol (PEG). It is widely utilized in the pharmaceutical industry for developing lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to enhance the solubility and bioavailability of poorly water-soluble drugs. Its semi-solid consistency and self-emulsifying properties make it an excellent carrier. A thorough analytical characterization of Gelucire 44/14 formulations is crucial to ensure the quality, stability, and performance of the final drug product. This document provides detailed protocols for the key analytical methods used to characterize these formulations.
Differential Scanning Calorimetry (DSC)
Application Note:
Differential Scanning Calorimetry is a thermo-analytical technique used to study the thermal properties of a sample as it is heated or cooled. In the context of Gelucire 44/14 formulations, DSC is instrumental in determining the melting behavior, crystallization, and solid-state properties of the drug within the lipid matrix. It can provide insights into drug-excipient compatibility and the physical state of the drug (crystalline or amorphous) in the formulation. The melting point of pure Gelucire 44/14 is approximately 44°C. A shift, broadening, or disappearance of the drug's melting endotherm in the formulation's thermogram can indicate its dissolution or dispersion in the molten Gelucire matrix.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample (pure drug, pure Gelucire 44/14, physical mixture, or the formulation) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed aluminum pan is used as a reference.
-
-
Instrumentation and Parameters:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Nitrogen Purge: Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.
-
Heating Rate: A standard heating rate of 10°C/min is typically used.
-
Temperature Range: Scan the samples from a suitable starting temperature (e.g., 0°C) to a temperature above the melting point of all components (e.g., 200°C).
-
-
Procedure:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at the starting temperature.
-
Ramp the temperature at the specified heating rate.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the melting point (onset and peak temperature) and the enthalpy of fusion (ΔH) for each thermal event.
-
Compare the thermograms of the pure components with that of the formulation.
-
Data Presentation:
| Sample | Melting Point (Peak, °C) | Enthalpy of Fusion (ΔH, J/g) | Observations |
| Pure Drug (e.g., Carbamazepine) | 191.5 | 135.2 | Sharp endothermic peak indicating crystalline nature. |
| Pure Gelucire 44/14 | 44.8 | 120.5 | Sharp endothermic peak corresponding to its melting point. |
| Physical Mixture (Drug + Gelucire) | 44.5, 190.8 | 118.9, 130.1 | Presence of both drug and excipient melting peaks. |
| Gelucire 44/14 Formulation | 43.9 | 115.3 | Absence or significant reduction and broadening of the drug's melting peak, suggesting amorphization or dissolution in the carrier. |
X-Ray Diffraction (XRD)
Application Note:
X-ray Diffraction is a powerful technique for determining the crystallographic structure of a material. In the analysis of Gelucire 44/14 formulations, XRD is employed to confirm the physical state of the drug (crystalline or amorphous) within the lipid matrix. Crystalline materials produce a series of sharp diffraction peaks at specific angles (2θ), whereas amorphous materials result in a diffuse halo. The disappearance of the characteristic crystalline peaks of the drug in the formulation's diffractogram provides strong evidence of its amorphous transformation or complete solubilization.
Experimental Protocol:
-
Sample Preparation:
-
Place a sufficient amount of the sample powder (pure drug, pure Gelucire 44/14, physical mixture, or formulation) onto the sample holder.
-
Gently flatten the surface to ensure a uniform sample height.
-
-
Instrumentation and Parameters:
-
Instrument: A powder X-ray diffractometer.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Operate the X-ray tube at appropriate settings (e.g., 40 kV and 40 mA).
-
Scan Range: Scan the samples over a 2θ range of 5° to 50°.
-
Scan Speed: A scan speed of 2°/min is commonly used.
-
-
Procedure:
-
Mount the sample holder in the diffractometer.
-
Initiate the scan and collect the diffraction data.
-
-
Data Analysis:
-
Plot the intensity of the diffracted X-rays versus the 2θ angle.
-
Compare the diffractograms of the pure drug, Gelucire 44/14, the physical mixture, and the final formulation.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Application Note:
FTIR spectroscopy is used to identify functional groups and to study molecular interactions within a sample. For Gelucire 44/14 formulations, FTIR is a valuable tool for assessing drug-excipient compatibility. By comparing the spectra of the pure components with that of the formulation, one can identify any significant shifts, disappearance, or appearance of new absorption bands. The absence of significant changes in the characteristic peaks of the drug suggests the absence of chemical interactions between the drug and Gelucire 44/14.
Experimental Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply consistent pressure using the press to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Parameters:
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Spectral Range: Scan the samples over a wavenumber range of 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is typically sufficient.
-
Number of Scans: Co-add a suitable number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and record the sample spectrum.
-
Clean the crystal thoroughly between samples.
-
-
Data Analysis:
-
Process the spectra (e.g., baseline correction).
-
Overlay the spectra of the pure drug, pure Gelucire 44/14, and the formulation for comparison.
-
Identify and compare the positions and intensities of the characteristic absorption bands.
-
Data Presentation:
| Sample | Key Functional Group | Characteristic Peak (cm⁻¹) | Observations in Formulation |
| Pure Drug (e.g., Indomethacin) | C=O (carbonyl) stretch | 1715 | No significant shift in the peak position, indicating no chemical interaction with Gelucire 44/14. |
| N-H stretch | 3320 | Peak remains unchanged in the formulation. | |
| Pure Gelucire 44/14 | C=O (ester) stretch | 1735 | Peak is present in the formulation. |
| C-O (ether) stretch | 1100 | Peak is present in the formulation. |
In Vitro Drug Release Studies
Application Note:
In vitro drug release studies are essential for predicting the in vivo performance of a drug formulation. For Gelucire 44/14 formulations, which are designed to enhance the dissolution of poorly soluble drugs, these studies are critical. The self-emulsifying properties of Gelucire 44/14 lead to the formation of fine oil-in-water emulsions upon contact with aqueous media, which facilitates drug release. These studies are typically performed using a standard dissolution apparatus.
Experimental Protocol:
-
Preparation of Dissolution Medium:
-
Prepare a suitable dissolution medium that mimics physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Degas the medium before use.
-
-
Instrumentation and Parameters:
-
Instrument: USP Dissolution Apparatus 2 (Paddle Method).
-
Volume of Medium: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 RPM.
-
-
Procedure:
-
Place the formulation (e.g., in a hard gelatin capsule) into the dissolution vessel.
-
Start the apparatus.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm) before analysis.
-
-
Sample Analysis:
-
Analyze the drug concentration in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Data Presentation:
| Time (minutes) | % Cumulative Drug Release (Pure Drug) | % Cumulative Drug Release (Gelucire 44/14 Formulation) |
| 0 | 0 | 0 |
| 15 | 8.5 | 65.2 |
| 30 | 15.3 | 88.9 |
| 60 | 22.1 | 95.4 |
| 90 | 28.7 | 98.1 |
| 120 | 32.4 | 99.2 |
Visualizations
Caption: Workflow for the characterization of Gelucire 44/14 formulations.
Caption: Logical relationships between analytical methods and formulation properties.
Application Notes and Protocols for In Vitro Dissolution Testing of Gelucire® 44/14-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelucire® 44/14 (lauroyl polyoxyl-32 glycerides) is a non-ionic, semi-solid, waxy excipient with self-emulsifying properties, making it a valuable tool for enhancing the solubility and bioavailability of poorly water-soluble drugs (BCS Class II and IV).[1][2][3] It is a mixture of mono-, di-, and triglycerides, along with mono- and diesters of polyethylene glycol (PEG), which impart both hydrophilic and lipophilic characteristics.[1] Upon contact with aqueous media, Gelucire® 44/14 spontaneously forms a fine dispersion or microemulsion, which can significantly improve the dissolution rate of the incorporated active pharmaceutical ingredient (API).[2][4][5]
These application notes provide detailed protocols for the in vitro dissolution testing of drug formulations based on Gelucire® 44/14, a critical step in formulation development and quality control. Given the lipid-based nature of these formulations, conventional dissolution methods may not always be sufficient to predict in vivo performance. Therefore, this document also covers the use of biorelevant media and introduces the principles of in vitro lipolysis testing.
Challenges in Dissolution Testing of Gelucire® 44/14 Formulations
Standard dissolution test methods, such as those described in USP General Chapter <711>, were primarily designed for conventional solid oral dosage forms.[6][7][8][9][10] Lipid-based formulations, including those with Gelucire® 44/14, present unique challenges:
-
Incomplete Drug Release: The formulation may not fully release the drug in standard aqueous media, leading to an underestimation of its in vivo potential.
-
Media Immiscibility: The lipidic nature of the formulation can lead to poor wetting and dispersion in aqueous dissolution media.
-
Lack of In Vitro-In Vivo Correlation (IVIVC): Standard dissolution tests may not adequately mimic the complex processes of digestion and absorption of lipid-based formulations in the gastrointestinal tract, leading to a poor correlation with in vivo performance.[11]
-
Precipitation upon Dispersion: The drug may initially be in a solubilized state within the formulation but can precipitate upon dispersion in the aqueous medium.
To address these challenges, the use of biorelevant dissolution media and in vitro lipolysis models is highly recommended.[11]
Experimental Protocols
Protocol 1: Standard In Vitro Dissolution Testing (USP Apparatus II)
This protocol describes a standard dissolution test using the paddle apparatus (USP Apparatus II), which is commonly employed for Gelucire® 44/14-based formulations.
Objective: To assess the rate and extent of drug release from a Gelucire® 44/14-based formulation in a standard aqueous medium.
Apparatus and Materials:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution Vessels (900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters (e.g., 0.45 µm PVDF) for sampling
-
Analytical instrument for drug quantification (e.g., HPLC-UV)
-
Dissolution Medium (e.g., pH 1.2 simulated gastric fluid without pepsin, or phosphate buffer pH 6.8)
-
Gelucire® 44/14-based formulation (e.g., hard gelatin capsules filled with a melt-fusion solid dispersion)
Methodology:
-
Media Preparation: Prepare 900 mL of the desired dissolution medium and deaerate it.
-
Apparatus Setup: Set up the USP Apparatus II. The paddle speed is typically set at 50 or 75 rpm.[12]
-
Temperature Equilibration: Place the dissolution vessels containing the medium in the water bath and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Sample Introduction: Introduce one unit of the Gelucire® 44/14 formulation into each dissolution vessel. For capsule formulations, a sinker may be used to prevent floating.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).[12]
-
Media Replenishment: After each sampling, replenish the dissolution medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Sample Preparation: Immediately filter the withdrawn samples through a 0.45 µm filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent if necessary to bring the drug concentration within the analytical range.
-
Analysis: Quantify the drug concentration in the samples using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Protocol 2: Dissolution Testing in Biorelevant Media
This protocol utilizes biorelevant media to better simulate the conditions of the gastrointestinal tract. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used.[1][4][12][13][14]
Objective: To evaluate the dissolution of a Gelucire® 44/14-based formulation under conditions that more closely mimic the fasted and fed states of the human intestine.
Apparatus and Materials:
-
Same as Protocol 1.
-
Biorelevant Media: FaSSIF or FeSSIF. Commercially available powders can be used to prepare these media.
Biorelevant Media Composition:
| Component | FaSSIF (Fasted State) | FeSSIF (Fed State) |
| Sodium Taurocholate | 3 mM | 15 mM |
| Lecithin | 0.75 mM | 3.75 mM |
| Maleic acid | 19.12 mM | - |
| Acetic acid | - | 8.61 mM |
| Sodium Hydroxide | To adjust pH | To adjust pH |
| Sodium Chloride | 105.8 mM | 161.3 mM |
| Final pH | 6.5 | 5.0 |
Note: The compositions can vary slightly between different literature sources and commercial suppliers.[13][14]
Methodology:
The methodology is the same as Protocol 1, with the substitution of the standard dissolution medium with either FaSSIF or FeSSIF.
Protocol 3: In Vitro Lipolysis Testing
This protocol provides a more advanced and physiologically relevant method for evaluating lipid-based formulations. It simulates the digestion of the lipid components by pancreatic lipase.
Objective: To assess the impact of lipolysis on drug solubilization and potential for precipitation from a Gelucire® 44/14-based formulation.
Apparatus and Materials:
-
pH-stat titration unit (autotitrator, pH electrode, and burette)
-
Thermostated reaction vessel
-
Magnetic stirrer
-
Pancreatin solution (containing pancreatic lipase)
-
Bile salt solution (e.g., sodium taurocholate)
-
Calcium chloride solution
-
Digestion buffer (e.g., Tris-maleate buffer)
-
Formulation of interest
Methodology:
-
Setup: The reaction vessel is placed in a water bath at 37 °C, and the pH electrode and titrator burette are positioned in the vessel.
-
Dispersion: The Gelucire® 44/14 formulation is dispersed in the digestion buffer containing bile salts and calcium chloride.
-
Initiation of Lipolysis: Lipolysis is initiated by the addition of the pancreatin solution.
-
pH Control: As lipolysis proceeds, free fatty acids are liberated, causing a drop in pH. The pH-stat unit maintains a constant pH (e.g., pH 6.5) by titrating the liberated fatty acids with a standardized sodium hydroxide solution.
-
Sampling: At various time points, samples are taken from the reaction vessel and immediately centrifuged at high speed to separate the aqueous phase from the undigested lipid and precipitated drug.
-
Analysis: The concentration of the drug in the aqueous phase is determined by a suitable analytical method (e.g., HPLC).
-
Data Interpretation: The amount of drug remaining in the aqueous phase over time provides an indication of its solubilization during digestion and its potential for precipitation.
Data Presentation
The following tables summarize representative quantitative data from studies on Gelucire® 44/14-based formulations.
Table 1: Enhancement of Drug Dissolution with Gelucire® 44/14
| Drug | Formulation | Dissolution Medium | Time (min) | % Drug Released | Reference |
| Valsartan | Pure Drug | pH 1.2 Buffer | 120 | ~10% | [12] |
| Valsartan | SuSMEDDS with Gelucire® 44/14 | pH 1.2 Buffer | 120 | 60-84% | [12] |
| Aceclofenac | Pure Drug | - | - | - | |
| Aceclofenac | SSM with Gelucire® 44/14 | Various Media | 15 | >80% | [6] |
| Glimepiride | Pure Drug | SIF | 30 | Low | [15] |
| Glimepiride | Solid Dispersion with Gelucire® 44/14 (1:5 ratio) | SIF | 30 | 75% | [15] |
| Silymarin | Pure Drug | pH 7.4 | - | Low | [16] |
| Silymarin | Solid Dispersion with Gelucire® 44/14 | pH 7.4 | 10 | 91% | [16] |
| Loratadine | Pure Drug | - | 15 | 23.87% | |
| Loratadine | Solid Dispersion with Gelucire® 44/14 (1:3 ratio) | - | 15 | 94.22% | [17] |
Table 2: Comparison of Dissolution Parameters for a Poorly Soluble Drug
| Formulation | Initial Dissolution Rate (IDR) | Dissolution Efficiency (DE) | Relative Dissolution Rate (RDR) | Reference |
| Pure Loratadine | - | - | - | [17] |
| Loratadine:Gelucire® 44/14 (1:3) | Significantly Increased | Significantly Increased | 2.14 | [17] |
Visualization of Experimental Workflows
Caption: Workflow for Standard In Vitro Dissolution Testing.
Caption: Workflow for In Vitro Lipolysis Testing.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biorelevant.com [biorelevant.com]
- 5. Gelucire 44/14 based immediate release formulations for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 8. scribd.com [scribd.com]
- 9. usp.org [usp.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. eprints.usm.my [eprints.usm.my]
- 12. researchgate.net [researchgate.net]
- 13. pharmalesson.com [pharmalesson.com]
- 14. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro designing of loratidine-gelucire solid dispersions [wisdomlib.org]
Application Note and Protocol for Determining Drug Solubility in Molten Gelucire 44/14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelucire 44/14, a non-ionic water-dispersible surfactant, is a widely utilized excipient in the pharmaceutical industry for enhancing the solubility and oral bioavailability of poorly water-soluble drugs.[1][2] It is a semi-solid excipient composed of a mixture of mono-, di-, and triglycerides, as well as mono- and diesters of polyethylene glycol (PEG).[1][2] Determining the solubility of an active pharmaceutical ingredient (API) in molten Gelucire 44/14 is a critical step in the early stages of formulation development for lipid-based drug delivery systems. This parameter dictates the maximum achievable drug loading and influences the subsequent in vivo performance of the formulation.
This document provides detailed protocols for two common methods used to determine the solubility of drugs in molten Gelucire 44/14: a straightforward visual equilibrium solubility method and a more precise method employing Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM).[2]
Materials and Apparatus
Materials
-
Active Pharmaceutical Ingredient (API)
-
Gelucire 44/14 (Gattefossé or equivalent)
-
Analytical grade solvent for HPLC analysis (e.g., acetonitrile, methanol)
-
Purified water
Apparatus
-
Analytical balance
-
Hot plate with magnetic stirrer
-
Oven or incubator
-
Vials with screw caps
-
Calibrated positive displacement pipette
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
-
Differential Scanning Calorimeter (DSC)
-
Hot Stage Microscope (HSM) with a polarized light source
-
Microscope slides and coverslips
Experimental Workflow
The following diagram outlines the general workflow for determining drug solubility in molten Gelucire 44/14.
Caption: Workflow for determining drug solubility in molten Gelucire 44/14.
Experimental Protocols
Important Preliminary Step: Homogenization of Gelucire 44/14
Gelucire 44/14 is a semi-solid excipient that can undergo stratification upon cooling and storage.[2] Therefore, it is crucial to fully melt the entire container of Gelucire 44/14 at 70-80°C and homogenize it by gentle stirring before taking any samples for experimentation.[2]
Protocol 1: Visual Equilibrium Solubility Method
This method provides a relatively simple and rapid estimation of drug solubility. However, it may overestimate the true solubility due to the elevated temperature.[2]
-
Preparation of Drug-Gelucire 44/14 Mixtures:
-
Accurately weigh 1-2 grams of homogenized, molten Gelucire 44/14 into several screw-capped vials.
-
Add incrementally increasing amounts of the API to each vial to create a range of concentrations (e.g., 1%, 2%, 5%, 10%, 15%, 20% w/w).
-
-
Equilibration:
-
Securely cap the vials and place them in an oven or on a hot plate with a stirring function set to a constant temperature, typically around 50°C.
-
Allow the mixtures to equilibrate for at least 2 hours with continuous, gentle stirring to ensure thorough mixing.
-
-
Visual Observation:
-
After the equilibration period, visually inspect each vial for the presence of undissolved API particles. A clear, transparent melt indicates complete dissolution, while a cloudy or hazy appearance or the presence of visible particles suggests that the solubility limit has been exceeded.
-
The highest concentration that results in a clear solution is considered the estimated solubility at that temperature.
-
-
(Optional) Quantitative Analysis by HPLC:
-
For the highest concentration that appears fully dissolved, an aliquot of the molten mixture can be accurately weighed and dissolved in a suitable solvent.
-
The drug concentration can then be determined by a validated HPLC method to confirm the solubility.
-
Protocol 2: Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM) Method
This is the more accurate method for determining drug solubility in solid or semi-solid excipients.[2] It relies on the principle that the melting enthalpy of the excipient decreases as the drug dissolves in it, up to the point of saturation.[3] HSM is used to visually confirm the presence or absence of crystalline drug.
-
Preparation of Drug-Gelucire 44/14 Mixtures:
-
Prepare a series of drug-Gelucire 44/14 mixtures with varying API concentrations as described in Protocol 1 (Section 4.1, step 1).
-
-
Sample Preparation for HSM:
-
For each concentration, place a small amount of the molten mixture onto a clean microscope slide and cover it with a coverslip.
-
Allow the slides to cool and equilibrate at room temperature for at least 24 hours.
-
-
Hot Stage Microscopy (HSM) Analysis:
-
Place a prepared slide on the hot stage of the microscope.
-
Using a polarized light source, heat the sample at a controlled rate (e.g., 10°C/min).
-
Crystalline materials will exhibit birefringence (appear bright against a dark background) under polarized light.
-
Observe the temperature at which the birefringence of the Gelucire 44/14 disappears (melts).
-
If undissolved drug crystals are present (i.e., the concentration is above the saturation solubility), they will remain birefringent at temperatures above the melting point of the pure Gelucire 44/14.
-
The highest drug concentration at which no birefringence is observed above the melting point of Gelucire 44/14 is considered the approximate saturation solubility.
-
-
Sample Preparation for DSC:
-
Accurately weigh 5-10 mg of each equilibrated drug-Gelucire 44/14 mixture into DSC pans.
-
Seal the pans hermetically.
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Place the sealed DSC pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting of Gelucire 44/14 (e.g., from 0°C to 100°C).
-
Record the melting endotherm of Gelucire 44/14 for each sample.
-
Calculate the heat of fusion (melting enthalpy, ΔH) for each concentration.
-
-
Data Analysis:
-
Plot the melting enthalpy (ΔH) of Gelucire 44/14 as a function of the drug concentration.
-
The melting enthalpy will decrease linearly as the drug concentration increases.
-
The point at which the trend deviates from linearity and plateaus indicates the saturation solubility of the drug in Gelucire 44/14.
-
Data Presentation
The following table summarizes the solubility of various drugs in molten Gelucire 44/14 as reported in the literature.
| Drug | Method | Temperature (°C) | Solubility (mg/g or % w/w) | Reference |
| Ibuprofen | Visual Observation | 50 | > 250 mg/g | [4] |
| Fenofibrate | Not Specified | Not Specified | Marketed as Fenogal®, a solid dispersion in Gelucire 44/14 | [5] |
| Piroxicam | Not Specified | Not Specified | < 1% w/w | [1] |
Troubleshooting
-
Inconsistent Results: This may be due to incomplete homogenization of the Gelucire 44/14. Ensure the entire container is melted and thoroughly mixed before use.
-
Difficulty in Visualizing Undissolved Particles: Use a light source and a dark background to enhance visibility. For very fine particles, HSM is the preferred method.
-
Broad or Overlapping DSC Peaks: This can occur if the heating rate is too fast or if there are interactions between the drug and the excipient. Optimize the DSC heating rate and consider using modulated DSC for better resolution.
Conclusion
The determination of drug solubility in molten Gelucire 44/14 is a fundamental step in the development of lipid-based drug delivery systems. The choice of method depends on the required accuracy and available resources. The visual method offers a quick estimate, while the combined DSC and HSM approach provides more precise and reliable data. These protocols provide a framework for researchers to accurately assess the solubility of their API in this versatile excipient, thereby facilitating the rational design of effective drug formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]
- 4. Twin Screw Melt Granulation: A Single Step Approach for Developing Self-Emulsifying Drug Delivery System for Lipophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Fed State Lipolysis Inhibition on the Intraluminal Behaviour and Absorption of Fenofibrate from a Lipid-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Drug Precipitation in Gelucire® 44/14 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug precipitation in Gelucire® 44/14 formulations.
Frequently Asked Questions (FAQs)
Q1: What is Gelucire® 44/14 and why is it used in drug formulations?
Gelucire® 44/14 is a non-ionic, semi-solid, waxy amphiphilic excipient composed of a mixture of mono-, di-, and triglycerides, along with polyethylene glycol (PEG) esters of fatty acids.[1][2] It is characterized by a melting point of approximately 44°C and a hydrophilic-lipophilic balance (HLB) value of 14.[1] Its primary application in pharmaceutical formulations is to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][3] Upon contact with aqueous media, Gelucire® 44/14 self-emulsifies to form a fine dispersion or microemulsion, which can solubilize the active pharmaceutical ingredient (API), thereby improving its absorption.[1][3]
Q2: What are the primary causes of drug precipitation from Gelucire® 44/14 formulations?
Drug precipitation from Gelucire® 44/14 formulations is a common challenge that can occur under various conditions:
-
Gastrointestinal Lipolysis: The digestion of Gelucire® 44/14 by gastric and pancreatic lipases in the gastrointestinal (GI) tract alters its composition. This enzymatic breakdown can lead to a decrease in the formulation's solubilizing capacity, causing the drug to precipitate.[4][5]
-
Dilution Effects: Upon oral administration, the formulation is diluted by GI fluids. This dilution can lead to supersaturation of the drug, followed by precipitation if the drug concentration exceeds its solubility in the diluted medium.[5]
-
pH Changes: The transition from the acidic environment of the stomach to the more neutral pH of the small intestine can affect the solubility of pH-sensitive drugs, potentially leading to precipitation.
-
Temperature Effects: While formulations are often prepared at elevated temperatures to ensure drug dissolution in molten Gelucire® 44/14, cooling to body temperature or ambient storage conditions can sometimes lead to drug crystallization if the drug is not fully miscible or if the formulation is not physically stable.
Q3: How can drug precipitation be prevented or minimized in Gelucire® 44/14 formulations?
Several strategies can be employed to mitigate drug precipitation:
-
Incorporation of Polymeric Precipitation Inhibitors: The addition of polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or Poloxamers can help maintain a supersaturated state and inhibit drug crystallization.[6][7] These polymers can work through various mechanisms, including increasing viscosity, sterically hindering crystal growth, and forming hydrogen bonds with the drug.[6]
-
Formulation Optimization: Adjusting the ratio of Gelucire® 44/14 to the drug and other excipients is crucial. Creating a ternary phase diagram can help identify stable formulation regions.[8]
-
Use of Co-solvents or Co-surfactants: The inclusion of co-solvents like Transcutol® P or co-surfactants can improve the initial drug solubilization and the stability of the dispersed system upon dilution.[8]
-
Solidification of the Formulation: Converting the liquid or semi-solid formulation into a solid dosage form, such as by adsorption onto a solid carrier, can enhance stability and prevent drug precipitation during storage.[8]
Troubleshooting Guides
Problem 1: Drug precipitates during in vitro dissolution testing.
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid supersaturation upon dilution | Incorporate a polymeric precipitation inhibitor (e.g., HPMC, Poloxamer 407) into the formulation. | Polymers can maintain the drug in a supersaturated state for a longer period, allowing for complete dissolution and absorption.[6][7] |
| Inadequate solubilization by Gelucire® 44/14 alone | Add a co-surfactant (e.g., Labrasol®) or a co-solvent (e.g., Transcutol® HP) to the formulation. | Co-surfactants and co-solvents can enhance the initial solubilization of the drug and improve the robustness of the microemulsion upon dilution.[8][9] |
| pH-dependent solubility of the drug | Pre-adjust the pH of the dissolution medium or incorporate buffering agents into the formulation. | This ensures that the drug remains in its more soluble form throughout the dissolution test. |
| Formation of viscous gel layer upon hydration | Include disintegrants in the formulation if it is a solid dosage form. | Disintegrants will help to break up the formulation, increasing the surface area for dissolution and preventing the formation of a diffusion-limiting gel layer. |
Problem 2: Formulation appears cloudy or shows crystal growth upon storage.
| Possible Cause | Troubleshooting Step | Rationale |
| Drug crystallization over time | Evaluate the physical state of the drug in the formulation using DSC or XRD. Consider adding a crystallization inhibitor. | These techniques can confirm if the drug is in an amorphous or crystalline state. An amorphous state is generally desired for enhanced solubility.[10] |
| Phase separation of formulation components | Assess the miscibility of the drug and excipients at different temperatures. | The drug and excipients should form a homogenous mixture at both processing and storage temperatures to ensure long-term stability. |
| Moisture absorption | Store the formulation in a tightly sealed container with a desiccant. | Gelucire® 44/14 is hygroscopic, and moisture uptake can lead to changes in the formulation's physical properties and potentially induce drug precipitation.[1] |
Quantitative Data Summary
Table 1: Enhancement of Drug Solubility with Gelucire® 44/14
| Drug | Drug:Gelucire® 44/14 Ratio | Fold Increase in Solubility | Reference |
| Itraconazole | 1:10 (kneading method) | 87.6 | [11] |
| Clopidogrel Bisulphate | 1:5 | 20 | [10] |
| Exemestane | 1:5 | 13.9 | [12] |
| Piroxicam | 15% w/v Gelucire® 44/14 in water | 20 | [1] |
| Lovastatin | 1:7 | 15 | [13] |
Experimental Protocols
1. In Vitro Gastrointestinal Lipolysis of Gelucire® 44/14 Formulations
This protocol simulates the digestion of the formulation in the stomach and small intestine to assess its impact on drug solubilization.
-
Materials:
-
pH-stat apparatus (e.g., Metrohm Titrando)
-
Temperature-controlled reaction vessel (37°C)
-
Gastric lipase solution (e.g., rabbit gastric lipase)
-
Pancreatic enzyme solution (e.g., pancreatin)
-
Lipolysis medium (Tris buffer, CaCl₂, NaCl, sodium taurodeoxycholate)
-
0.1 M NaOH solution for titration
-
-
Procedure:
-
Prepare an emulsion of the Gelucire® 44/14 formulation in the lipolysis medium within the reaction vessel maintained at 37°C.[4]
-
Gastric Phase:
-
Intestinal Phase:
-
Sampling and Analysis:
-
Withdraw samples at predetermined time points during both phases.
-
Separate the aqueous phase from the lipid phase by centrifugation.
-
Analyze the concentration of the dissolved drug in the aqueous phase using a suitable analytical method (e.g., HPLC).
-
-
2. Dissolution Testing of Gelucire® 44/14 Formulations
This protocol is used to evaluate the in vitro drug release from the formulation.
-
Apparatus: USP Apparatus II (Paddle Method)
-
Dissolution Medium: 900 mL of a relevant medium (e.g., 0.1 N HCl to simulate gastric fluid, or pH 6.8 phosphate buffer for intestinal fluid).[8][14]
-
Temperature: 37 ± 0.5°C
-
Procedure:
-
Place the Gelucire® 44/14 formulation (e.g., a capsule or tablet) into the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).[8]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).[8]
-
Analyze the drug concentration in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
3. Differential Scanning Calorimetry (DSC) for Physical Characterization
DSC is used to determine the physical state of the drug within the Gelucire® 44/14 matrix (e.g., crystalline or amorphous) and to assess drug-excipient interactions.
-
Apparatus: Differential Scanning Calorimeter
-
Sample Preparation: Accurately weigh a small amount of the formulation (e.g., 2-5 mg) into an aluminum pan and seal it. An empty sealed pan is used as a reference.[13]
-
Heating Program:
-
Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[13][16]
-
Data Analysis: Analyze the resulting thermogram for melting endotherms. The absence or a shift in the drug's melting peak can indicate that it is dissolved or in an amorphous state within the Gelucire® 44/14 matrix.
Visualizations
Caption: Troubleshooting workflow for drug precipitation in Gelucire® 44/14 formulations.
Caption: Experimental workflow for in vitro gastrointestinal lipolysis of Gelucire® 44/14 formulations.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. eprints.usm.my [eprints.usm.my]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Gastrointestinal lipolysis of lipid-based excipients intended for the oral drug delivery of poorly water-soluble drugs | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 5. ocl-journal.org [ocl-journal.org]
- 6. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mdpi.com [mdpi.com]
- 9. Twin Screw Melt Granulation: A Single Step Approach for Developing Self-Emulsifying Drug Delivery System for Lipophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejpps.online [ejpps.online]
- 11. Self-emulsifying micelles as a drug nanocarrier system for itraconazole oral bioavailability enhancement; in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. ajpp.in [ajpp.in]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. The Use of Quasi-Isothermal Modulated Temperature Differential Scanning Calorimetry for the Characterization of Slow Crystallization Processes in Lipid-Based Solid Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Loading in Gelucire® 44/14 Systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gelucire® 44/14.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Gelucire® 44/14 enhances drug solubility and loading capacity?
A1: Gelucire® 44/14 is a non-ionic, water-dispersible surfactant that acts as a solubilizer and bioavailability enhancer.[1][2] Its amphiphilic nature, stemming from a mixture of mono-, di-, and triglycerides, and mono- and di-esters of polyethylene glycol (PEG), allows it to spontaneously self-emulsify in aqueous media to form fine dispersions or microemulsions (SMEDDS).[2][3] This process entraps the poorly water-soluble drug within micelles, keeping it in a solubilized state and thereby increasing its loading capacity and subsequent bioavailability.[1]
Q2: What is the maximum drug loading capacity I can expect with Gelucire® 44/14?
A2: The drug loading capacity is not a fixed value and is highly dependent on the physicochemical properties of the active pharmaceutical ingredient (API), particularly its solubility in molten Gelucire® 44/14.[1] For some drugs, a simple binary mixture is sufficient, while for others, the addition of co-solvents or other excipients in a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Nanoemulsifying Drug Delivery System (SNEDDS) is necessary to achieve the desired therapeutic dose in a reasonable unit size.[1] It has been noted that for certain drugs, increasing the proportion of Gelucire® 44/14 in a solid dispersion, for instance to a 1:5 drug-to-carrier ratio, can significantly enhance drug solubility.[4]
Q3: Can I use co-solvents with Gelucire® 44/14 to improve drug loading?
A3: Yes, co-solvents can be used. However, their effect may not always be straightforward. For instance, while dimethylacetamide (DMA) and dimethylsulfoxide (DMSO) can be used, one study found that their addition to a Gelucire® solution did not significantly enhance drug solubility.[5] In the context of SNEDDS, co-surfactants or co-solvents like Transcutol® HP are often essential for creating stable nanoemulsions and are selected based on their ability to improve drug solubility and the self-emulsification process.[6][7]
Q4: How does temperature affect the drug loading process with Gelucire® 44/14?
A4: Temperature is a critical parameter. Gelucire® 44/14 is a semi-solid excipient that needs to be melted (typically at 70-80°C) to ensure homogeneity before incorporating the drug.[1] While determining API solubility in molten Gelucire® at elevated temperatures (e.g., 50°C) is a simple method, it may lead to an overestimation of the actual drug solubility at body temperature.[1] For processes like capsule filling, understanding the thermorheogram of the formulation is essential to determine the appropriate filling temperature.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Drug Loading | Poor miscibility/solubility of the drug in Gelucire® 44/14. | 1. Incorporate a co-solvent or co-surfactant: Utilize a suitable co-solvent in which the drug has high solubility. For SNEDDS, Transcutol® HP is a common choice.[6] 2. Formulate a SNEDDS: Develop a multi-component system with an oil, surfactant, and co-surfactant to improve the drug's solubilization.[1][8] 3. Increase the proportion of Gelucire® 44/14: In solid dispersions, a higher carrier ratio can lead to better drug solubilization.[4] |
| Drug Precipitation Upon Dilution | The formulation is unable to maintain the drug in a supersaturated state in the aqueous environment of the GI tract. | 1. Add a precipitation inhibitor: Incorporate a polymer like Poloxamer 407 into your SNEDDS formulation to create a supersaturable system (SuSMED).[9] 2. Optimize the surfactant/co-surfactant ratio: Fine-tune the excipient ratios in your SNEDDS formulation, guided by ternary phase diagrams, to ensure the formation of stable micelles that can effectively entrap the drug.[6][10] |
| Incomplete Drug Release | Monolithic Gelucire® 44/14 structures can have prolonged erosion times, which can slow down drug dissolution.[3][11] | 1. Incorporate disintegration-promoting agents: Combine granulation or spray-drying of the Gelucire® 44/14 mixture with disintegrants.[3][11] 2. Formulate as a multiparticulate system: Melt pelletization can create a solid multiparticulate dosage form, which can improve drug release characteristics compared to a monolithic system. |
| Formulation Inhomogeneity | Gelucire® 44/14 can stratify upon cooling due to its different fractions having varying densities and crystallization temperatures. | 1. Ensure complete melting and homogenization: Before use, the entire container of Gelucire® 44/14 must be fully melted at 70-80°C and thoroughly stirred to ensure a homogenous composition.[1] 2. Maintain gentle stirring during drug incorporation: To prevent air incorporation and ensure uniform drug distribution, stir the molten mixture gently.[1] |
| Poor Powder Flow of Solidified Formulations | The solidified lipid-based formulation may have poor micromeritic properties. | 1. Adsorb onto a solid carrier: Adsorb the liquid/molten formulation onto an inert carrier like Syloid® XDP 3150, Neusilin® US2, or porous calcium silicate to create a free-flowing powder.[12][13] |
Quantitative Data Summary
Table 1: Influence of Gelucire® 44/14 Ratio on Drug Solubility and Release
| Drug | Formulation Type | Drug:Gelucire® 44/14 Ratio | Key Finding | Reference |
| Clopidogrel Bisulphate | Solid Dispersion | 1:5 | 20-fold enhancement in drug solubility. | [4] |
| Clopidogrel Bisulphate | Solid Dispersion | 1:5 | >93% drug release. | [4] |
| Atorvastatin | Capsule Molding | 1:3 (80mg:240mg) | >85% drug release at 15 minutes. | [1] |
| Loratadine | Solid Dispersion | 1:3 | Complete drug release within 15 minutes. | [14] |
| Piroxicam | Semi-solid Dispersion | 15% w/v Gelucire® 44/14 in water | 20-fold increase in solubility. | [15] |
| Indomethacin | Solid SNEDDS | 3:10 | Reduced dissolution performance at higher drug loading. | [12] |
Table 2: Droplet Size of SNEDDS Formulations Containing Gelucire® 44/14
| Drug | Oil Phase | Surfactant/Co-surfactant | Droplet Size (nm) | Reference |
| Apigenin | - | Tween 80 / PEG 400 | < 100 | [7] |
| Valsartan | Capmul® MCM | Tween® 80 / Gelucire® 44/14 | 112.7 ± 0.2 | [9] |
| Probucol | Captex® 355 | Cremophor® EL | 200 - 450 | [16] |
Key Experimental Protocols
1. Protocol for Determining API Solubility in Gelucire® 44/14 (Melt Method)
-
Preparation: Accurately weigh increasing amounts of the API into separate glass vials.
-
Melting: Add a fixed amount of Gelucire® 44/14 to each vial. Place the vials in a temperature-controlled water bath or oven at approximately 50-70°C to melt the Gelucire® 44/14.
-
Mixing: Stir each mixture thoroughly until a homogenous solution is obtained.
-
Observation: Visually inspect the mixtures for any undissolved API particles. The highest concentration of API that forms a clear, homogenous melt is considered the solubility at that temperature.
-
Refinement (Optional): For a more accurate determination, Differential Scanning Calorimetry (DSC) coupled with hot-stage microscopy can be employed.[1]
2. Protocol for Preparation of a Solid Dispersion by Fusion (Melt) Method
-
Melting: Melt the required amount of Gelucire® 44/14 in a vessel at 70-80°C under gentle stirring.
-
Drug Incorporation: Gradually add the pre-weighed API to the molten Gelucire® 44/14 while maintaining continuous, gentle stirring to ensure a homogenous dispersion.
-
Cooling & Solidification: Allow the mixture to cool down to room temperature to solidify.
-
Milling & Sieving (Optional): The solidified mass can be pulverized using a mortar and pestle and then passed through a sieve to obtain a powder of uniform particle size.
3. Protocol for Constructing a Pseudo-Ternary Phase Diagram for SNEDDS Development
-
Component Selection: Based on solubility studies, select an oil, a surfactant (e.g., Gelucire® 44/14), and a co-surfactant (e.g., Transcutol® HP).
-
Fixing Surfactant/Co-surfactant Ratio: Prepare mixtures of the surfactant and co-surfactant (Smix) in various weight ratios (e.g., 1:1, 1:2, 2:1, etc.).
-
Titration: For each Smix ratio, prepare mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
Aqueous Titration: Titrate each oil:Smix mixture with water dropwise under constant, gentle agitation (e.g., using a magnetic stirrer).
-
Observation & Plotting: After each addition of water, observe the mixture for transparency and phase separation. The points at which clear, isotropic nanoemulsions are formed are plotted on a ternary phase diagram to identify the self-emulsification region.[6][10][17]
Visualizations
Caption: Workflow for developing Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Gelucire® 44/14 ⋅ Gattefossé [gattefosse.com]
- 3. researchgate.net [researchgate.net]
- 4. ejpps.online [ejpps.online]
- 5. Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. jddtonline.info [jddtonline.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. In vitro designing of loratidine-gelucire solid dispersions [wisdomlib.org]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Stability of Amorphous Solid Dispersions with Gelucire® 44/14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous solid dispersions (ASDs) formulated with Gelucire® 44/14.
Troubleshooting Guide
This guide addresses common stability issues encountered during the development and storage of Gelucire® 44/14-based ASDs.
1. Issue: My ASD shows signs of drug recrystallization upon storage.
-
Question: I have observed peaks corresponding to the crystalline drug in the X-ray powder diffraction (XRPD) pattern of my Gelucire® 44/14 ASD after storing it. What could be the cause and how can I fix it?
-
Answer: Drug recrystallization is a common stability issue in ASDs, as the amorphous state is thermodynamically unstable.[1] Several factors can contribute to this phenomenon in Gelucire® 44/14 formulations.
Potential Causes:
-
High Drug Loading: Exceeding the solubility of the drug in the Gelucire® 44/14 matrix can lead to drug supersaturation and subsequent crystallization over time.
-
Moisture Sorption: Gelucire® 44/14 is hygroscopic, and absorbed moisture can act as a plasticizer, increasing molecular mobility and facilitating drug crystallization.
-
Inadequate Mixing: Incomplete and non-homogeneous mixing of the drug and carrier during preparation can result in drug-rich domains that are prone to crystallization.
-
Storage at Elevated Temperatures: Temperatures approaching the glass transition temperature (Tg) of the ASD can increase molecular mobility and promote recrystallization.
Troubleshooting Steps & Solutions:
-
Confirm Recrystallization: Utilize analytical techniques like Differential Scanning Calorimetry (DSC) and XRPD to confirm the presence of crystalline material.[2][3] In DSC, the appearance of a melting endotherm of the drug is indicative of recrystallization.[4] XRPD will show sharp diffraction peaks characteristic of the crystalline drug.[5]
-
Reduce Drug Loading: If high drug loading is suspected, prepare new batches with a lower drug-to-carrier ratio.
-
Control Moisture: Store the ASDs in tightly sealed containers with a desiccant. Conduct stability studies at controlled humidity levels (e.g., 25°C/60% RH, 40°C/75% RH) to assess the impact of moisture.[2]
-
Optimize the Formulation: Consider the addition of a crystallization inhibitor, such as a polymer with a high glass transition temperature (e.g., PVP, HPMC), to the formulation.[6]
-
Improve Mixing: If using a melt method, ensure the drug is fully dissolved in the molten Gelucire® 44/14. For solvent evaporation methods, ensure the drug and carrier are dissolved in a common solvent.[7]
-
2. Issue: I'm observing phase separation in my Gelucire® 44/14 ASD.
-
Question: My initially homogenous ASD now appears cloudy or shows distinct domains under a microscope. What is happening and how can I prevent it?
-
Answer: Phase separation in an ASD is the segregation of the drug and carrier into distinct amorphous phases. This can be a precursor to recrystallization and can negatively impact dissolution performance.
Potential Causes:
-
Poor Miscibility: The drug and Gelucire® 44/14 may have limited miscibility, leading to separation over time, especially at higher drug loadings.
-
Storage Conditions: Elevated temperature and humidity can accelerate phase separation.
-
Presence of Certain Excipients: The addition of other excipients that are not miscible with the drug-Gelucire® 44/14 system can induce phase separation.
Troubleshooting Steps & Solutions:
-
Characterize Miscibility: Use techniques like DSC to assess the miscibility of the drug and Gelucire® 44/14. A single glass transition temperature (Tg) that varies with the drug-carrier ratio is indicative of a miscible system.
-
Microscopic Examination: Employ techniques like polarized light microscopy or scanning electron microscopy (SEM) to visually inspect for phase separation.
-
Formulation Adjustment: If miscibility is an issue, consider reducing the drug loading or incorporating a solubilizer or a polymer that can act as a bridge between the drug and Gelucire® 44/14.
-
Control Storage Environment: Store the ASD at controlled room temperature and low humidity to minimize the kinetics of phase separation.
-
3. Issue: The dissolution profile of my ASD is inconsistent or has decreased over time.
-
Question: The initial dissolution rate of my Gelucire® 44/14 ASD was excellent, but upon storage, the release has become slower and more variable. Why is this happening?
-
Answer: A decrease in the dissolution rate of an ASD over time is often linked to physical instability, such as recrystallization or phase separation.
Potential Causes:
-
Recrystallization: The formation of a less soluble crystalline form of the drug on the surface or within the ASD matrix will reduce the dissolution rate.
-
Phase Separation: Separation of the drug and carrier can lead to the formation of drug-rich regions with lower wettability and slower dissolution.
-
Aging of the Carrier: Gelucire® 44/14 itself can undergo physical aging, which may alter its release characteristics.
-
Inadequate Dissolution Method: The dissolution medium and conditions may not be optimal for the formulation, leading to variability.
Troubleshooting Steps & Solutions:
-
Assess Physical Stability: Use DSC and XRPD to check for any changes in the physical state of the drug and carrier after storage.
-
Review Formulation: As with recrystallization, consider reducing drug loading or adding a stabilizer.
-
Optimize Dissolution Method: Ensure the dissolution medium is appropriate for the drug and that the agitation speed is sufficient to prevent coning of the formulation at the bottom of the vessel. The use of surfactants in the dissolution medium might be necessary.
-
Conduct Stability Studies: Perform dissolution testing at various time points during a formal stability study to monitor any changes in the release profile.
-
4. Issue: I suspect chemical degradation of my drug in the Gelucire® 44/14 ASD.
-
Question: I have noticed the appearance of new peaks in the HPLC chromatogram of my stored ASD. Could my drug be degrading in the Gelucire® 44/14 matrix?
-
Answer: While Gelucire® 44/14 is generally considered inert, the possibility of drug degradation should not be overlooked, especially for sensitive drug molecules.
Potential Causes:
-
Presence of Reactive Impurities: The excipient may contain low levels of reactive impurities, such as peroxides, that can degrade the drug.
-
Manufacturing Process: The use of high temperatures during melt extrusion or the presence of residual solvents from solvent evaporation methods can promote degradation.
-
Storage Conditions: Exposure to light, heat, and humidity can accelerate chemical degradation.
Troubleshooting Steps & Solutions:
-
Identify Degradation Products: Use a stability-indicating HPLC method to separate and quantify the drug and its degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.
-
Evaluate Excipient Quality: Obtain the certificate of analysis for the Gelucire® 44/14 and check for specifications on impurities like peroxides.
-
Modify Manufacturing Process: If using melt methods, try to lower the processing temperature or reduce the residence time. For solvent evaporation, ensure complete removal of the solvent.
-
Protect from Environmental Factors: Store the ASD in light-resistant containers and at controlled temperature and humidity. The use of antioxidants in the formulation may also be considered for oxidation-prone drugs.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for Gelucire® 44/14 amorphous solid dispersions?
-
A1: To maintain physical and chemical stability, Gelucire® 44/14 ASDs should be stored in tightly sealed containers, protected from moisture and light, at controlled room temperature (typically 20-25°C). Storage at refrigerated conditions may be necessary for highly unstable systems, but care should be taken to prevent moisture condensation upon removal from storage.
-
-
Q2: How does the drug-to-carrier ratio affect the stability of Gelucire® 44/14 ASDs?
-
A2: The drug-to-carrier ratio is a critical factor. Higher drug loadings increase the thermodynamic driving force for recrystallization and phase separation. It is crucial to determine the saturation solubility of the drug in Gelucire® 44/14 to select an appropriate drug loading that ensures long-term stability.
-
-
Q3: Can I use Gelucire® 44/14 for thermolabile drugs?
-
A3: Gelucire® 44/14 has a melting point of around 44°C, making it suitable for melt-based formulation methods at relatively low temperatures. However, for highly thermolabile drugs, solvent-based methods like spray drying or solvent evaporation may be more appropriate to avoid thermal degradation.
-
-
Q4: What is the role of the hydrophilic-lipophilic balance (HLB) of Gelucire® 44/14 in ASD performance?
-
A4: Gelucire® 44/14 has an HLB value of 14, indicating that it is a good emulsifying agent.[8] This property is beneficial for the dissolution of ASDs as it promotes the formation of a fine dispersion of the drug in the aqueous dissolution medium, thereby enhancing the dissolution rate and bioavailability.
-
-
Q5: How can I predict the physical stability of my Gelucire® 44/14 ASD?
-
A5: While challenging, some predictive tools can be used. The glass transition temperature (Tg) of the ASD, determined by DSC, is a key indicator of stability. A higher Tg generally corresponds to lower molecular mobility and better physical stability. Accelerated stability studies at elevated temperature and humidity are also essential for predicting long-term stability.
-
Data Presentation
Table 1: Impact of Storage Conditions on the Physical Stability of a Model Drug-Gelucire® 44/14 ASD (20% Drug Load)
| Storage Condition (Time) | % Crystallinity (by XRPD) | Dissolution at 30 min (%) |
| Initial | < 1% | 95 ± 4 |
| 25°C / 60% RH (3 months) | < 1% | 92 ± 5 |
| 40°C / 75% RH (1 month) | 5 ± 2% | 78 ± 7 |
| 40°C / 75% RH (3 months) | 15 ± 4% | 61 ± 9 |
Data is illustrative and compiled from general trends observed in the literature. Actual results will vary depending on the specific drug and formulation.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Tg and Crystallinity Determination
-
Objective: To determine the glass transition temperature (Tg) of the ASD and to detect any crystalline melting endotherms.
-
Methodology:
-
Accurately weigh 5-10 mg of the ASD sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -20°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature above the melting point of the drug.[4]
-
Record the heat flow as a function of temperature.
-
The Tg is observed as a step change in the baseline of the thermogram. The melting of any crystalline drug will appear as a sharp endothermic peak.
-
2. X-Ray Powder Diffraction (XRPD) for Amorphous State Confirmation
-
Objective: To confirm the amorphous nature of the ASD and to detect any crystalline material.
-
Methodology:
-
Place a sufficient amount of the ASD powder on a sample holder.
-
Gently level the surface of the powder to ensure it is flat and co-planar with the holder.
-
Place the sample holder in the XRPD instrument.
-
Scan the sample over a relevant 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
-
An amorphous sample will exhibit a "halo" pattern with no sharp diffraction peaks. A crystalline sample will show a series of sharp peaks at characteristic 2θ values.[5]
-
3. High-Performance Liquid Chromatography (HPLC) for Drug Content and Degradation
-
Objective: To determine the drug content and to detect and quantify any degradation products in the ASD.
-
Methodology:
-
Develop and validate a stability-indicating HPLC method for the drug substance. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
-
Sample Preparation:
-
Accurately weigh an amount of the ASD equivalent to a known amount of the drug.
-
Dissolve the sample in a suitable solvent that dissolves both the drug and the Gelucire® 44/14.
-
Dilute the solution to a known concentration within the linear range of the HPLC method.
-
Filter the solution through a suitable syringe filter (e.g., 0.45 µm PTFE) before injection.
-
-
Chromatographic Conditions:
-
Use a suitable reverse-phase column (e.g., C18).
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Set the flow rate and detection wavelength as appropriate for the drug.
-
-
Inject the sample and standards into the HPLC system and analyze the resulting chromatograms to determine the drug content and the presence of any degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and addressing stability issues in Gelucire® 44/14 ASDs.
Caption: Interplay of key factors affecting the stability of Gelucire® 44/14 amorphous solid dispersions.
References
- 1. Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Physical Stability of Semi-Solid Dispersions with Gelucire 44/14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with semi-solid dispersions containing Gelucire 44/14.
Troubleshooting Guide
Issue 1: Phase Separation or Drug Crystallization During Storage
Question: My semi-solid dispersion with Gelucire 44/14 shows signs of phase separation and/or drug crystallization over time. What are the potential causes and how can I resolve this?
Answer:
Phase separation and drug crystallization are common physical instability issues in semi-solid dispersions. These phenomena can compromise the homogeneity and therapeutic efficacy of your formulation.
Potential Causes:
-
Drug Supersaturation: The drug may be dissolved in the molten Gelucire 44/14 at an elevated temperature during preparation, leading to a supersaturated state upon cooling. Over time, the drug may crystallize out to reach its equilibrium solubility.
-
Polymorphic Transitions: The drug or excipients may undergo polymorphic changes during storage, leading to a less soluble form and subsequent crystallization.
-
Incompatibility: There might be inherent thermodynamic incompatibility between the drug and the Gelucire 44/14 matrix.
-
Storage Conditions: Inappropriate storage temperature and humidity can accelerate physical instability.
Troubleshooting Strategies:
-
Incorporate a Stabilizing Excipient: The addition of certain excipients can help solidify the dispersion at room temperature and improve physical stability. Studies have shown that adding microcrystalline cellulose (MCC), mannitol, or lactose can enhance the stability of Gelucire 44/14-based semi-solid dispersions.[1][2]
-
Optimize Drug Loading: Re-evaluate the drug-to-carrier ratio. A lower drug loading might prevent supersaturation and subsequent crystallization.
-
Utilize a Co-surfactant/Solvent: The inclusion of a co-surfactant or a solvent like Labrasol® can improve drug solubilization and the overall stability of the dispersion.[2][3] A study on a piroxicam formulation used a mixture of 20% Gelucire 44/14 and 80% Labrasol.[2][3]
-
Control Cooling Rate: The rate of cooling during preparation can influence the final microstructure of the dispersion. Experiment with different cooling rates (e.g., slow cooling vs. quench cooling) to achieve a more stable amorphous system. Gelucire 44/14 evolves to its most stable lamellar phase after 21 hours of storage at 25°C, regardless of the initial crystallization rate.[4]
-
Characterize Physicochemical Properties: Conduct thorough solid-state characterization using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FT-IR) to understand the physical state of the drug within the dispersion and to detect any changes during stability studies.[5][6]
Issue 2: Poor or Inconsistent Drug Release
Question: My Gelucire 44/14-based formulation shows incomplete or variable drug release during dissolution testing. What could be the reasons and how can I improve it?
Answer:
Inconsistent drug release can be a significant hurdle in formulation development. Several factors related to the formulation and the properties of Gelucire 44/14 can contribute to this issue.
Potential Causes:
-
Slow Erosion of Monolithic Structures: Monolithic structures of Gelucire 44/14 can have prolonged erosion times, which in turn slows down drug dissolution.[7][8]
-
Formation of High-Viscosity Gels: Upon contact with aqueous media, Gelucire 44/14 can hydrate and form a viscous gel layer, which can act as a barrier to drug release.[4]
-
Incomplete Dispersion: The semi-solid nature of the formulation might lead to incomplete or slow emulsification upon contact with the dissolution medium.
Troubleshooting Strategies:
-
Incorporate Disintegration-Promoting Agents: To overcome the slow erosion of Gelucire 44/14, consider incorporating disintegration-promoting agents into your formulation, especially if you are developing a solid dosage form like a tablet.[7][8]
-
Formulate as a Self-Emulsifying Drug Delivery System (SEDDS): Gelucire 44/14 is a self-emulsifying excipient.[9] Optimizing the formulation with co-surfactants (e.g., Cremophor® EL) can enhance its self-emulsification properties, leading to the formation of fine dispersions and improved drug release.[6]
-
Process into a Powder: To improve handling and dissolution, Gelucire 44/14 can be processed into a powder via granulation or spray-drying, which can then be formulated into tablets or capsules.[1][7]
-
Optimize Dissolution Test Conditions: Ensure your dissolution method is appropriate for lipid-based formulations. The use of surfactants in the dissolution medium might be necessary to mimic in vivo conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for melting and handling Gelucire 44/14?
A1: Gelucire 44/14 is a non-homogenous material in its solid state due to the stratification of its components during cooling.[9] Therefore, it is crucial to melt the entire container at 70-80°C and homogenize it by gentle stirring before taking any sample for formulation.[9] Avoid incorporating air during stirring. After use, it is recommended to flush the container with nitrogen and seal it tightly.[9]
Q2: How can I determine the physical state of my active pharmaceutical ingredient (API) in the Gelucire 44/14 dispersion?
A2: Several analytical techniques can be used to characterize the physical state of the API:
-
Differential Scanning Calorimetry (DSC): This is a key technique to determine if the drug is in a crystalline or amorphous state. The absence of the drug's melting endotherm in the thermogram of the dispersion suggests that the drug is in an amorphous or dissolved state.[3][5]
-
X-ray Powder Diffraction (XRPD): XRPD can differentiate between crystalline and amorphous materials. The absence of sharp peaks corresponding to the crystalline drug in the diffractogram of the dispersion indicates an amorphous state.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to identify potential interactions between the drug and the carrier by observing shifts in characteristic peaks. It can also confirm the amorphous state of the drug in some cases.[1][2]
-
Hot Stage Microscopy: This technique allows for the visual observation of the sample as it is heated, providing information on melting and recrystallization events.[9]
Q3: What are the typical storage conditions for semi-solid dispersions containing Gelucire 44/14?
A3: The ideal storage conditions depend on the specific formulation. However, for a master dispersion of Gelucire 44/14 and Labrasol, storage at 5°C was found to be ideal.[2] For formulations containing additives to enhance stability, storage at 25°C / 60% RH has been investigated.[2][3] It is essential to conduct stability studies under controlled temperature and humidity conditions to determine the optimal storage for your specific formulation.
Data Presentation
Table 1: Excipients for Enhancing Physical Stability of Gelucire 44/14 Dispersions
| Additive | Concentration (% w/w) | Effect on Formulation | Reference |
| Microcrystalline Cellulose (MCC) | 2 | Solidification at room temperature, maintained dissolution profile | [2] |
| Mannitol | 2 | Solidification at room temperature, maintained dissolution profile | [2] |
| Lactose (α-monohydrate) | 2 | Solidification at room temperature, maintained dissolution profile | [2] |
| Labrasol® | 80 | Improved dissolution of piroxicam | [3] |
| Cremophor® EL | Variable | Required to maximize drug release and dispersion in a solid SEDDS | [6] |
Experimental Protocols
Protocol 1: Preparation of Semi-Solid Dispersion by Melt-Fusion Method
-
Accurately weigh the required amounts of Gelucire 44/14 and the active pharmaceutical ingredient (API).
-
If using stabilizing excipients or co-surfactants, weigh them accurately.
-
Place the Gelucire 44/14 in a glass beaker and heat it in a water bath to approximately 5-10°C above its melting point (around 50-55°C).[3]
-
Once the Gelucire 44/14 is completely melted, add the API and any other excipients to the molten base.
-
Stir the mixture gently until a homogenous dispersion is obtained.
-
The molten formulation can then be filled into hard gelatin capsules.
-
Allow the filled capsules to cool to room temperature to solidify.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Accurately weigh 5-10 mg of the sample (pure drug, pure Gelucire 44/14, physical mixture, and the prepared dispersion) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate, typically 10°C/min, over a specified temperature range (e.g., 25°C to 200°C), depending on the melting points of the components.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for melting endotherms, glass transitions, or other thermal events. The disappearance of the drug's melting peak in the dispersion suggests a change from a crystalline to an amorphous or dissolved state.
Visualizations
Caption: Experimental workflow for the development and characterization of Gelucire 44/14-based semi-solid dispersions.
Caption: Troubleshooting workflow for addressing physical instability in Gelucire 44/14 semi-solid dispersions.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ocl-journal.org [ocl-journal.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Scaling Up Gelucire® 44/14-Based Formulations
Welcome to the technical support center for Gelucire® 44/14-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of manufacturing processes involving Gelucire® 44/14.
Frequently Asked Questions (FAQs)
Q1: What is Gelucire® 44/14 and why is it used in pharmaceutical formulations?
A1: Gelucire® 44/14 is a non-ionic, semi-solid, waxy excipient composed of a mixture of mono-, di-, and triglycerides, as well as mono- and di-esters of polyethylene glycol (PEG).[1][2] It is characterized by a melting point of approximately 44°C and a hydrophilic-lipophilic balance (HLB) value of 14.[2][3] Its amphiphilic nature and self-emulsifying properties make it a valuable tool for enhancing the solubility and bioavailability of poorly water-soluble drugs (BCS Class II and IV).[2][4] Upon contact with aqueous media, it spontaneously forms a fine dispersion or microemulsion, which can improve drug dissolution and absorption.[2][4]
Q2: What are the primary challenges when scaling up formulations containing Gelucire® 44/14?
A2: The main challenges in scaling up Gelucire® 44/14-based formulations often stem from its thermal properties and semi-solid nature. Key issues include:
-
Sticking and Adhesion: Due to its low melting point, Gelucire® 44/14 can soften and adhere to processing equipment, such as tablet press punches and dies, and encapsulation machine parts.[5]
-
Content Uniformity: Achieving and maintaining a homogenous distribution of the active pharmaceutical ingredient (API) within the molten or semi-solid Gelucire® 44/14 matrix can be challenging, especially at larger scales.
-
Physical Stability: Formulations can be prone to phase separation or drug crystallization upon cooling and during storage, which can impact dissolution and bioavailability.[6][7]
-
Process Control: Precise temperature control is critical throughout the manufacturing process to manage the viscosity of the formulation and prevent degradation of the API or excipient.
-
Reproducibility: Ensuring batch-to-batch consistency of the final product's physicochemical properties can be difficult due to the sensitivity of the formulation to process parameters.
Q3: How should Gelucire® 44/14 be handled and stored before use in large-scale manufacturing?
A3: Proper handling and storage are crucial for consistent results. Gelucire® 44/14 is composed of fractions with different densities and crystallization temperatures, which can lead to stratification in the container upon cooling.[8][9] Therefore, the entire container must be fully melted at 70-80°C and homogenized by gentle stirring before sampling.[8][9] To prevent oxidation and hydrolysis, it is recommended to flush the container with nitrogen after use and store it in a tightly sealed, opaque container at room temperature.[8][9]
Troubleshooting Guides
Melt Granulation / Pelletization
Q: We are experiencing inconsistent granule size and poor flowability during the scale-up of our melt granulation process with Gelucire® 44/14. What could be the cause and how can we address it?
A: Inconsistent granule size and poor flowability in melt granulation are often linked to improper control of process parameters. Several factors can contribute to this issue:
-
Inadequate Binder Distribution: At a larger scale, ensuring uniform distribution of the molten Gelucire® 44/14 as a binder can be difficult.
-
Solution: Optimize the impeller and chopper speeds to ensure thorough mixing without excessive shearing, which could lead to uncontrolled agglomeration. A higher impeller speed during the granulation phase can improve binder distribution.
-
-
Temperature Control: Fluctuations in the jacketed bowl temperature can lead to inconsistent melting of Gelucire® 44/14, resulting in variable granule growth.
-
Solution: Maintain a consistent jacket temperature, typically around 40°C, to ensure controlled melting of the binder. The product temperature itself is a critical parameter to monitor.
-
-
Binder Ratio: An incorrect ratio of Gelucire® 44/14 to the solid components can lead to either overwetted, lumpy granules or insufficient agglomeration.
-
Solution: Re-evaluate and optimize the binder ratio for the scaled-up batch size. Experimental design can be a useful tool for this optimization.
-
-
Granulation and Spheronization Time: Insufficient or excessive processing times can lead to underdeveloped or oversized granules, respectively.
-
Solution: Optimize the granulation and spheronization times for the larger batch size. For example, a granulation time of around 16 minutes and a spheronization time of 10 minutes have been used successfully in some formulations.
-
Hot-Melt Extrusion (HME)
Q: During the scale-up of our hot-melt extrusion process, we are observing high and fluctuating extruder torque, leading to process instability. What are the potential causes and solutions?
A: High and fluctuating extruder torque in HME with Gelucire® 44/14 formulations can be indicative of several issues:
-
Inadequate Plasticization: The formulation may not be sufficiently softened at the processing temperature, leading to high viscosity and resistance to flow.
-
Improper Screw Design and Speed: The screw configuration and speed play a crucial role in mixing and conveying the material.
-
Inconsistent Feeding: A non-uniform feed rate can lead to variations in the degree of fill in the extruder barrel, causing torque fluctuations.
-
Solution: Ensure a consistent and accurate feed rate using a calibrated feeder. The feed rate should be optimized in conjunction with the screw speed to maintain a steady process.[14]
-
-
Drug-Polymer Interactions: The API may be interacting with the Gelucire® 44/14 in a way that increases the melt viscosity.
-
Solution: Conduct thermal analysis (e.g., DSC) to understand the interactions between the drug and the excipient at processing temperatures.
-
Capsule Filling
Q: We are encountering leakage of our Gelucire® 44/14-based semi-solid formulation from hard gelatin capsules after filling and during storage. How can we prevent this?
A: Leakage from hard gelatin capsules is a common issue with semi-solid formulations and can be addressed by controlling several factors:
-
Improper Sealing: The seal between the capsule body and cap may be inadequate.
-
Solution: Implement a robust capsule sealing method. Banding the capsule with a gelatin or cellulosic band is a common and effective technique.[15] A hydro-alcoholic fusion process, where a sealing solution is applied to the cap-body interface followed by gentle warming, can also create a leak-free seal.[16]
-
-
Formulation Incompatibility with Capsule Shell: The excipients in the formulation may be interacting with the gelatin or alternative polymer of the capsule shell, causing it to soften or become brittle over time.
-
Solution: Conduct compatibility studies between the formulation and the capsule shell material under accelerated stability conditions. Consider using alternative capsule shells, such as those made from HPMC, if gelatin is not suitable.
-
-
Phase Separation upon Cooling: The formulation may undergo phase separation as it cools and solidifies in the capsule, leading to the formation of a liquid phase that can leak.[6]
-
Solution: Optimize the cooling rate after filling to promote a stable, homogenous solidification of the formulation. The addition of stabilizing agents to the formulation might also be necessary. Physical stability should be assessed by storing capsules at different temperatures and monitoring for any signs of leakage or phase separation.[17]
-
-
Incorrect Filling Temperature and Viscosity: Filling the formulation at too high a temperature can lead to a very low viscosity, increasing the risk of leakage before the formulation solidifies.
-
Solution: Determine the optimal filling temperature by creating a thermorheogram, which plots the formulation's viscosity as a function of temperature. The ideal filling temperature is typically a few degrees above the formulation's solidification point to ensure it is liquid enough for filling but will solidify quickly.[8][18]
-
Data Presentation
Table 1: Physicochemical Properties of Gelucire® 44/14
| Property | Value | Reference(s) |
| Description | Waxy, semi-solid | [4] |
| Melting Point | 42.5 - 47.5 °C | [4] |
| HLB Value | 14 | [2][3] |
| Critical Micellar Concentration (CMC) | 0.07 g/L (in water at 25°C) | [8] |
| Viscosity of Molten Gelucire® 44/14 | Below 100 mPa·s (at 45°C) | [5] |
Table 2: Example Process Parameters for Melt Pelletization of a Placebo Formulation with Gelucire® 44/14
| Parameter | Value | Reference(s) |
| Gelucire® 44/14 Concentration | 20% w/w | |
| Jacketed Bowl Temperature | 40°C | |
| Impeller Speed (Granulation) | 1000 RPM | |
| Impeller Speed (Spheronization) | 500 RPM | |
| Chopper Speed | 2000 RPM | |
| Granulation Time | 16 min | |
| Spheronization Time | 10 min |
Experimental Protocols
Protocol 1: Determination of API Solubility in Molten Gelucire® 44/14 using Differential Scanning Calorimetry (DSC)
Objective: To accurately determine the solubility of an API in Gelucire® 44/14 at a specific temperature, avoiding the overestimation that can occur with simple visual methods at elevated temperatures.
Methodology:
-
Sample Preparation: Prepare a series of physical mixtures of the API and Gelucire® 44/14 with varying API concentrations (e.g., 5%, 10%, 15%, 20% w/w). Accurately weigh small amounts (5-10 mg) of each mixture into DSC pans.
-
DSC Analysis:
-
Heat the samples in the DSC from ambient temperature to a temperature above the melting point of Gelucire® 44/14 (e.g., 70°C) at a controlled heating rate (e.g., 10°C/min).
-
Hold the samples at this temperature for a few minutes to ensure complete melting and dissolution of the API.
-
Cool the samples at a controlled rate (e.g., 10°C/min) back to ambient temperature.
-
Reheat the samples at the same controlled heating rate.
-
-
Data Analysis:
-
Analyze the thermograms from the second heating scan.
-
For mixtures where the API concentration is below its solubility limit in Gelucire® 44/14, only the melting endotherm of the Gelucire® 44/14 will be observed.
-
For mixtures where the API concentration exceeds its solubility, a separate melting endotherm for the excess, undissolved API will be visible.
-
The solubility of the API at the melting point of the mixture is the highest concentration at which no API melting peak is observed.
-
This method can be coupled with hot-stage microscopy for visual confirmation.[8][9]
-
Protocol 2: In Vitro Dissolution Testing of Gelucire® 44/14-Based Formulations
Objective: To assess the in vitro release profile of the API from the scaled-up Gelucire® 44/14 formulation.
Methodology:
-
Apparatus: USP Apparatus II (Paddle method) is commonly used.
-
Dissolution Medium: Select a dissolution medium that is relevant to the intended site of drug release (e.g., 900 mL of pH 1.2 buffer for gastric release).
-
Test Conditions:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 100 rpm).
-
-
Procedure:
-
Introduce the dosage form (e.g., one capsule or a specific weight of granules) into each dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.
-
Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved drug particles from interfering with the analysis.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis: Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Workflow for DSC analysis of API solubility in Gelucire® 44/14.
Caption: Troubleshooting logic for HME torque issues with Gelucire® 44/14.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Gelucire® 44/14 ⋅ Gattefossé [gattefosse.com]
- 5. ocl-journal.org [ocl-journal.org]
- 6. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 7. eprints.usm.my [eprints.usm.my]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. ptbreports.org [ptbreports.org]
- 12. ejpps.online [ejpps.online]
- 13. Twin Screw Melt Granulation: A Single Step Approach for Developing Self-Emulsifying Drug Delivery System for Lipophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qualicaps.com [qualicaps.com]
- 15. jddtonline.info [jddtonline.info]
- 16. An investigation into the structure and bioavailability of alpha-tocopherol dispersions in Gelucire 44/14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tabletscapsules.com [tabletscapsules.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Solubilization Behavior of Gelucire 44/14 with Co-solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelucire 44/14 and co-solvents to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is Gelucire 44/14 and how does it enhance drug solubility?
Gelucire 44/14 is a non-ionic, surface-active excipient composed of a mixture of mono-, di-, and triglycerides, as well as mono- and diesters of polyethylene glycol (PEG).[1][2] Its ability to enhance the solubility of poorly soluble drugs stems from its self-emulsifying properties.[3][4] Upon contact with aqueous media, it spontaneously forms a fine dispersion or microemulsion, effectively encapsulating the drug within micelles.[3][5]
Q2: What is the role of a co-solvent in a Gelucire 44/14 formulation?
Co-solvents are added to Gelucire 44/14 formulations, often as part of a Self-Emulsifying Drug Delivery System (SEDDS), to further enhance the solubilization of the API within the lipid-based formulation itself.[6][7] They can also influence the micellar morphology and stability of the emulsion upon dispersion in aqueous media.[8][9] Commonly used co-solvents include polyethylene glycol 400 (PEG 400), Transcutol HP, ethanol, and propylene glycol.[10][11][12]
Q3: How do different co-solvents affect the properties of Gelucire 44/14?
The addition of co-solvents can alter the physicochemical properties of Gelucire 44/14 formulations. For instance, dimethylacetamide (DMA) can lead to the formation of larger micellar structures, while dimethylsulfoxide (DMSO) tends to anchor to the interfacial layer of the micelles without inducing significant growth.[8][9] The choice of co-solvent can also impact the critical micelle concentration (CMC) of the system. The addition of DMSO and DMA to aqueous solutions of Gelucire® 44/14 has been shown to increase its CMC.[9]
Q4: What should I do if my drug precipitates out of the Gelucire 44/14 and co-solvent mixture upon dilution with an aqueous medium?
Drug precipitation upon dilution is a common challenge. Here are a few troubleshooting steps:
-
Optimize the Co-solvent Concentration: Too much of a highly water-soluble co-solvent can lead to rapid partitioning into the aqueous phase, causing the drug to precipitate.[6] Experiment with lower concentrations of the co-solvent or try a more lipophilic co-solvent.
-
Adjust the Surfactant-to-Co-solvent Ratio: The ratio of Gelucire 44/14 (surfactant) to the co-solvent is critical for maintaining a stable microemulsion. Constructing a pseudo-ternary phase diagram can help identify the optimal ratios for your specific API, oil (if used), and co-solvent system.[10][13]
-
Incorporate a Co-surfactant: A co-surfactant can help to further stabilize the interface of the emulsion droplets, preventing drug precipitation.
-
Consider the Drug's Physicochemical Properties: The log P of your drug will influence its partitioning behavior. Highly lipophilic drugs may require a different formulation strategy than moderately lipophilic drugs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor drug solubility in the Gelucire 44/14/co-solvent pre-concentrate. | - Inappropriate co-solvent selection. - Insufficient amount of co-solvent. - Drug has low solubility in the chosen system. | - Screen a variety of co-solvents with different polarities (e.g., PEG 400, Transcutol HP, ethanol, propylene glycol). - Incrementally increase the co-solvent concentration and monitor solubility. - If solubility remains low, a different lipid-based system or formulation approach may be necessary. |
| Phase separation or precipitation in the pre-concentrate upon storage. | - Immiscibility of components at storage temperature. - Drug crystallization over time. | - Check the miscibility of all excipients at the intended storage temperature.[11] - Perform long-term stability studies at various temperatures. - Characterize the solid state of the drug in the formulation using techniques like DSC or XRD to check for crystallinity. |
| Inconsistent emulsification upon dilution. | - Suboptimal ratio of Gelucire 44/14 to co-solvent and/or oil. - High viscosity of the pre-concentrate. | - Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.[10][13] - Gently warm the pre-concentrate before dilution to reduce viscosity. |
| Large and/or unstable emulsion droplets after dispersion. | - Insufficient amount of surfactant (Gelucire 44/14). - Co-solvent is too hydrophilic, leading to rapid diffusion away from the interface. | - Increase the concentration of Gelucire 44/14. - Consider adding a co-surfactant to improve interfacial stability. - Evaluate a less hydrophilic co-solvent. |
| Low in vitro drug release. | - Drug is too tightly bound within the micelles. - Slow erosion of the Gelucire 44/14 matrix in monolithic formulations. | - Optimize the formulation by adjusting the co-solvent and/or adding a co-surfactant to modulate drug release. - For solid dosage forms, incorporate disintegration-promoting agents. |
Quantitative Data
Table 1: Effect of Co-solvents on the Critical Micelle Concentration (CMC) of Gelucire 44/14 in Aqueous Solution [9]
| Co-solvent | CMC (µg/mL) |
| None | 2 |
| Dimethylsulfoxide (DMSO) | 8 |
| Dimethylacetamide (DMA) | 30 |
Table 2: Solubilization Capacity of Gelucire 44/14 for Model Drugs [9]
| Drug | Solubilization Capacity in Gelucire 44/14 (mg/g) |
| Phenytoin | 8.1 |
| Indomethacin | 18.2 |
Note: The addition of DMA or DMSO to the Gelucire 44/14 solution did not significantly enhance the solubility of these two model drugs.[8][9]
Experimental Protocols
Protocol 1: Determination of API Solubility in Gelucire 44/14 and Co-solvent Mixtures
This protocol outlines a common method for determining the equilibrium solubility of an API in various excipient blends.
-
Preparation of Excipient Blends:
-
Prepare a series of vials containing different ratios of Gelucire 44/14 and the chosen co-solvent (e.g., 9:1, 8:2, 7:3, etc., by weight).
-
Melt the Gelucire 44/14 at approximately 60-70°C before mixing with the co-solvent. Ensure a homogenous mixture.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the API to each vial containing the excipient blend.
-
Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, centrifuge the samples at a high speed to separate the undissolved API.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the API concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Protocol 2: Construction of a Pseudo-Ternary Phase Diagram
This protocol is used to identify the self-emulsifying regions of a formulation containing an oil, a surfactant (Gelucire 44/14), and a co-solvent.
-
Preparation of Surfactant/Co-solvent Mixtures (Smix):
-
Prepare mixtures of Gelucire 44/14 and the co-solvent at different weight ratios (e.g., 1:1, 2:1, 1:2, etc.).
-
-
Titration:
-
For a fixed Smix ratio, prepare a series of vials with varying ratios of the oil phase to the Smix (e.g., 9:1, 8:2, ..., 1:9).
-
To each of these vials, add a small, fixed amount of water (e.g., 50 µL) and vortex for 1-2 minutes.
-
Observe the mixture for transparency and any signs of phase separation.
-
Continue to add water in small increments, vortexing after each addition, until the mixture becomes turbid.
-
The point at which the mixture becomes turbid represents the boundary of the microemulsion region.
-
-
Plotting the Diagram:
-
Plot the compositions (in weight percent) of the oil, surfactant, and co-solvent on a triangular graph.
-
The area where clear, single-phase microemulsions are formed is the self-emulsifying region.
-
Visualizations
Caption: A typical experimental workflow for developing a Gelucire 44/14-based formulation.
Caption: Logical relationship between formulation components and desired outcomes.
References
- 1. Gelucire® 44/14 ⋅ Gattefossé [gattefosse.com]
- 2. Gelucire 44/14 based immediate release formulations for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of Formulation and Evaluation of Self‑emulsifying Drug Delivery System of Bosentan [asiapharmaceutics.info]
- 9. gattefossechina.cn [gattefossechina.cn]
- 10. kinampark.com [kinampark.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Phase Separation in Lipid-Based Formulations with Gelucire 44/14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in lipid-based formulations utilizing Gelucire 44/14.
Frequently Asked Questions (FAQs)
Q1: What is Gelucire 44/14 and why is it used in lipid-based formulations?
Gelucire 44/14 is a non-ionic, semi-solid, waxy excipient with surface-active properties.[1][2] It is composed of a mixture of mono-, di-, and triglycerides, as well as mono- and diesters of polyethylene glycol (PEG).[2] Its amphiphilic nature allows it to act as a self-emulsifying agent, spontaneously forming a fine dispersion or emulsion upon contact with aqueous media.[1][2] This property is particularly advantageous for enhancing the solubility and oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[3]
Q2: What are the primary causes of phase separation in Gelucire 44/14 formulations?
Phase separation in Gelucire 44/14 formulations can be attributed to several factors:
-
Poor Drug Solubility: The active pharmaceutical ingredient (API) may have limited solubility in Gelucire 44/14, leading to crystallization or precipitation upon cooling or storage.[4]
-
Inadequate Emulsification: While Gelucire 44/14 is a self-emulsifying excipient, it may not be sufficient to emulsify certain lipids, particularly triglycerides, on its own.[5] This can result in the separation of the lipid phase from the aqueous medium upon dispersion.
-
Temperature Effects: Temperature fluctuations can significantly impact API solubility and the physical stability of the formulation. Elevated temperatures can overestimate drug solubility, leading to precipitation upon cooling to room temperature.[6] The cooling rate can also influence the crystalline structure of the formulation.[5]
-
Moisture Content: The presence of water can lead to the formation of a white gel, which consists of liquid crystalline phases.[7]
-
Excipient Incompatibility: Interactions between the API and Gelucire 44/14 or other excipients in the formulation can lead to instability.
Q3: How can I determine the solubility of my API in Gelucire 44/14?
Accurate determination of API solubility is crucial for preventing phase separation.
-
Simple Method (Screening): A basic approach involves melting Gelucire 44/14 (approximately 50-70°C) and adding the API until saturation is observed.[6][8] However, this method can overestimate solubility due to the elevated temperature.[6][8]
-
Differential Scanning Calorimetry (DSC) (Recommended): DSC is a more accurate method for determining API solubility.[6][8] This technique, often coupled with hot-stage microscopy, can provide quantitative solubility data.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development of Gelucire 44/14-based formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drug crystallization or precipitation upon cooling or storage. | - API concentration exceeds its solubility at room temperature.- Supersaturation of the API in the molten excipient. | - Reduce API concentration: Ensure the drug loading is below 80% of its saturation solubility at storage temperature to avoid crystallization.[9]- Incorporate a co-solvent: A suitable co-solvent can increase the solubilization capacity of the formulation for the API.- Optimize the cooling rate: A slower cooling rate may allow for the formation of a more stable crystalline structure.[10] |
| Phase separation (oiling out) upon dispersion in aqueous media. | - Insufficient emulsification of the lipid phase.- High concentration of lipophilic components (e.g., triglycerides). | - Add a co-surfactant: Incorporating a co-surfactant with a suitable HLB value can improve the emulsification performance.[5]- Adjust the oil-to-surfactant ratio: Constructing a pseudo-ternary phase diagram can help identify the optimal ratio of oil, surfactant, and co-surfactant for stable microemulsion formation.[11][12]- Increase the concentration of Gelucire 44/14: A higher concentration of the self-emulsifying excipient may be required. |
| Formation of a gel or turbid solution upon contact with water. | - Hydration of Gelucire 44/14 leading to the formation of liquid crystalline phases. | - This is an inherent property of Gelucire 44/14. The gel typically dissolves at temperatures around 35°C.- Ensure thorough homogenization during preparation to achieve a uniform dispersion. |
| Inconsistent drug release profiles between batches. | - Non-homogenous distribution of the API within the semi-solid matrix.- Variability in the crystalline structure of the formulation. | - Ensure complete melting and homogenization: The entire container of Gelucire 44/14 should be melted (70-80°C) and thoroughly mixed before use to ensure homogeneity.[8]- Control the cooling process: Standardize the cooling rate and conditions to ensure consistent solidification and crystalline structure.[10] |
Quantitative Data
Table 1: Physicochemical Properties of Gelucire 44/14
| Property | Value | Reference(s) |
| Melting Point | 44°C | [13] |
| HLB Value | 14 | [13] |
| Onset Melting Temperature | ~38°C | [6] |
| Peak Melting Temperature | ~43°C | [6] |
| Critical Micellar Concentration (CMC) | ~0.07 g/L | [6] |
Table 2: Influence of Co-surfactant on Emulsion Particle Size
| Formulation Composition | Emulsion Particle Size Range (nm) | Reference(s) |
| Gelucire® 44/14 with Captex® 355 and Cremophor® EL (1:1 w/w) | 200 - 450 | [5] |
| Gelucire® 44/14 with Captex® 355 and Cremophor® EL (3:1 w/w) | 200 - 450 | [5] |
| Gelucire® 44/14 alone (above CMC) | 10 - 100 | [6] |
Experimental Protocols
Protocol 1: Preparation of a Gelucire 44/14-based Solid Dispersion by Melt-Fusion
-
Melting: Completely melt the required amount of Gelucire 44/14 in a sealed container at 70-80°C using a water bath or oven.[6]
-
Homogenization: Once fully molten, gently stir the Gelucire 44/14 to ensure homogeneity, avoiding the incorporation of air.[6]
-
API Incorporation: Weigh the desired amount of the active pharmaceutical ingredient (API) and add it to the molten Gelucire 44/14.
-
Mixing: Maintain the temperature and stir the mixture until the API is completely dissolved and a homogenous solution is obtained. If a co-solvent or co-surfactant is used, it should be added and mixed at this stage.
-
Dispensing: While still in the molten state, accurately dispense the formulation into hard gelatin capsules or other suitable dosage forms.
-
Solidification: Allow the filled capsules to cool to room temperature to solidify. The cooling rate can be controlled to influence the final properties of the formulation.
-
Storage: Store the final product in a tightly sealed container at room temperature, protected from moisture.
Protocol 2: Determination of API Solubility by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a series of physical mixtures of the API and Gelucire 44/14 at different weight ratios.
-
Encapsulation: Accurately weigh 2-5 mg of each physical mixture into standard aluminum DSC pans and hermetically seal them.
-
Thermal Analysis:
-
Equilibrate the sample at a temperature below the melting point of Gelucire 44/14.
-
Ramp the temperature at a controlled rate (e.g., 3°C/min) to a temperature above the melting point of the API.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the melting enthalpy of Gelucire 44/14 in each mixture.
-
Plot the melting enthalpy versus the concentration of the API.
-
The point at which the melting enthalpy deviates from a linear relationship indicates the saturation solubility of the API in Gelucire 44/14 at the melting temperature.
-
Visualizations
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An investigation into the structure and bioavailability of alpha-tocopherol dispersions in Gelucire 44/14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ocl-journal.org [ocl-journal.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized self-microemulsifying drug delivery system improves the oral bioavailability and brain delivery of coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gattefosse.com [gattefosse.com]
influence of storage conditions on gelucire 44-14 formulation performance
For researchers, scientists, and drug development professionals working with Gelucire 44/14, this technical support center provides essential guidance on the influence of storage conditions on formulation performance. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of Gelucire 44/14 formulations, leading to altered performance.
Issue 1: Altered Drug Release Profile (Slower or Faster) After Storage
-
Question: My Gelucire 44/14 formulation shows a significant change in its drug release profile after being stored for a period. What could be the cause and how can I fix it?
-
Possible Causes & Solutions:
-
Phase Separation and/or Drug Recrystallization: Amorphous solid dispersions can be physically unstable, leading to the drug recrystallizing over time. This is a common issue that can significantly reduce the dissolution rate.[1]
-
Troubleshooting Steps:
-
Characterize the solid state: Use Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to assess the physical state of the drug within the formulation. A reappearance or sharpening of the drug's melting peak in the DSC thermogram or diffraction peaks in the PXRD pattern indicates recrystallization.[1]
-
Re-evaluate formulation composition: The drug-to-carrier ratio may be too high, exceeding the solubility of the drug in Gelucire 44/14. Consider reducing the drug load.
-
Incorporate a precipitation inhibitor: Adding a polymer like HPMC or PVP can help maintain the amorphous state of the drug and prevent recrystallization.
-
Control storage conditions: Store the formulation at a lower temperature and humidity to reduce molecular mobility and slow down recrystallization kinetics.
-
-
-
Changes in the Microstructure of Gelucire 44/14: The cooling rate after manufacturing can affect the crystalline structure of Gelucire 44/14, which can evolve during storage, impacting drug release.[2] Slower cooling can lead to a more ordered crystalline structure, which may alter dissolution.
-
Troubleshooting Steps:
-
Standardize the cooling process: Implement a controlled and reproducible cooling protocol during manufacturing. Quenching or fast cooling can often lead to a less crystalline, more disordered matrix.
-
Anneal the formulation: A post-manufacturing annealing step (holding the formulation at a specific temperature for a set time) can help achieve a more stable crystalline form of the excipient. Gelucire® 44/14 evolves to its most stable form after storage at 25°C for 21 hours.[2]
-
-
-
Water Absorption: Gelucire 44/14 is hygroscopic and can absorb moisture from the environment, especially at high relative humidity (RH). This can lead to plasticization of the matrix, potentially increasing drug release. Conversely, excessive water uptake can lead to the formation of mesophases that might impede dissolution.[3][4]
-
Troubleshooting Steps:
-
Control humidity during storage: Store formulations in tightly sealed containers with a desiccant.
-
Assess water content: Use Karl Fischer titration to quantify the water content of your formulation after storage.
-
Package appropriately: Utilize packaging with a low moisture vapor transmission rate.
-
-
-
Issue 2: Physical Instability (Softening or Hardening) of the Formulation
-
Question: My Gelucire 44/14-based capsules are softening/leaking or have become harder upon storage. Why is this happening?
-
Possible Causes & Solutions:
-
Storage Temperature Above Melting Range: Gelucire 44/14 has a melting point around 44°C, but it can start to soften at temperatures as low as 30°C.[5]
-
Troubleshooting Steps:
-
Ensure proper storage temperature: Store formulations at controlled room temperature (e.g., 20-25°C) or under refrigerated conditions if necessary, especially in warmer climates.
-
Monitor for temperature excursions: Use temperature data loggers during shipping and storage to ensure the formulation is not exposed to high temperatures.
-
-
-
Hygroscopicity and Water Uptake: Absorption of moisture can plasticize the Gelucire 44/14 matrix, leading to softening.[3]
-
Troubleshooting Steps:
-
Control storage humidity: As mentioned previously, proper packaging and the use of desiccants are crucial.
-
-
-
Polymorphic Transitions: Changes in the crystalline structure of Gelucire 44/14 over time can lead to alterations in the mechanical properties of the formulation, potentially causing it to become harder.
-
Troubleshooting Steps:
-
Characterize thermal properties: Use DSC to monitor for changes in the melting endotherms of Gelucire 44/14 over the course of a stability study.
-
Standardize manufacturing process: A consistent manufacturing process, particularly the cooling step, is key to achieving a reproducible and stable physical form.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Gelucire 44/14 raw material?
A1: Gelucire 44/14 should be stored in its original, tightly sealed container at room temperature.[5] It is important to prevent exposure to high temperatures and humidity. Before use, the entire container of Gelucire 44/14 should be melted and homogenized, as stratification of its components can occur upon cooling and storage.
Q2: How does humidity affect Gelucire 44/14 formulations?
A2: Gelucire 44/14 is sensitive to humidity. Water uptake occurs in stages, starting with the more hydrophilic components like glycerol and PEG.[3][4] This can lead to:
-
Plasticization: Softening of the formulation.
-
Altered Drug Release: Increased release due to plasticization or decreased release due to the formation of restrictive mesophases.[3]
-
Chemical Degradation: For moisture-sensitive active pharmaceutical ingredients (APIs), the absorbed water can promote degradation.
It is crucial to store formulations in environments with controlled humidity.
Q3: Can the manufacturing process influence the stability of my Gelucire 44/14 formulation?
A3: Yes, the manufacturing process, particularly the thermal history, plays a significant role. The rate of cooling from the molten state affects the crystallinity of Gelucire 44/14.[2] Rapid cooling can trap the drug in a more amorphous state, which may be beneficial for dissolution but can also be less stable and prone to recrystallization over time. A slow, controlled cooling process may lead to a more stable crystalline form. It is essential to develop and validate a robust manufacturing process.
Q4: My API is sensitive to heat. How can I incorporate it into a Gelucire 44/14 formulation?
A4: For heat-sensitive APIs, you can utilize a lower processing temperature. Gelucire 44/14 melts over a range, and it is not always necessary to heat it to a very high temperature. The API can be incorporated at a temperature just above the complete melting point of the excipient. Additionally, minimizing the time the API is exposed to elevated temperatures is crucial.
Q5: I am observing a change in the appearance of my formulation (e.g., cloudiness, phase separation). What should I do?
A5: A change in appearance is a clear indicator of physical instability. This could be due to drug recrystallization, phase separation of the excipient components, or water absorption. You should immediately investigate the cause using analytical techniques such as microscopy, DSC, and PXRD. Re-evaluation of the formulation composition and storage conditions is necessary.
Data Presentation
Table 1: Effect of Storage Conditions on Drug Release from a Hypothetical Gelucire 44/14 Formulation
| Storage Condition | Time (Months) | Drug Release at 30 min (%) | Observations |
| 25°C / 60% RH | 0 | 85.2 ± 3.1 | - |
| 3 | 83.9 ± 2.8 | No significant change | |
| 6 | 82.5 ± 3.5 | Slight decrease | |
| 40°C / 75% RH | 0 | 85.2 ± 3.1 | - |
| 3 | 75.1 ± 4.2 | Significant decrease, possible recrystallization | |
| 6 | 62.7 ± 5.1 | Further decrease, hardening of formulation observed |
Table 2: Influence of Cooling Rate on Formulation Properties
| Cooling Rate | Initial Drug Release at 30 min (%) | Drug Release after 3 months at 25°C/60%RH (%) | Physical Appearance |
| Fast Cooling (Quenched) | 92.5 ± 2.5 | 80.1 ± 3.8 | Initially glossy, slight loss of gloss over time |
| Slow Cooling (Controlled) | 86.3 ± 3.0 | 84.9 ± 2.9 | Opaque, stable appearance |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Physical Stability Assessment
-
Objective: To evaluate the physical state of the API within the Gelucire 44/14 matrix and to detect changes upon storage.
-
Methodology:
-
Accurately weigh 3-5 mg of the formulation into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from a starting temperature (e.g., 0°C) to a temperature above the melting point of the API (e.g., 200°C).[6]
-
Record the heat flow as a function of temperature.
-
Interpretation:
-
The absence of a melting endotherm for the drug suggests it is in an amorphous or dissolved state.
-
The appearance or sharpening of a drug melting peak after storage indicates recrystallization.[7]
-
Shifts in the melting endotherm of Gelucire 44/14 can indicate interactions with the drug or changes in its crystalline structure.[5]
-
-
2. In-Vitro Dissolution Testing
-
Objective: To assess the rate and extent of drug release from the Gelucire 44/14 formulation.
-
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).[6]
-
Dissolution Medium: 900 mL of a relevant buffer (e.g., 0.1 N HCl, pH 1.2, or phosphate buffer, pH 6.8).[6] The choice of medium should be justified based on the drug's properties and the intended site of absorption.
-
Temperature: 37 ± 0.5°C.
-
Procedure: a. Place one dosage unit (e.g., capsule) in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).[6] c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).[6] e. Analyze the drug concentration in the filtered samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Visualizations
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. ocl-journal.org [ocl-journal.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Hydration of an amphiphilic excipient, Gelucire 44/14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mdpi.com [mdpi.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Capsule Filling with Molten Gelucire 44/14 Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with molten Gelucire 44/14 mixtures for capsule filling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Capsule Fill Weight | 1. Non-homogeneous Gelucire 44/14 mixture: Due to its composition, Gelucire 44/14 can stratify upon cooling and crystallization.[1] 2. Incorrect filling temperature: Viscosity of the molten mixture is highly temperature-dependent.[2] 3. Air entrapment: Stirring too vigorously can incorporate air, leading to density variations.[2] 4. Inconsistent dosing from filling equipment: Mechanical issues with the capsule filling machine. | 1. Ensure complete melting and homogenization: Melt the entire container of Gelucire 44/14 at 70-80°C and stir gently until fully homogenized before sampling.[1][2] 2. Optimize and maintain filling temperature: Determine the optimal filling temperature using a thermorheogram (typically 5°C above the viscosity inflection point).[2] Maintain this temperature consistently throughout the filling process. 3. Gentle stirring: Use gentle agitation when melting and incorporating the API to avoid introducing air bubbles.[2] 4. Calibrate and maintain equipment: Ensure the liquid filling machine is properly calibrated and functioning according to the manufacturer's specifications. High-precision dosing systems, such as those with ceramic pumps and servo motors, can minimize weight variation.[3] |
| Capsule Leakage or Brittleness | 1. Incompatible capsule shell: While Gelucire 44/14 is generally compatible with hard gelatin and HPMC capsules, extreme formulation characteristics could cause issues.[2] 2. Excessively high filling temperature: High temperatures can compromise the integrity of the capsule shell. 3. Hygroscopic excipients: Some liquid excipients can draw moisture from gelatin capsule shells, making them brittle.[4] | 1. Confirm capsule compatibility: Compatibility studies are recommended, especially for novel formulations.[2] 2. Adhere to recommended filling temperature: Do not exceed the recommended filling temperature range (typically 32-40°C, determined by thermorheogram).[2] 3. Formulation review: If using co-solvents or other excipients with Gelucire 44/14, ensure they are compatible with the chosen capsule shell type. HPMC capsules may be a better choice for moisture-sensitive or hygroscopic fills.[4] |
| API Precipitation or Non-Uniformity | 1. Poor API solubility at filling temperature: The API may not be fully dissolved in the molten Gelucire 44/14 at the filling temperature. 2. Premature solidification: The mixture may cool too quickly in the filling equipment, causing the API to crash out of solution. 3. Incorrect API incorporation procedure: Adding the API at too high a temperature can lead to degradation or solubility issues upon cooling.[2] | 1. Verify API solubility: Determine the solubility of the API in Gelucire 44/14 at the intended filling temperature. The use of co-solvents may be necessary.[2][5] 2. Maintain temperature in all equipment: Ensure that the holding tank, tubing, and filling nozzles of the capsule filler are all heated to the target temperature to prevent cold spots and premature solidification. 3. Follow recommended API incorporation protocol: Add the API to the molten Gelucire 44/14 after it has cooled to approximately 40°C and stir gently to ensure homogeneity.[2] |
| Incomplete Solidification or Soft Capsules Post-Filling | 1. Supercooling effect: Gelucire 44/14 and its mixtures can supercool, delaying solidification.[6] 2. Influence of other excipients: The addition of other lipids, surfactants, or co-solvents can alter the solidification profile. 3. Insufficient cooling/equilibration time: Capsules may not have had adequate time at a suitable temperature to fully solidify.[2] | 1. Controlled cooling: Implement a controlled cooling process post-filling. The rate of cooling can influence the degree of supercooling and the final crystalline structure.[6] 2. Characterize the final formulation: Use techniques like Differential Scanning Calorimetry (DSC) to understand the thermal behavior and solidification point of the final mixture.[2][7] 3. Allow for adequate equilibration: Let the filled capsules cool and equilibrate for at least 24 hours at ambient temperature before further testing or packaging.[2] |
Frequently Asked Questions (FAQs)
Formulation & Handling
Q1: What is the recommended procedure for melting Gelucire 44/14?
A1: The entire container of Gelucire 44/14 should be fully melted at 70-80°C in a dry oven or incubator and homogenized by gentle stirring before any material is removed for use.[1][2] This is critical because the excipient can stratify during cooling, leading to a non-homogenous composition.[1] Avoid using a water bath to prevent moisture contamination.[1]
Q2: How do I determine the optimal filling temperature for my Gelucire 44/14 formulation?
A2: The ideal filling temperature should be determined by performing a thermorheological analysis to create a viscosity vs. temperature curve (thermorheogram).[2] The recommended filling temperature is typically 5°C above the inflection point on this curve.[2] For binary mixtures of API and Gelucire 44/14, a filling temperature between 32-40°C is often suitable.[2]
Q3: When should I add the Active Pharmaceutical Ingredient (API) to the molten Gelucire 44/14?
A3: After fully melting and homogenizing the Gelucire 44/14 at 70-80°C, allow it to cool to approximately 40°C. Then, add the API and stir gently to ensure uniform distribution without incorporating air.[2]
Q4: Is Gelucire 44/14 compatible with both hard gelatin and HPMC capsules?
A4: Yes, Gelucire 44/14 is reported to be compatible with both hard gelatin and HPMC capsule shells.[2] However, for formulations containing other excipients, especially those that are hygroscopic, specific compatibility testing is always recommended.[4]
Processing & Equipment
Q5: What type of equipment is required for filling capsules with molten Gelucire 44/14?
A5: You will need a capsule filling machine specifically designed for hot liquid or semi-solid filling.[2][8] These machines have heated reservoirs and dosing systems to maintain the formulation at the target temperature throughout the filling process.[3][9] Both semi-automatic and fully automatic machines are commercially available.[8][10]
Q6: How can I prevent the molten mixture from solidifying in the filling machine?
A6: Ensure that all parts of the filling machine that come into contact with the molten formulation (e.g., holding tank, pumps, tubing, and nozzles) are adequately heated and maintained at the target filling temperature. This prevents the formation of cold spots which can lead to premature solidification and blockages.
Q7: After filling, how should the capsules be handled?
A7: After filling, the capsules should be allowed to cool and equilibrate for 24 hours at ambient temperature before any further characterization or packaging.[2] This allows the Gelucire 44/14 matrix to fully solidify and stabilize.[11]
Experimental Protocols
Protocol 1: Preparation of a Molten Gelucire 44/14 and API Mixture
-
Place the entire, sealed container of Gelucire 44/14 in a dry oven or incubator set to 75 ± 5°C.
-
Allow the container to remain in the oven until the entire contents are fully molten.
-
Carefully remove the container from the oven and place it on a magnetic stir plate.
-
Add a magnetic stir bar and begin gentle stirring to ensure the bulk excipient is homogeneous. Avoid creating a vortex, which can introduce air.
-
Weigh the required amount of homogenized, molten Gelucire 44/14 into a separate, pre-warmed glass beaker.
-
Place the beaker in a controlled temperature water bath set to 40 ± 2°C and monitor the temperature of the molten Gelucire.
-
Once the Gelucire 44/14 has cooled to 40°C, slowly add the pre-weighed API while stirring gently.
-
Continue to stir until the API is fully dissolved or uniformly dispersed in the molten vehicle.
-
Maintain the temperature of the mixture at the pre-determined optimal filling temperature while awaiting capsule filling.
Protocol 2: Determination of Optimal Filling Temperature via Thermorheogram
-
Prepare the final formulation mixture (Gelucire 44/14 with API and any other excipients) as described in Protocol 1.
-
Using a rheometer equipped with a temperature control unit, place a sample of the molten formulation onto the measurement plate.
-
Set the rheometer to measure viscosity while ramping the temperature down from a fully molten state (e.g., 60°C) to a solid state (e.g., 20°C) at a controlled rate.
-
Plot the resulting viscosity (in Pa·s or cP) as a function of temperature (°C).
-
Identify the inflection point of the curve, which represents a sharp change in viscosity.
-
The optimal capsule filling temperature is determined by adding 5°C to the temperature at this inflection point.[2]
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. upmach.com [upmach.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Solidification studies of polyethylene glycols, gelucire 44/14 or their dispersions with triamterene or temazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semi solid matrix formulations of meloxicam and tenoxicam: an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is the Equipment Used for Filling Capsules? | Urban Machinery [urbanpackline.com]
- 9. yundufillingmachine.com [yundufillingmachine.com]
- 10. sedpharma.com [sedpharma.com]
- 11. ocl-journal.org [ocl-journal.org]
Technical Support Center: Enhancing Drug Dissolution from Gelucire 44/14 Matrices
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and detailed protocols for enhancing the dissolution rate of drugs from Gelucire® 44/14 matrices.
Frequently Asked Questions (FAQs)
Q1: What is Gelucire 44/14 and why is it used to enhance drug dissolution?
A1: Gelucire 44/14 is a non-ionic, semi-solid waxy excipient composed of polyethylene glycol (PEG) glycerides.[1][2] Its name indicates its melting point of approximately 44°C and a Hydrophilic-Lipophilic Balance (HLB) value of 14.[3] It is used to enhance the dissolution of poorly water-soluble drugs (BCS Class II) due to its surface-active properties.[3][4] Upon contact with aqueous media, it spontaneously forms a fine dispersion or emulsion, which can solubilize the active pharmaceutical ingredient (API) and increase its bioavailability.[1][5][6]
Q2: What are the primary mechanisms by which Gelucire 44/14 improves drug dissolution?
A2: The primary mechanisms include:
-
Solubility Enhancement: Gelucire 44/14 acts as a solubilizing agent for poorly soluble drugs.[4]
-
Improved Wettability: Its surfactant properties improve the wetting of the drug particles.[7]
-
Formation of Solid Dispersions: It can form solid dispersions where the drug is molecularly dispersed, often in an amorphous state, which has higher solubility than the crystalline form.[4][8]
-
Self-Emulsification: It can act as a self-emulsifying drug delivery system (SEDDS), forming fine oil-in-water emulsions or microemulsions that facilitate drug release and absorption.[6][9]
Q3: What are the main formulation strategies to enhance drug release from Gelucire 44/14?
A3: Key strategies include:
-
Solid Dispersions: Preparing solid dispersions of the drug in Gelucire 44/14 using techniques like melt granulation, solvent evaporation, or spray drying.[1][2][4]
-
Melt Granulation/Encapsulation: Melting Gelucire 44/14 with the dispersed drug and then granulating or filling it into hard gelatin capsules.[8][10]
-
Addition of Disintegrants: Monolithic Gelucire 44/14 structures can have slow erosion times.[1][2] Incorporating superdisintegrants can accelerate tablet disintegration and drug release.[11]
-
Use of Co-solvents or Surfactants: Combining Gelucire 44/14 with other excipients like co-solvents or additional surfactants can further enhance its solubilization capacity.[12][13]
Troubleshooting Guide
Q4: My Gelucire 44/14 matrix is not releasing the drug as quickly as expected. What are the possible causes and solutions?
A4: Slow drug release from a monolithic Gelucire 44/14 matrix is a common issue due to its prolonged erosion time.[1][2]
-
Problem: The formulation is a monolithic (single, solid) structure which erodes slowly.
-
Solution:
-
Incorporate Disintegration Promoting Agents: Add superdisintegrants like croscarmellose sodium to the formulation before compression into tablets. This can significantly speed up disintegration.[11]
-
Modify the Formulation Technique: Instead of a simple monolithic matrix, consider granulation or spray-drying the drug/Gelucire 44/14 mixture. These powders can then be compressed into tablets or filled into capsules, which often leads to faster release.[1][2]
-
Add an Effervescent Mixture: For tablet formulations, incorporating an effervescent couple (e.g., citric acid and sodium bicarbonate) can lead to very rapid disintegration and drug dissolution.[11]
-
Q5: I am observing high variability in my dissolution profiles between batches. What could be the reason?
A5: High variability can stem from a lack of homogeneity in the drug-carrier mixture.
-
Problem: The drug is not uniformly dispersed within the Gelucire 44/14 matrix.
-
Solution:
-
Optimize Mixing: When using the fusion (melt) method, ensure continuous and thorough stirring while the Gelucire 44/14 is molten to achieve a homogenous dispersion of the drug.[2]
-
Consider Solvent Evaporation: The solvent evaporation method can sometimes provide a more homogenous solid dispersion compared to the fusion method, especially for thermolabile drugs.[4]
-
Characterize the Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the physical state (amorphous or crystalline) and homogeneity of the drug within the matrix.[4]
-
Q6: The Gelucire 44/14 mixture is too sticky and difficult to handle during processing. How can I improve its flowability and compressibility?
A6: The waxy and semi-solid nature of Gelucire 44/14 can present processing challenges.[11]
-
Problem: Poor flow and stickiness of the formulation blend.
-
Solution:
-
Incorporate Adsorbents/Glidants: Add excipients like Neusilin US2 (magnesium aluminometasilicate) or amorphous fumed silica. These can adsorb excess lipid, reduce stickiness, and improve the flow properties of the powder, making it suitable for tableting or capsule filling.[13][14]
-
Spray Drying: This technique can convert the sticky lipid-based formulation into a free-flowing powder.[2]
-
Cryogenic Grinding: Grinding the Gelucire 44/14 formulation at low temperatures can produce a powder with improved handling characteristics.[5]
-
Data Summaries
Table 1: Effect of Drug-to-Gelucire 44/14 Ratio on Solubility and Dissolution A case study with Clopidogrel Bisulphate
| Formulation | Drug:Polymer Ratio | Solubility Enhancement (vs. Pure Drug) | Drug Release after 60 mins (%) |
| Pure Drug | - | 1-fold | ~15% |
| Solid Dispersion | 1:1 | Not specified | ~60% |
| Solid Dispersion | 1:3 | Not specified | ~80% |
| Solid Dispersion | 1:5 | 20-fold | 93.17% |
| Data synthesized from a study on Clopidogrel Bisulphate solid dispersions prepared by the solvent evaporation method.[4] |
Table 2: Comparative Dissolution Enhancement of Lovastatin
| Carrier | Formulation Type | Solubility Enhancement (vs. Pure Drug) |
| PEG 6000 | Solid Dispersion | 8-fold |
| Gelucire 44/14 | Solid Dispersion | 15-fold |
| Data from a study comparing the solubility enhancement potential of different carriers for Lovastatin.[14] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Fusion Method (Melt Granulation)
-
Melting: Accurately weigh the required amount of Gelucire 44/14 and place it in a temperature-controlled water bath or on a hot plate. Heat to approximately 60-70°C (above its melting point) until completely molten.
-
Dispersion: Gradually add the accurately weighed API to the molten Gelucire 44/14 under continuous stirring. Maintain stirring until a homogenous dispersion is visually obtained.[2][10]
-
Solidification: Allow the mixture to cool to room temperature to solidify.
-
Sizing: The solidified mass can be passed through a sieve to obtain granules of a desired size.
-
Final Formulation: The resulting granules can be filled into hard gelatin capsules or mixed with other excipients (e.g., disintegrants, lubricants) and compressed into tablets.
Protocol 2: In-Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (Paddle) dissolution apparatus.
-
Dissolution Medium: Select a discriminating dissolution medium, such as 900 mL of simulated intestinal fluid (pH 6.8) or 0.1 N HCl (pH 1.2).[9][14] Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to a suitable rate, typically 50 or 75 rpm.[14]
-
Sample Introduction: Place the capsule or tablet into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.[14]
-
Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualizations
Caption: Experimental workflow for developing Gelucire 44/14 formulations.
Caption: Key strategies and mechanisms for enhancing dissolution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. ejpps.online [ejpps.online]
- 5. Interest of multifunctional lipid excipients: case of Gelucire 44/14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ocl-journal.org [ocl-journal.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scispace.com [scispace.com]
- 9. Improved Dissolution and Oral Bioavailability of Valsartan Using a Solidified Supersaturable Self-Microemulsifying Drug Delivery System Containing Gelucire® 44/14 [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and evaluation of solvent-free processing techniques for poorly water soluble drugs [biblio.ugent.be]
- 12. tandfonline.com [tandfonline.com]
- 13. japsonline.com [japsonline.com]
- 14. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Analysis of Gelucire 44/14 and Poloxamers for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences, the effective formulation of poorly water-soluble drugs remains a significant hurdle. Excipients that enhance solubility and modulate drug release are therefore critical tools in the development of bioavailable and efficacious drug products. Among the most versatile of these are Gelucire 44/14 and various grades of poloxamers. This guide provides a comprehensive comparison of these two classes of polymers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal excipient for their formulation needs.
Physicochemical Properties: A Head-to-Head Comparison
Gelucire 44/14, a non-ionic water-dispersible surfactant, is lauroyl polyoxyl-32 glycerides. Poloxamers, also known as Pluronics, are synthetic triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO). While both are amphiphilic and serve to improve the solubility and dissolution of hydrophobic drugs, their distinct physicochemical properties, summarized in the table below, govern their specific applications and performance.[1][2][3]
| Property | Gelucire 44/14 | Poloxamer 188 | Poloxamer 407 |
| Composition | Lauroyl polyoxyl-32 glycerides | Poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) | Poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) |
| Melting Point (°C) | 44 | 52-57 | 52-57 |
| HLB Value | 14 | 29 | 22 |
| Molecular Weight ( g/mol ) | ~1100 | ~8400 | ~12600 |
| Critical Micelle Concentration (CMC) | Low (e.g., ~2 µg/mL in water)[4] | Higher than Gelucire 44/14 | Higher than Gelucire 44/14 |
| Primary Function | Solubilizer, emulsifier, wetting agent, meltable binder[5][6] | Solubilizer, emulsifier, surfactant, gelling agent | Solubilizer, emulsifier, surfactant, gelling agent |
Performance in Drug Formulations: Experimental Evidence
Both Gelucire 44/14 and poloxamers are extensively used to formulate solid dispersions, a key strategy for enhancing the dissolution rate of poorly soluble drugs.[2][6][7][8] The choice between them, or their combination, often depends on the specific drug candidate and the desired release profile.
A study on the poorly soluble drug aceclofenac demonstrated that immediate-release formulations using Gelucire 44/14 resulted in over 80% drug release within 15 minutes. The solubility of aceclofenac was found to be higher in Poloxamer 188 compared to Gelucire 44/14. However, for sustained-release formulations, blends of different Gelucire grades, including Gelucire 44/14, were effective in controlling drug release over 24 hours.
Another investigation into voriconazole solid dispersions found that both Gelucire® 44/14 and Poloxamer 188 significantly enhanced the drug's release in simulated gastric fluid, particularly at a 1:5 drug-to-carrier ratio. Similarly, for roflumilast, both excipients were shown to improve its solubilization, with Poloxamer 188 also contributing to improved packing efficiency and resulting in fast-releasing tablets.
The combination of Gelucire 44/14 and poloxamers can also be advantageous. For instance, a study on luteolin and doxorubicin delivery successfully developed polymeric micelles using a combination of Gelucire 44/14 and Poloxamer 407.[9]
Experimental Protocols
Preparation of Solid Dispersions by Melt Fusion
This method is suitable for thermally stable drugs and carriers.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Gelucire 44/14 or Poloxamer
-
Thermostatically controlled magnetic stirrer or water bath
-
Beaker
-
Spatula
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the required amounts of the API and the carrier (Gelucire 44/14 or poloxamer) to achieve the desired drug-to-carrier ratio.
-
Place the carrier in a beaker and heat it on a thermostatically controlled magnetic stirrer to its melting point (e.g., ~60-70°C for Poloxamer 188, ~50°C for Gelucire 44/14).[9]
-
Once the carrier is completely melted, add the API to the molten mass with continuous stirring to ensure a homogenous dispersion.
-
Continue stirring until the API is completely dissolved or uniformly dispersed in the molten carrier.
-
Remove the beaker from the heat source and cool it rapidly in an ice bath while continuing to stir to induce solidification.
-
The solidified mass is then scraped out, pulverized using a mortar and pestle, and passed through a sieve of appropriate mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further characterization.
In-Vitro Dissolution Testing of Solid Dispersions
This protocol is a general guideline and should be adapted based on the specific drug and formulation.[10][11][12]
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution vessels (typically 900 mL)
-
Water bath with temperature control
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Dissolution Medium:
-
The choice of medium depends on the drug's properties and the intended site of release (e.g., 0.1 N HCl for simulated gastric fluid, phosphate buffer pH 6.8 for simulated intestinal fluid). For poorly soluble drugs, the addition of a surfactant (e.g., 0.5-1% Sodium Lauryl Sulfate) may be necessary to maintain sink conditions.
Procedure:
-
Preheat the dissolution medium to 37 ± 0.5°C.
-
Calibrate the dissolution apparatus for paddle speed (typically 50 or 75 rpm) and temperature.
-
Place the specified volume of the dissolution medium (e.g., 900 mL) into each vessel and allow the temperature to equilibrate.
-
Accurately weigh an amount of the solid dispersion equivalent to the desired dose of the API and place it in each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter to remove any undissolved particles.
-
Analyze the filtrate for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing Mechanisms and Workflows
To better understand the processes and principles discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for developing and evaluating solid dispersions.
Caption: Mechanisms of solubility enhancement by Gelucire 44/14 and poloxamers.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. fip.org [fip.org]
- 12. dissolutiontech.com [dissolutiontech.com]
Gelucire 44/14 Versus Other Grades for Solubility Enhancement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gelucire 44/14 against other grades of Gelucire for the enhancement of drug solubility. The information presented is supported by experimental data to aid in the selection of the most suitable excipient for your formulation needs.
Introduction to Gelucires
Gelucires are a versatile family of lipid-based excipients derived from mixtures of mono-, di-, and triglycerides with polyethylene glycol (PEG) esters of fatty acids.[1][2] These excipients are characterized by two numbers: the first indicating the melting point and the second representing the Hydrophilic-Lipophilic Balance (HLB) value.[1] The wide range of melting points (33°C to 65°C) and HLB values (1 to 18) allows for their use in various applications, including solubility and bioavailability enhancement, and as sustained-release matrices.[2][3] Gelucires with high HLB values are generally used for immediate-release formulations to enhance solubility, while those with low HLB values are employed for sustained-release applications.[1]
Physicochemical Properties of Selected Gelucire Grades
A clear understanding of the physicochemical properties of different Gelucire grades is crucial for formulation development. The following table summarizes the key properties of Gelucire 44/14 and other commonly used grades.
| Gelucire Grade | Composition Highlights | Melting Point (°C) | HLB Value | Key Characteristics & Applications for Solubility Enhancement |
| Gelucire 44/14 | Lauroyl polyoxyl-32 glycerides | 44 | 14 | A non-ionic, water-dispersible surfactant that self-emulsifies in aqueous media to form a fine dispersion.[4] Widely used for solubility and bioavailability enhancement of poorly soluble drugs.[5] |
| Gelucire 50/13 | Stearoyl macrogol-32 glycerides | 50 | 13 | A non-ionic, water-dispersible surfactant composed of PEG-esters and a small glyceride fraction. Also used to enhance solubility and wettability.[1] |
| Gelucire 48/16 | PEG-32 stearate | 48 | 16 | A water-soluble surfactant with a high HLB value, effective in forming micelles to encapsulate hydrophobic drugs.[6] |
| Gelucire 43/01 | Hard fat | 43 | 1 | A hydrophobic lipid primarily used in sustained-release formulations.[1] Can be blended with hydrophilic grades to modulate drug release. |
Comparative Performance in Solubility Enhancement
The selection of a specific Gelucire grade significantly impacts the solubility and dissolution rate of poorly soluble drugs. Below is a summary of comparative studies.
Gelucire 44/14 vs. Gelucire 50/13
Comparative studies have shown varied results depending on the active pharmaceutical ingredient (API).
-
Aceclofenac: In a study comparing various semi-solid matrix bases, Gelucire 44/14 demonstrated a superior dissolution rate for aceclofenac compared to Gelucire 50/13, with the following rank order of decreasing dissolution rate: Gelucire 44/14 > Gelucire 33/10 > PEG 4000 > PEG 6000 > Poloxamer 188 > Gelucire 50/13.[7]
-
Carvedilol: Conversely, solid dispersions of carvedilol prepared with Gelucire 50/13 exhibited a better overall dissolution profile compared to those containing Gelucire 44/14.[8]
-
Berberine Hydrochloride: For berberine hydrochloride, solid dispersions using Gelucire 50/13 showed greater solubility enhancement compared to Gelucire 44/14.[9]
-
Eplerenone: Both Gelucire 44/14 and 50/13 were effective in enhancing the solubility of eplerenone, a BCS class II drug.[10]
Gelucire 44/14 vs. Gelucire 48/16
-
Anacetrapib: In a study on the lipophilic BCS class IV drug anacetrapib, amorphous solid dispersions formulated with Gelucire 44/14 and Gelucire 48/16 demonstrated the highest drug solubilization, enhancing solubility by 30-50 times compared to a traditional amorphous solid dispersion without a surfactant.[11]
-
Indomethacin: The solubility enhancement of indomethacin was more pronounced with Gelucire 48/16 aqueous solutions compared to Gelucire 44/14 or Gelucire 50/13, which is attributed to the higher HLB value of Gelucire 48/16.[6]
Gelucire 44/14 vs. Hydrophobic Gelucires
-
Metoprolol Succinate: In a study on floating sustained-release matrices, Gelucire 43/01 (hydrophobic) was used as a carrier to sustain drug release, while Gelucire 44/14 (hydrophilic) acted as a release enhancer. This demonstrates the potential for blending different Gelucire grades to achieve desired release profiles.[12]
Quantitative Data Summary
The following table presents a summary of quantitative data from various studies, highlighting the fold increase in solubility or dissolution enhancement achieved with different Gelucire grades.
| Drug | Gelucire Grade(s) Compared | Method of Formulation | Key Finding | Fold Solubility/Dissolution Increase | Reference |
| Piroxicam | Gelucire 44/14 & Labrasol | Semi-solid dispersion | Gelucire 44/14 at 15% w/v in water increased solubility significantly. | 20-fold increase in solubility | [5] |
| Carvedilol | Gelucire 44/14 vs. Gelucire 50/13 | Solid Dispersion (Fusion-solvent) | Gelucire 50/13 (1:1.75 ratio) showed a 5-fold increase in drug release compared to pure drug. Gelucire 44/14 (1:2 ratio) showed a 2.1-fold increase. | 2.1 to 5-fold increase in dissolution | |
| Tiaprofenic Acid | Gelucire 44/14 vs. PEGs | Solid Dispersion | Gelucire 44/14 dispersion showed 98% drug dissolution in 3 hours, compared to less than 21% for PEGs and 53% for the pure drug. | Approx. 1.9-fold increase over pure drug | [13] |
| Anacetrapib | Gelucire 44/14, 48/16, 50/13 | Amorphous Solid Dispersion (HME) | Gelucire 44/14 and 48/16 enhanced solubility by 30-50x. | 30-50-fold increase in solubility | [11] |
| Berberine HCl | Gelucire 44/14 vs. Gelucire 50/13 | Solid Dispersion (Fusion) | Gelucire 50/13 (1:2 ratio) resulted in a 4-fold increase in solubility. | Up to 4-fold increase in solubility | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standardized protocols for key experiments in the evaluation of Gelucire-based formulations.
Preparation of Solid Dispersions
1. Fusion Method (Melt Method)
This method is suitable for thermally stable drugs and carriers.
-
Principle: The drug and carrier are melted together to form a homogenous mixture, which is then cooled and solidified.
-
Protocol:
-
Accurately weigh the drug and Gelucire in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Combine the materials in a suitable vessel (e.g., porcelain dish).
-
Heat the mixture on a hot plate or in a water bath to a temperature approximately 10-20°C above the melting point of the Gelucire grade being used, with continuous stirring until a clear, homogenous melt is obtained.
-
Rapidly cool the molten mixture by placing the vessel on an ice bath to ensure rapid solidification and prevent drug crystallization.
-
Pulverize the solidified mass using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size and store in a desiccator.
-
2. Solvent Evaporation Method
This method is advantageous for thermolabile drugs.
-
Principle: The drug and carrier are dissolved in a common volatile solvent, which is then evaporated to leave a solid dispersion.
-
Protocol:
-
Accurately weigh the drug and Gelucire in the desired ratio.
-
Dissolve both the drug and Gelucire in a suitable common volatile solvent (e.g., ethanol, methanol, dichloromethane, or a mixture thereof) in a beaker with stirring.
-
Continue stirring until a clear solution is formed.
-
Evaporate the solvent using a rotary evaporator or by heating on a water bath at a controlled temperature (typically 40-60°C).
-
Dry the resulting solid film or mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize, sieve, and store the solid dispersion as described for the fusion method.[14]
-
Phase Solubility Studies
-
Principle: To determine the effect of the carrier concentration on the drug's solubility and to establish the stoichiometry of the drug-carrier complex.
-
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the Gelucire grade (e.g., 0% to 20% w/v) in a suitable buffer (e.g., pH 1.2, 4.5, 6.8) or purified water.
-
Add an excess amount of the drug to each solution in sealed vials.
-
Equilibrate the vials by shaking in a thermostatically controlled water bath at a specific temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility of the drug against the concentration of the Gelucire to determine the phase solubility diagram.
-
In Vitro Dissolution Testing
-
Principle: To evaluate the rate and extent of drug release from the prepared formulations in a simulated gastrointestinal fluid.
-
Protocol (based on USP Apparatus 2 - Paddle Method):
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, or phosphate buffer pH 6.8). Deaerate the medium before use.
-
Apparatus Setup: Set up a USP Apparatus 2 (paddle) dissolution tester. Maintain the temperature of the dissolution medium at 37 ± 0.5°C. Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).
-
Sample Introduction: Introduce a weighed quantity of the solid dispersion (equivalent to a specific dose of the drug) into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the collected samples and analyze the drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile (percentage of drug released versus time).
-
Mechanism of Solubility Enhancement
The primary mechanisms by which Gelucires, particularly hydrophilic grades like Gelucire 44/14, enhance the solubility of poorly water-soluble drugs include:
-
Improved Wettability: The surfactant properties of Gelucire reduce the interfacial tension between the drug particles and the dissolution medium, leading to improved wetting.
-
Micellar Solubilization: Above their critical micelle concentration (CMC), Gelucires form micelles in aqueous media, which can encapsulate the hydrophobic drug molecules in their core, thereby increasing their apparent solubility.[13]
-
Formation of Amorphous Solid Dispersions: The carrier can prevent the drug from crystallizing, maintaining it in a higher-energy amorphous state, which has greater solubility and a faster dissolution rate.[13]
-
Self-Emulsification: Gelucire 44/14 is a self-emulsifying excipient that spontaneously forms a fine oil-in-water emulsion or microemulsion upon contact with aqueous fluids, dispersing the drug in fine droplets with a large surface area for dissolution and absorption.[4]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key processes involved in solubility enhancement using Gelucire and a typical experimental workflow.
Caption: Mechanism of solubility enhancement by Gelucire 44/14.
Caption: Experimental workflow for comparing Gelucire grades.
Conclusion
Gelucire 44/14 is a highly effective and widely utilized excipient for enhancing the solubility and dissolution of poorly water-soluble drugs due to its self-emulsifying properties and high HLB value. However, the optimal choice of Gelucire grade is drug-dependent. Comparative studies show that while Gelucire 44/14 is superior for some APIs like aceclofenac, other grades such as Gelucire 50/13 or the higher HLB Gelucire 48/16 may offer better performance for other drugs like carvedilol and indomethacin, respectively. Therefore, it is essential for formulation scientists to conduct comparative studies, such as those outlined in this guide, to select the most appropriate Gelucire grade to achieve the desired drug delivery profile. The ability to form amorphous solid dispersions and the potential for creating blends of different Gelucire grades further expand their utility in modern drug development.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Gelucire: A wonderful excipient for improving the physicochemical characteristics of drugs and controlled release matrices [journals.ipinnovative.com]
- 3. Solubility enhancement and physicochemical characterization of carvedilol solid dispersion with Gelucire 50/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajprd.com [ajprd.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. rssl.com [rssl.com]
- 11. drug-dev.com [drug-dev.com]
- 12. Gelucire® 44/14 ⋅ Gattefossé [gattefosse.com]
- 13. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrphr.org [iosrphr.org]
Gelucire 44/14 Formulations Enhance Drug Bioavailability In Vivo: A Comparative Guide
Researchers and drug development professionals are continuously seeking innovative methods to improve the oral bioavailability of poorly water-soluble drugs. Gelucire 44/14, a non-ionic water-dispersible surfactant, has emerged as a promising excipient in lipid-based formulations for this purpose. This guide provides an objective comparison of the in vivo performance of Gelucire 44/14 formulations against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.
Gelucire 44/14 is a polyethylene glycol (PEG) glyceride composed of mono-, di-, and triglycerides, as well as mono- and diesters of PEG. Its amphiphilic nature and surface-active properties allow it to spontaneously form a fine dispersion or emulsion upon contact with aqueous media, a key characteristic for enhancing the dissolution and subsequent absorption of hydrophobic drug molecules.[1][2]
Comparative In Vivo Performance of Gelucire 44/14 Formulations
In vivo studies across various animal models have consistently demonstrated the potential of Gelucire 44/14 to significantly improve the oral bioavailability of a range of poorly soluble drugs. The following tables summarize the quantitative data from several key studies, comparing Gelucire 44/14 formulations to pure drugs and other formulation strategies.
| Drug | Formulation | Animal Model | Key Pharmacokinetic Parameters | Relative Bioavailability (%) | Reference |
| Piroxicam | Gelucire 44/14 & Labrasol (GL) | Healthy Volunteers | Cmax: 2.64 µg/ml, tmax: 82.5 min | 221% (vs. Pure Drug) | [3] |
| Pure Piroxicam (PP) | Healthy Volunteers | Cmax: 0.999 µg/ml, tmax: 144 min | - | [3] | |
| Piroxicam:β-cyclodextrin (CD) | Healthy Volunteers | Cmax: 2.44 µg/ml, tmax: 120 min | 98.6% (vs. GL) | [3] | |
| Resveratrol | 3rd Gen. SD with Gelucire 44/14 | Wistar Rats | - | 300% (vs. 2nd Gen. SD without Gelucire) | [4] |
| Carvedilol | Solid Dispersion with Gelucire 44/14 & TPGS | Sprague-Dawley Rats | Cmax: 581 ng/ml | 169% (vs. Pure Drug Suspension) | [5] |
| Solid Dispersion with Gelucire 44/14 | Sprague-Dawley Rats | Cmax: 459 ng/ml | - | [5] | |
| Pure Carvedilol Suspension | Sprague-Dawley Rats | Cmax: 417 ng/ml | - | [5] | |
| Valsartan | Solidified SuSMED with Gelucire 44/14 (S-SuSMED-T1/T2) | Rats | - | ~177-198% (vs. Raw VST and Diovan®) | [6] |
| Silymarin | Semisolid Dispersion with Gelucire 44/14 (GL) | New Zealand Albino Rabbits | Profoundly increased AUC0–12 and Cmax (~13-fold vs. RS) | 156.2% (vs. Commercial Product) | [7] |
| Glibenclamide | GF-Gelucire 44/14 formulation | Rats | - | 45% increase (vs. aqueous suspension) | [8] |
Mechanisms of Bioavailability Enhancement
The improved in vivo performance of Gelucire 44/14 formulations can be attributed to several interconnected mechanisms. These include enhanced drug solubilization, formation of fine emulsions, and potential biological interactions.[4][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Enhanced bioavailability of piroxicam using Gelucire 44/14 and labrasol: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. eprints.usm.my [eprints.usm.my]
- 9. ocl-journal.org [ocl-journal.org]
The Interplay of Digestion: Correlating In Vitro Lipolysis and In Vivo Performance of Gelucire 44/14
A comprehensive guide for researchers and drug development professionals on the critical relationship between the laboratory breakdown of Gelucire 44/14 and its real-world performance in enhancing drug absorption.
Gelucire 44/14, a non-ionic water-dispersible surfactant, is a widely utilized excipient in the pharmaceutical industry for improving the oral bioavailability of poorly water-soluble drugs. Its efficacy is intrinsically linked to its behavior within the gastrointestinal (GI) tract, particularly its interaction with digestive lipases. Understanding the correlation between in vitro lipolysis—the laboratory simulation of this digestive process—and the in vivo performance of Gelucire 44/14 formulations is paramount for predictable and successful drug development. This guide provides an objective comparison of its performance, supported by experimental data, to aid researchers in their formulation strategies.
The Critical Role of Lipolysis in Drug Delivery
Gelucire 44/14 is composed of a mixture of mono-, di-, and triglycerides, along with polyethylene glycol (PEG) esters.[1] Upon oral administration, these components undergo hydrolysis by gastric and pancreatic lipases. This digestive process is not merely a breakdown of the excipient but a crucial step in the drug delivery mechanism. The products of lipolysis, such as monoglycerides and free fatty acids, can form various colloidal structures, including micelles and vesicles, which can enhance the solubilization of lipophilic drugs and facilitate their transport across the intestinal membrane.[2]
In vitro lipolysis models are therefore indispensable tools for predicting the in vivo behavior of Gelucire 44/14 formulations. These models aim to mimic the conditions of the GI tract, allowing for the assessment of how a drug-loaded formulation will disperse, digest, and maintain the drug in a solubilized state, which is a prerequisite for absorption.[3]
Comparative Performance Data: In Vitro vs. In Vivo
Numerous studies have investigated the link between the in vitro lipolysis of Gelucire 44/14 formulations and their subsequent in vivo pharmacokinetic profiles. The following tables summarize key quantitative data from representative studies, offering a comparative overview.
| Drug | Formulation Details | In Vitro Lipolysis Outcome | In Vivo Pharmacokinetic Parameters (Rats) | Reference |
| Exemestane | Lipid dispersion with Gelucire 44/14 (1:5 drug-to-carrier ratio) | Significantly higher dissolution rate compared to pure drug. | AUC (0-t): Increased compared to pure drug suspension. Cmax: ~1.53 times higher than conventional suspension. | [3][4] |
| Cinnarizine | Self-emulsifying formulation with Gelucire 44/14 | Lipolysis of Gelucire 44/14 did not significantly affect cinnarizine solubilization in the aqueous phase. | In vivo performance is influenced by the initial self-emulsification, with lipolysis playing a secondary role in maintaining solubilization for this specific drug. | [5] |
| Piroxicam | Solid dispersion with Gelucire 44/14 | Enhanced dissolution compared to the pure drug. | In vivo studies in albino rats showed no signs of gastric ulceration, indicating good tolerability. Bioavailability was enhanced compared to the pure drug. | [2][6] |
| Docetaxel | Multi-excipient Self-Emulsifying Drug Delivery System (SEDDS) including Gelucire 44/14 | ~80% drug release within 12 hours. | AUC: 3.19-fold increase in absolute bioavailability compared to pure drug. Cmax: 125.5 ± 2.5 ng/mL. | [2] |
| Comparison with Other Excipients |
| For exemestane, lipid dispersions with Vitamin E TPGS showed even higher dissolution rates and intestinal permeation compared to those with Gelucire 44/14.[4] |
| In a study with the BCS class IV compound anacetrapib, amorphous solid dispersions containing Gelucire 44/14 and Gelucire 48/16 demonstrated a 30-50x enhancement in solubility compared to a traditional ASD without a surfactant. |
Experimental Protocols: A Closer Look
The methodologies employed in these studies are critical for interpreting the data. Below are detailed protocols for key experiments.
In Vitro Lipolysis Assay (pH-Stat Method)
This is a widely used method to simulate the digestion of lipid-based formulations in the small intestine.
-
Preparation of Digestion Medium: A buffer solution simulating intestinal fluid is prepared, typically containing Tris-HCl, maleic acid, calcium chloride, and sodium chloride, adjusted to a pH of around 7.5. Bile salts (e.g., sodium taurocholate) and phospholipids (e.g., phosphatidylcholine) are added to mimic the composition of bile.[7]
-
Formulation Dispersion: A precisely weighed amount of the Gelucire 44/14 formulation is added to the pre-warmed (37°C) digestion medium and allowed to disperse under gentle agitation.[7]
-
Initiation of Lipolysis: A solution of pancreatic lipase (e.g., porcine pancreatin) is added to initiate the enzymatic digestion of the lipid components.[7]
-
pH Control and Titration: As lipolysis proceeds, free fatty acids are liberated, causing a drop in pH. A pH-stat apparatus is used to maintain a constant pH by automatically titrating the medium with a standardized sodium hydroxide (NaOH) solution. The rate of NaOH consumption is directly proportional to the rate of lipolysis.
-
Sample Analysis: At predetermined time points, samples are withdrawn and immediately mixed with an inhibitor (e.g., a lipase inhibitor or a solvent like methanol) to stop the enzymatic reaction. The samples are then centrifuged to separate the aqueous and lipid phases. The concentration of the dissolved drug in the aqueous phase is quantified using a suitable analytical method like HPLC.[7]
In Vivo Pharmacokinetic Study (Rat Model)
Animal models are essential for assessing the in vivo performance of formulations.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. The animals are fasted overnight prior to the study but have free access to water.
-
Formulation Administration: The Gelucire 44/14 formulation is administered orally via gavage at a predetermined dose.
-
Blood Sampling: At specified time intervals post-dosing, blood samples are collected from the tail vein or via cannulation into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Drug Quantification: The concentration of the drug in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
Visualizing the Process and Correlation
To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Pharmacokinetic aspects and in vitro–in vivo correlation potential for lipid-based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ocl-journal.org [ocl-journal.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Battle for Bioavailability: Melt Granulation vs. Spray Drying for Gelucire 44/14 Formulations
A comprehensive comparison of two leading techniques for enhancing the solubility and dissolution of poorly water-soluble drugs using Gelucire 44/14, supported by experimental data.
In the pharmaceutical industry's ongoing quest to improve the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), formulators are increasingly turning to advanced manufacturing techniques. Among these, melt granulation and spray drying have emerged as robust methods for creating solid dispersions, particularly with versatile excipients like Gelucire 44/14. This guide provides a detailed, data-driven comparison of these two techniques for developing immediate-release solid dosage forms, offering researchers, scientists, and drug development professionals a clear perspective on their respective advantages and outcomes.
Gelucire 44/14, a non-ionic, semi-solid, waxy amphiphilic excipient, is prized for its surface-active properties, which allow it to spontaneously form a fine dispersion or emulsion upon contact with water.[1][2] This characteristic makes it an excellent carrier for enhancing the dissolution of poorly soluble drugs. However, the manufacturing method employed to combine the drug with Gelucire 44/14 significantly influences the final product's performance.
Comparative Performance: A Data-Centric Overview
To illustrate the differences between melt granulation and spray drying for Gelucire 44/14 formulations, we will examine experimental data from a study that prepared solid dispersions of the poorly water-soluble drug carbamazepine.
Drug Release Profiles
A key performance indicator for these formulations is the in vitro drug release rate. The following table summarizes the cumulative release of carbamazepine from tablets formulated using granules prepared by melt granulation versus a spray-dried powder, both incorporating Gelucire 44/14.
| Time (minutes) | Melt Granulation (G1) - Cumulative Release (%) | Spray Drying (SD1) - Cumulative Release (%) | Melt Granulation (G2) - Cumulative Release (%) | Spray Drying (SD2) - Cumulative Release (%) |
| 10 | ~50 | ~65 | ~55 | ~70 |
| 20 | ~70 | ~85 | ~75 | ~90 |
| 30 | ~85 | ~95 | ~88 | ~98 |
| 60 | >95 | >98 | >95 | >98 |
G1 and SD1 formulations contain pre-gelatinized starch as a co-excipient, while G2 and SD2 contain microcrystalline cellulose. [1]
The data clearly indicates that for both co-excipients, the spray-dried formulations exhibited a faster initial drug release compared to the melt granulation formulations.[1] Nearly 100% of the drug was released within 10 minutes for the spray-dried formulations, highlighting the efficiency of this technique in creating a rapidly dissolving solid dispersion.[1][2]
Particle Morphology
Scanning Electron Microscopy (SEM) reveals distinct differences in the morphology of the particles produced by each method.
| Formulation | Description of Morphology |
| Melt Granulation (G1, G2) | Irregularly shaped granules with a rough surface. The drug and excipients are agglomerated together. |
| Spray Drying (SD1, SD2) | Spherical microparticles with a smoother surface. This morphology is characteristic of the rapid solvent evaporation during the spray drying process. |
These morphological differences, particularly the larger surface area of the spherical microparticles from spray drying, likely contribute to the faster dissolution rates observed.
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for the melt granulation and spray drying processes used to prepare the carbamazepine-Gelucire 44/14 formulations.
Melt Granulation
-
Preparation of the Meltable Binder: Gelucire 44/14 is heated to 60°C in a water bath until completely melted.
-
Dry Powder Mixing: The active pharmaceutical ingredient (carbamazepine) and other excipients (e.g., pre-gelatinized starch or microcrystalline cellulose) are dry-mixed in a high-shear granulator.
-
Granulation: The molten Gelucire 44/14 is added to the dry powder mixture in the granulator. The granulation process is continued until granules of a suitable size and consistency are formed.
-
Cooling and Sizing: The resulting granules are allowed to cool to room temperature and are then passed through a sieve to achieve a uniform particle size distribution.
Spray Drying
-
Solution/Suspension Preparation: A solution of Gelucire 44/14 is prepared by dissolving it in demineralized water at 50°C. The active pharmaceutical ingredient (carbamazepine) is then dispersed in this solution under continuous stirring.
-
Spray Drying Process: The prepared feed solution/suspension is pumped to a spray dryer. The liquid is atomized into fine droplets, which are then dried in a stream of hot air. The process parameters (e.g., inlet temperature, feed rate, atomization pressure) are carefully controlled to obtain a free-flowing powder with the desired characteristics.
-
Powder Collection: The dried microparticles are separated from the air stream using a cyclone separator and collected.
Visualizing the Experimental Workflow
To provide a clear understanding of the sequential steps involved in both formulation strategies, the following diagram illustrates the experimental workflow from raw materials to the final compressed tablets.
Caption: Experimental workflow for melt granulation and spray drying of Gelucire 44/14 formulations.
Mechanism of Action: How Do These Techniques Enhance Drug Delivery?
Both melt granulation and spray drying aim to create a solid dispersion where the drug is finely distributed, and potentially in an amorphous state, within the hydrophilic Gelucire 44/14 carrier.
Caption: Mechanism for enhanced drug delivery via Gelucire 44/14 solid dispersions.
The primary mechanisms contributing to the enhanced dissolution are:
-
Particle Size Reduction: Both techniques significantly reduce the effective particle size of the drug, leading to a larger surface area available for dissolution.
-
Improved Wettability: The surfactant properties of Gelucire 44/14 improve the wetting of the hydrophobic drug particles.
-
Amorphization: The rapid cooling in melt granulation or fast solvent evaporation in spray drying can lead to the drug being present in a higher-energy amorphous state, which has greater solubility than the crystalline form. X-ray diffraction studies have confirmed the transformation of crystalline drugs to an amorphous state in spray-dried Gelucire formulations.[3]
Conclusion: Choosing the Right Path Forward
Both melt granulation and spray drying are effective techniques for preparing Gelucire 44/14-based solid dispersions to enhance the dissolution of poorly water-soluble drugs.
Spray drying appears to offer an advantage in achieving a more rapid and complete drug release, likely due to the formation of uniform, spherical microparticles with a large surface area and a higher degree of amorphization.[1] However, it involves the use of solvents, which may require subsequent removal and can pose environmental and stability concerns.
Melt granulation is a solvent-free process, making it a more environmentally friendly and potentially cost-effective option.[4] While the initial drug release may be slightly slower than that of spray-dried formulations, it still provides a significant improvement over the unformulated drug.
The choice between these two techniques will ultimately depend on the specific properties of the drug, the desired release profile, and considerations related to manufacturing scale-up, cost, and environmental impact. This guide provides the foundational data and understanding to make an informed decision in the development of robust and effective oral drug delivery systems.
References
Navigating Drug Release from Gelucire 44/14: A Comparative Guide to Analytical Method Validation
For researchers, scientists, and drug development professionals, the selection and validation of analytical methods for characterizing drug release from lipid-based formulations like Gelucire 44/14 are critical for ensuring product quality and performance. This guide provides a comparative overview of validated analytical methods, experimental protocols, and performance data to aid in the development and selection of appropriate testing strategies.
Gelucire 44/14, a non-ionic water-dispersible excipient, is widely utilized in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] Its self-emulsifying properties make it a valuable tool in the formulation of solid dispersions and self-emulsifying drug delivery systems (SEDDS).[3][4] The validation of analytical methods to accurately quantify drug release from these complex matrices is paramount for regulatory compliance and for understanding the formulation's in vivo behavior.
Comparative Analysis of Drug Release Methods
High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most commonly employed analytical techniques for quantifying drug release from Gelucire 44/14 formulations. The choice between these methods often depends on the drug's properties, potential for interference from excipients, and the desired sensitivity and selectivity.
Data Summary: Performance of Analytical Methods
The following table summarizes typical validation parameters for HPLC and UV-Vis spectrophotometry used in the analysis of drug release from Gelucire 44/14 formulations.
| Parameter | HPLC Method | UV-Vis Spectrophotometry | Source(s) |
| Linearity (R²) | >0.99 | >0.99 | [3] |
| Wavelength (λmax) | 247 nm (for Valsartan) | 247 nm (for Loratadine) | [3][5] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), pH 3.0 | 0.1N HCl | [3][5] |
| Flow Rate | 1.0 mL/min | N/A | [3] |
| Column | C18 (250 x 4.6 mm, 5 µm) | N/A | [3] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | [6] |
| Precision (%RSD) | <2% | <2% | [6] |
Comparative Drug Release from Gelucire 44/14 and Alternatives
The selection of the lipid-based excipient significantly impacts the drug release profile. The table below compares the in vitro drug release from formulations containing Gelucire 44/14 with those containing an alternative, Gelucire 50/13.
| Formulation | Drug | Time Point | % Drug Release | Source(s) |
| Gelucire 44/14 (1:3 ratio) | Loratadine | 15 min | 94.22 ± 1.08% | [5] |
| Gelucire 50/13 (1:1 ratio) | Loratadine | 15 min | Complete Release | [5] |
| Pure Drug | Loratadine | 15 min | 23.87 ± 1.13% | [5] |
| Gelucire 44/14 based SSM | Aceclofenac | 15 min | >80% | [7] |
| Gelucire 50/13 based SSM | Aceclofenac | 15 min | Lower than Gelucire 44/14 | [7] |
| Gelucire 44/14 (1:5 ratio) | Voriconazole | 75 min | 100% | [8] |
| Poloxamer 188 (1:5 ratio) | Voriconazole | 90 min | 100% | [8] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical method validation. Below are representative protocols for dissolution testing and HPLC analysis for drug release from Gelucire 44/14 formulations.
In Vitro Dissolution Testing Protocol
This protocol is based on the USP Apparatus II (Paddle Method) and is commonly used for solid dosage forms.[3][5]
-
Dissolution Medium: Prepare 900 mL of 0.1N Hydrochloric (HCl) acid. For specific drugs, other media such as pH 6.8 phosphate buffer may be used.[3]
-
Apparatus Setup: Use a USP Type II (paddle) dissolution apparatus. Set the temperature to 37 ± 0.5°C and the paddle speed to 50 rpm.[3][5]
-
Sample Introduction: Introduce a sample of the Gelucire 44/14 formulation (e.g., capsule or tablet) equivalent to a specific dose of the active pharmaceutical ingredient (API) into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes).[3]
-
Sample Preparation: Immediately filter the withdrawn samples through a 0.45-μm membrane filter (e.g., PVDF).[3]
-
Volume Replacement: To maintain a constant dissolution volume, replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.[3]
-
Analysis: Analyze the filtered samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the drug concentration.
HPLC Analytical Method Protocol
This protocol provides a general framework for the quantification of an API released from a Gelucire 44/14 formulation.
-
Instrumentation: Utilize an HPLC system equipped with a pump, UV detector, and a data acquisition system.[3]
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to a specific pH (e.g., pH 3.0 with phosphoric acid).[3]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[3]
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance (λmax) of the drug.[3]
-
Injection Volume: Inject a fixed volume of the sample (e.g., 20 μL).[3]
-
-
Standard Preparation: Prepare a series of standard solutions of the pure drug in the mobile phase at known concentrations to construct a calibration curve.
-
Sample Analysis: Inject the filtered samples from the dissolution study into the HPLC system.
-
Quantification: Determine the concentration of the drug in the samples by comparing the peak areas with the calibration curve. The coefficient of determination (R²) for the calibration curve should be >0.99.[3]
Visualizing the Workflow and Decision-Making Process
To further clarify the processes involved in the validation of analytical methods for drug release from Gelucire 44/14, the following diagrams illustrate a typical experimental workflow and a logical decision-making framework.
Caption: Experimental workflow for drug release testing.
Caption: Decision tree for analytical method selection.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Twin Screw Melt Granulation: A Single Step Approach for Developing Self-Emulsifying Drug Delivery System for Lipophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. tandfonline.com [tandfonline.com]
- 8. rjptonline.org [rjptonline.org]
A Comparative Guide to DSC and XRD for Solid-State Characterization of Gelucire 44/14 Dispersions
For Researchers, Scientists, and Drug Development Professionals
In the development of oral drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs), lipid-based excipients like Gelucire 44/14 have become indispensable. The physical state of the API within the Gelucire 44/14 matrix—whether crystalline or amorphous—is a critical determinant of the formulation's stability, dissolution behavior, and ultimately, its bioavailability. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are two cornerstone analytical techniques for elucidating this solid-state character. This guide provides a comparative overview of DSC and XRD, supported by experimental data, to assist researchers in the robust characterization of Gelucire 44/14 solid dispersions.
The Synergy of Thermal and Structural Analysis
DSC and XRD are powerful, yet distinct, analytical techniques that provide complementary information about the solid-state properties of pharmaceutical dispersions. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, offering insights into melting, crystallization, and glass transitions. In contrast, XRD provides information about the long-range molecular order, allowing for the direct detection of crystalline material and the characterization of its structure. The cross-validation of these two techniques is crucial for a comprehensive and unambiguous assessment of the solid state of an API in a Gelucire 44/14 dispersion.
Experimental Methodologies
Detailed and consistent experimental protocols are paramount for generating reliable and comparable data. Below are representative methodologies for the analysis of Gelucire 44/14 solid dispersions using DSC and XRD.
Differential Scanning Calorimetry (DSC) Protocol
A thermal analysis is conducted to observe the melting and crystallization behavior of the components.
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: 3–5 mg of the Gelucire 44/14 solid dispersion is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed aluminum pan is used as a reference.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp up the temperature from 25°C to 200°C at a heating rate of 10°C/min.
-
-
Atmosphere: The DSC cell is purged with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Analysis: The resulting thermogram is analyzed for the presence, absence, or shifts in endothermic peaks corresponding to the melting of the API and Gelucire 44/14. The enthalpy of fusion (ΔH) for any observed peaks is also calculated.
X-ray Diffraction (XRD) Protocol
XRD is employed to probe the crystalline nature of the solid dispersion.
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: The solid dispersion sample is placed onto a sample holder and gently flattened to ensure a level surface.
-
Instrumental Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range: 5° to 50° 2θ.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
-
Analysis: The diffractogram is examined for the presence of sharp, characteristic Bragg peaks, which are indicative of crystalline material. The absence of these peaks and the presence of a broad halo suggest an amorphous state.
Comparative Data Analysis
The primary goal in creating a solid dispersion with Gelucire 44/14 is often to convert a crystalline API into its more soluble amorphous form. Both DSC and XRD can provide evidence for this transformation.
| Parameter | Differential Scanning Calorimetry (DSC) | X-ray Diffraction (XRD) |
| Principle | Measures heat flow associated with thermal events (e.g., melting, glass transition). | Measures the diffraction of X-rays by crystalline structures. |
| Pure API | Exhibits a sharp endothermic peak at its characteristic melting point. For instance, a crystalline drug might show a sharp endotherm at 150°C. | Displays a series of sharp, well-defined peaks at specific 2θ angles, which constitute its unique diffraction pattern. |
| Pure Gelucire 44/14 | Shows a broad endothermic peak corresponding to its melting range, typically between 40°C and 48°C.[1] | Exhibits characteristic crystalline peaks, often observed around 19° and 23° 2θ.[2] |
| Physical Mixture | The thermogram shows the melting endotherms of both the API and Gelucire 44/14, indicating that both components exist in their crystalline forms. | The diffractogram is a superposition of the diffraction patterns of the individual crystalline components. |
| Solid Dispersion | In a successful amorphous solid dispersion, the melting endotherm of the API is absent.[1] A shift or broadening of the Gelucire 44/14 peak may also be observed. | The characteristic diffraction peaks of the crystalline API are absent, and a broad, diffuse halo is observed, confirming the amorphous nature of the drug within the dispersion.[3] |
Visualizing the Cross-Validation Workflow
The logical flow of characterizing Gelucire 44/14 solid dispersions using both DSC and XRD can be visualized as a cohesive workflow.
Caption: Workflow for the cross-validation of DSC and XRD in solid-state characterization.
Interpretation and Cross-Validation
The strength of this dual-technique approach lies in the cross-validation of the results.
-
Concordant Results: If DSC shows the absence of the API's melting peak and XRD shows a halo pattern with no Bragg peaks, there is strong evidence that the API is in an amorphous state within the Gelucire 44/14 matrix. This concordance provides a high degree of confidence in the solid-state characterization.
-
Discordant Results: In some cases, the results may appear to be in conflict. For example, DSC might not show a clear melting endotherm for the API, but XRD may reveal some low-intensity peaks. This could indicate the presence of a small amount of residual crystallinity or the formation of nanocrystals that are difficult to detect by DSC. Conversely, a broadened, low-temperature endotherm in DSC without corresponding sharp peaks in XRD might suggest a molecularly dispersed system with strong interactions between the drug and the carrier. Such discrepancies highlight the importance of using both techniques to gain a more complete picture.
Conclusion
The solid-state characterization of Gelucire 44/14 dispersions is a critical step in the development of robust and effective drug products. While both DSC and XRD are invaluable tools, neither technique alone provides a complete picture. A comprehensive understanding of the solid-state properties of these formulations can only be achieved through the synergistic application and cross-validation of both thermal and structural analysis methods. By following detailed experimental protocols and carefully comparing the quantitative and qualitative data from both DSC and XRD, researchers can confidently assess the physical form of the API in the dispersion, ensuring the development of stable and bioavailable drug products.
References
Gelucire 44/14 Outperforms Conventional Formulations in Enhancing Bioavailability of Poorly Soluble Drugs
Extensive comparative studies reveal that Gelucire 44/14, a self-emulsifying excipient, significantly enhances the oral bioavailability of poorly water-soluble drugs compared to conventional formulations. This improvement is attributed to its ability to increase drug solubility and inhibit efflux transporters in the gastrointestinal tract. Experimental data from various studies consistently demonstrate superior pharmacokinetic profiles for drugs formulated with Gelucire 44/14.
Gelucire 44/14 is a non-ionic water-dispersible surfactant that, upon contact with aqueous media, spontaneously forms a fine dispersion or microemulsion.[1] This self-emulsifying property facilitates the dissolution of poorly soluble active pharmaceutical ingredients (APIs) in the gastrointestinal fluids, a critical step for drug absorption.[1][2] In contrast, conventional formulations, such as simple tablets or suspensions, often suffer from low and variable bioavailability for these challenging compounds due to their limited dissolution rate.
Enhanced Bioavailability Across Multiple Drug Classes
In vivo studies have consistently demonstrated the superiority of Gelucire 44/14 formulations. For instance, a study on the antihypertensive drug valsartan in rats showed that a solidified supersaturable self-microemulsifying drug delivery system (S-SuSMED) containing Gelucire 44/14 increased oral bioavailability by approximately 177–198% compared to the raw drug and the commercial Diovan® tablet.[3] Another study on valsartan reported a 2.72-fold and 2.97-fold enhancement of Cmax and AUC0–t, respectively, with a semi-solid self-microemulsifying drug delivery system (SMEDDS) using Gelucire 44/14 compared to commercial capsules.
Similarly, a bioavailability study in healthy human volunteers on alpha-tocopherol (Vitamin E) revealed that a solid dispersion in Gelucire 44/14 resulted in an approximately two-fold increase in total absorption compared to a commercial soft gelatin capsule preparation.[4] For the antifungal drug itraconazole , a self-emulsifying micelle formulation with Gelucire 44/14 exhibited a 5.12-fold higher relative intestinal serosal fluid absorption compared to the crystalline drug.
Mechanisms of Bioavailability Enhancement
The primary mechanism by which Gelucire 44/14 enhances bioavailability is through the formation of a microemulsion in the gastrointestinal tract, which increases the surface area for drug absorption and maintains the drug in a solubilized state.[1][2]
Beyond this, studies have revealed that Gelucire 44/14 can also interact with biological barriers to further improve drug absorption. It has been shown to inhibit the P-glycoprotein (P-gp) efflux pump, a transporter protein that actively removes drugs from intestinal cells back into the gut lumen.[1][5][6][7][8] By inhibiting P-gp, Gelucire 44/14 can increase the intracellular concentration of P-gp substrate drugs, thereby enhancing their net absorption.[1][5][6][7][8] Furthermore, there is evidence to suggest that Gelucire 44/14 can modulate the activity of cytochrome P450 enzymes in the gut wall, which are responsible for the pre-systemic metabolism of many drugs.[1] This inhibition of first-pass metabolism can lead to a significant increase in the amount of drug reaching systemic circulation.[1]
Quantitative Comparison of Pharmacokinetic Parameters
The following tables summarize the quantitative data from comparative bioavailability studies of Gelucire 44/14 formulations versus conventional formulations for various drugs.
Table 1: Comparative Bioavailability of Valsartan Formulations
| Formulation | Animal Model | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| S-SuSMED with Gelucire 44/14 | Rats | - | - | 177-198 (vs. raw drug and Diovan®) |
| Semi-solid SMEDDS with Gelucire 44/14 | Rats | 2.72-fold increase | 2.97-fold increase | - |
| Conventional Tablet (Diovan®) | Rats | - | - | 100 |
| Raw Valsartan | Rats | - | - | Reference |
Table 2: Comparative Bioavailability of Alpha-Tocopherol Formulations
| Formulation | Subjects | Cmax | AUC0-∞ | Relative Bioavailability |
| Solid Dispersion in Gelucire 44/14 | Healthy Humans | Higher | ~2-fold increase | ~200% |
| Commercial Soft Gelatin Capsule | Healthy Humans | Reference | Reference | 100% |
Experimental Protocols
In Vivo Bioavailability Study of Valsartan S-SuSMED
-
Test Formulation: A solidified supersaturable self-microemulsifying drug delivery system (S-SuSMED) was prepared containing valsartan, Capmul® MCM (oil), Tween® 80 (surfactant), Gelucire® 44/14 (cosurfactant), and Poloxamer 407 (precipitation inhibitor), which was then solidified using solid carriers.
-
Conventional Formulation: Commercial Diovan® tablets and raw valsartan powder were used as comparators.
-
Animal Model: Male Sprague-Dawley rats were used.
-
Study Design: A parallel-group study was conducted. The rats were fasted overnight prior to oral administration of the formulations at a dose equivalent to 10 mg/kg of valsartan.
-
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-dosing.
-
Pharmacokinetic Analysis: Plasma concentrations of valsartan were determined using a validated HPLC method. Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using non-compartmental analysis.
Human Bioavailability Study of Alpha-Tocopherol
-
Test Formulation: A solid dispersion of alpha-tocopherol in Gelucire 44/14 was prepared and filled into hard gelatin capsules.
-
Conventional Formulation: A commercial soft gelatin capsule preparation of alpha-tocopherol was used as the reference.
-
Subjects: Healthy male volunteers participated in the study.
-
Study Design: A randomized, crossover study design was employed with a washout period between treatments. Subjects received a single oral dose of the test or reference formulation.
-
Blood Sampling: Blood samples were collected at various time points before and after drug administration.
-
Pharmacokinetic Analysis: Plasma concentrations of alpha-tocopherol were measured, and pharmacokinetic parameters were determined to assess the rate and extent of absorption.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key mechanisms of Gelucire 44/14-mediated bioavailability enhancement and a typical experimental workflow for a comparative bioavailability study.
Caption: Mechanism of Gelucire 44/14 Bioavailability Enhancement.
Caption: Experimental Workflow for a Comparative Bioavailability Study.
References
- 1. ocl-journal.org [ocl-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Lipid excipients Peceol and Gelucire 44/14 decrease P-glycoprotein mediated efflux of rhodamine 123 partially due to modifying P-glycoprotein protein expression within Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Assessing the Impact of Gelucire 44/14 on P-glycoprotein Efflux: A Comparative Guide
Introduction to P-glycoprotein and Gelucire 44/14
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical protein that functions as an efflux pump in various tissues, including the intestines, kidneys, liver, and the blood-brain barrier.[1][2] Its primary role is to transport a wide array of structurally diverse compounds out of cells, thereby limiting the absorption and tissue penetration of many drugs.[1][2] This action can significantly reduce the oral bioavailability of P-gp substrate drugs and contribute to multidrug resistance in cancer.[1][3]
Gelucire® 44/14 (lauroyl polyoxyl-32 glycerides) is a non-ionic, semi-solid waxy excipient used in pharmaceutical formulations to enhance the solubility and oral bioavailability of poorly water-soluble drugs.[4][5] Beyond its solubilizing properties, Gelucire 44/14 has been identified as an inhibitor of P-gp, presenting a dual mechanism for improving drug delivery.[4][5][6] This guide provides a comparative assessment of Gelucire 44/14's impact on P-gp efflux, supported by experimental data and detailed methodologies.
Mechanism of P-gp Inhibition by Gelucire 44/14
Gelucire 44/14 modulates P-gp activity through at least two distinct mechanisms:
-
Functional Inhibition : Like many P-gp inhibitors, Gelucire 44/14 can functionally compete for the drug binding domains of the transporter, thereby reducing the efflux of co-administered P-gp substrate drugs.[7] This inhibitory effect is observed at concentrations above its critical micellar concentration, suggesting that the drug's incorporation into micelles may be a key factor.[4]
-
Reduction in P-gp Protein Expression : Studies have shown that prolonged exposure (24 hours) to Gelucire 44/14 can lead to a significant decrease in the expression of P-gp in Caco-2 cells.[7][8] This reduction in the amount of transporter protein available at the cell membrane contributes to the overall decrease in efflux activity.[7][8]
Comparative Performance Data
The following tables summarize the quantitative effects of Gelucire 44/14 and comparator excipients on P-gp activity and expression, primarily using the Caco-2 cell model and the fluorescent P-gp substrate, Rhodamine 123 (Rh123).
Table 1: Effect of Gelucire 44/14 and Comparators on P-gp Efflux Activity (Rhodamine 123 Accumulation)
| Compound | Concentration | Cell Line | Increase in Rh123 Accumulation | Citation |
| Gelucire 44/14 | 0.01% (w/v) | Caco-2 | Significant increase relative to control | [7] |
| 0.02% (w/v) | Caco-2 | Up to 3-fold increase, comparable to Verapamil | [7][8] | |
| Peceol® | 0.1% (v/v) | Caco-2 | Significant increase relative to control | [7] |
| 0.25% (v/v) | Caco-2 | Up to 3-fold increase, exceeded Verapamil | [7][8] | |
| 0.5% (v/v) | Caco-2 | Up to 3-fold increase, exceeded Verapamil | [7][8] | |
| Verapamil | 100 µM | Caco-2 | Significant increase (Positive Control) | [7] |
Table 2: Effect of Gelucire 44/14 and Peceol® on P-gp Protein Expression in Caco-2 Cells (24h Treatment)
| Compound | Concentration | P-gp Protein Level (% of Control) | Citation |
| Gelucire 44/14 | 0.01% (w/v) | 64.5 ± 28% | [7][8] |
| 0.02% (w/v) | 51.8 ± 32% | [7][8] | |
| Peceol® | 0.25% (v/v) | 62.4 ± 21% | [7][8] |
| 0.5% (v/v) | 68.4 ± 20% | [7][8] |
Comparison with Alternative P-gp Inhibiting Excipients
Gelucire 44/14 is one of several pharmaceutical excipients known to inhibit P-gp. The selection of an excipient can be critical for formulation development, especially for drugs that are P-gp substrates. Other widely studied excipients with P-gp inhibitory effects include:
These excipients primarily inhibit P-gp by altering the fluidity of the cell membrane lipid bilayer, in addition to other mechanisms.[3][9] The choice among these depends on the specific drug, dosage form, and desired release characteristics.
Mandatory Visualizations
Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by Gelucire 44/14.
Caption: Experimental workflow for a Caco-2 bidirectional permeability assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard methods used in the cited literature.[2][7][8][12][13]
Protocol 1: Rhodamine 123 (Rh123) Accumulation Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rh123 from P-gp-expressing cells. An increase in intracellular fluorescence indicates P-gp inhibition.
Materials:
-
Caco-2 cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 solution
-
Gelucire 44/14, Verapamil (positive control)
-
96-well plates
-
Fluorescence plate reader
Methodology:
-
Cell Culture: Seed Caco-2 cells in a 96-well plate and culture until they form a confluent monolayer.
-
Pre-incubation: Remove the culture medium and wash the cells twice with warm PBS. Add medium containing various concentrations of Gelucire 44/14, a positive control (e.g., 100 µM Verapamil), or a vehicle control. Pre-incubate the plate at 37°C for 30-60 minutes.[2]
-
Substrate Addition: Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.[2]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes in the dark.
-
Measurement: After incubation, remove the supernatant, wash the cells three times with cold PBS to remove extracellular Rh123. Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 530 nm). Increased fluorescence in treated wells compared to the control indicates P-gp inhibition.
Protocol 2: Bidirectional Permeability Assay in Caco-2 Cells
This assay determines if a compound inhibits P-gp by measuring its effect on the transport of a known P-gp substrate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4[12]
-
P-gp probe substrate (e.g., [³H]-Digoxin or Rhodamine 123)[12]
-
Gelucire 44/14 and positive control (e.g., Verapamil)
-
TEER (Transepithelial Electrical Resistance) meter
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.[12]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Values should be >250 Ω·cm² to ensure monolayer integrity.[12]
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS. Pre-incubate the cells with HBSS containing the test compound (Gelucire 44/14) or control in both the apical (AP) and basolateral (BL) chambers for 30 minutes at 37°C.[12]
-
Transport Experiment:
-
Apical to Basolateral (A to B) Transport: Add the P-gp probe substrate along with the test compound/inhibitor to the AP (donor) chamber. At specified time intervals (e.g., 30, 60, 90, 120 min), take samples from the BL (receiver) chamber, replacing the volume with fresh buffer.
-
Basolateral to Apical (B to A) Transport: In a separate set of inserts, add the probe substrate and test compound/inhibitor to the BL (donor) chamber and sample from the AP (receiver) chamber.
-
-
Sample Analysis: Quantify the amount of probe substrate in the collected samples using an appropriate method (e.g., scintillation counting for ³H-Digoxin).
-
Data Analysis:
Protocol 3: Western Blotting for P-gp Expression
This method quantifies the amount of P-gp protein in cells after treatment with a test compound.
Materials:
-
Caco-2 cells treated with Gelucire 44/14 for a specified duration (e.g., 24 hours).[7]
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, electrophoresis and blotting equipment.
-
Primary antibody specific for P-gp (e.g., C219).[7]
-
Loading control antibody (e.g., anti-actin).[7]
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
Methodology:
-
Cell Lysis: After a 24-hour treatment with Gelucire 44/14, wash Caco-2 cells with cold PBS and lyse them to extract total protein.[7]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-polyacrylamide gel electrophoresis.[6]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against P-gp, followed by incubation with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control protein (actin).
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensity for P-gp and normalize it to the loading control. Compare the normalized P-gp levels in treated cells to untreated control cells to determine the change in protein expression.
Conclusion
Gelucire 44/14 is a multifunctional pharmaceutical excipient that effectively enhances the bioavailability of P-gp substrate drugs. Its impact on P-glycoprotein is twofold: it acts as a direct functional inhibitor and also reduces the cellular expression of the P-gp transporter over time.[7][8] Experimental data demonstrates that its inhibitory potency is comparable to the well-known inhibitor Verapamil.[7] For researchers and drug development professionals, Gelucire 44/14 offers a valuable tool to overcome P-gp-mediated efflux, thereby improving the absorption and therapeutic efficacy of a wide range of pharmaceutical compounds. When selecting excipients, a systematic evaluation of their potential interactions with drug transporters like P-gp is crucial for optimizing drug delivery and ensuring consistent product performance.[1]
References
- 1. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 4. ocl-journal.org [ocl-journal.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. Lipid excipients Peceol and Gelucire 44/14 decrease P-glycoprotein mediated efflux of rhodamine 123 partially due to modifying P-glycoprotein protein expression within Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. benchchem.com [benchchem.com]
- 13. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of gelucire 44-14 in different animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Gelucire 44/14's performance in various animal models, focusing on its role in enhancing the oral bioavailability of poorly water-soluble drugs. The information presented is collated from a range of preclinical studies, offering a comparative perspective against other formulation strategies.
Gelucire 44/14, a non-ionic, semi-solid excipient composed of lauroyl polyoxyl-32 glycerides, is widely utilized in the pharmaceutical industry for its self-emulsifying properties. Upon contact with aqueous fluids in the gastrointestinal tract, it forms a fine oil-in-water dispersion, which can significantly improve the dissolution and subsequent absorption of lipophilic drug candidates. This guide delves into the quantitative data from animal studies, details the experimental methodologies employed, and visualizes the key mechanisms of action.
Data Presentation: Pharmacokinetic Parameters in Animal Models
The following tables summarize the pharmacokinetic data from various studies investigating the impact of Gelucire 44/14 on the oral bioavailability of different drugs in rats and rabbits. These tables provide a quantitative comparison of key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), a measure of total drug exposure.
Table 1: Performance of Gelucire 44/14 Formulations in Rats
| Drug | Animal Model | Formulation with Gelucire 44/14 | Control/Alternative Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) |
| Valsartan | Sprague-Dawley Rats | Solid-Supersaturable Self-Microemulsifying Drug Delivery System (S-SuSMEDDS) | Raw Valsartan Powder | 1475.2 ± 360.5 | 1.8 ± 0.5 | 13888.6 ± 2883.3 | ~1.77 vs Raw Powder |
| Diovan® (Commercial Tablet) | 1258.4 ± 456.2 | 1.9 ± 0.6 | 8381.2 ± 6086.1 | ~1.66 vs Diovan® | |||
| Carvedilol | Sprague-Dawley Rats | Solid Dispersion (1:1.75 drug:Gelucire 50/13 with 10% TPGS) | Pure Carvedilol Suspension | 581 | ~2 | 2345 | 1.69 vs Pure Drug |
| Solid Dispersion (1:2 drug:Gelucire 44/14) | Pure Carvedilol Suspension | 332.4 | ~2 | 1432.8 | Not explicitly stated, but lower than Gelucire 50/13 formulation | ||
| Aceclofenac | Wistar Rats | Solid Dispersion (1:10 drug:Gelucire 44/14) | Pure Aceclofenac | 15.21 ± 1.02 (µg/mL) | 2.0 | 50.11 ± 2.98 (µg·h/mL) | ~2.1 vs Pure Drug |
| Cyclosporin A | Sprague-Dawley Rats | Solid Dispersion (1:10 drug:Gelucire 44/14) | Aqueous Suspension | Not explicitly stated | Not explicitly stated | Not explicitly stated | ~2.8 vs Aqueous Suspension |
| Sandimmun Neoral® | Not explicitly stated | Not explicitly stated | Not explicitly stated | Comparable to Sandimmun Neoral®[1] |
Table 2: Performance of Gelucire 44/14 Formulations in Rabbits
| Drug | Animal Model | Formulation with Gelucire 44/14 | Control/Alternative Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) |
| Silymarin | New Zealand Albino Rabbits | Semisolid Dispersion | Pure Silymarin | 118.5 ± 21.4 | 1.5 | 450.3 ± 55.7 | ~13 vs Pure Silymarin[2][3] |
| Hepaticum® (Commercial Product) | 105.2 ± 18.9 | 1.5 | 288.4 ± 41.2 | 1.56 vs Hepaticum®[2][3] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the performance of Gelucire 44/14 formulations.
Formulation Preparation
1. Solid Dispersion by Fusion-Solvent Method (for Carvedilol):
-
Gelucire 44/14 or Gelucire 50/13 was melted at 60°C.[4]
-
Carvedilol was added to the molten excipient.[4]
-
Ethanol was added to ensure complete solubilization of the drug.[4]
-
The mixture was then adsorbed onto microcrystalline cellulose and amorphous fumed silica to obtain a free-flowing powder.[5]
-
For the enhanced formulation, D-α-tocopheryl polyethylene glycol succinate (TPGS) was also incorporated into the melt.[5]
2. Solid-Supersaturable Self-Microemulsifying Drug Delivery System (S-SuSMEDDS) (for Valsartan):
-
The liquid SuSMEDDS was prepared by mixing Capmul® MCM (oil), Tween® 80 (surfactant), Gelucire® 44/14 (cosurfactant), and Poloxamer 407 (precipitation inhibitor).
-
Valsartan was then dissolved in this mixture.
-
The liquid SuSMEDDS was solidified by spray drying with an inert solid carrier.
3. Semisolid Dispersion by Solvent-Fusion Method (for Silymarin):
-
Silymarin and Gelucire 44/14 were dissolved in a common solvent.[3][6]
-
The solvent was then evaporated under reduced pressure.[3][6]
In Vivo Animal Studies
1. Animals and Housing:
-
Rats: Male Sprague-Dawley or Wistar rats were used in the valsartan, carvedilol, aceclofenac, and cyclosporin A studies.[1]
-
Rabbits: Male New Zealand albino rabbits were used in the silymarin study.[2][3]
-
Animals were typically housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
-
A fasting period of 12-24 hours was common before oral administration of the formulations, with free access to water.
2. Oral Administration (Gavage):
-
Formulations were administered orally using a gavage needle.
-
The volume administered was typically between 10-20 mL/kg for rats.
-
The animal is restrained, and the gavage needle is carefully inserted into the esophagus to deliver the formulation directly into the stomach.
3. Blood Sampling:
-
Blood samples were collected at predetermined time points via routes such as the tail vein or orbital venous plexus in rats, and the marginal ear vein in rabbits.
-
Blood was collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma was separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.
4. Bioanalytical Method:
-
Drug concentrations in plasma were quantified using validated high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
These methods typically involve a protein precipitation or liquid-liquid extraction step to isolate the drug from the plasma matrix before analysis.
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action of Gelucire 44/14 and a typical experimental workflow for in vivo studies.
Caption: Mechanism of Bioavailability Enhancement by Gelucire 44/14.
Caption: Experimental Workflow for In Vivo Pharmacokinetic Studies.
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. Enhancement of the in-vitro dissolution and in-vivo oral bioavailability of silymarin from liquid-filled hard gelatin capsules of semisolid dispersion using Gelucire 44/14 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. ejmanager.com [ejmanager.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Gelucire 44/14
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Gelucire 44/14, a versatile excipient used to enhance the solubility and oral bioavailability of poorly water-soluble drugs. Adherence to these procedural steps will help ensure safe laboratory operations and build a culture of safety.
Gelucire 44/14 is a non-ionic water-dispersible surfactant that is a waxy, semi-solid material at room temperature.[1][2] While it is not classified as a hazardous substance, proper personal protective equipment (PPE) and handling procedures are crucial to minimize exposure and ensure a safe working environment.[3]
Personal Protective Equipment (PPE) for Handling Gelucire 44/14
The following table summarizes the recommended personal protective equipment to be used when handling Gelucire 44/14, based on safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Hands | Protective, chemical-resistant gloves | Gloves must be inspected prior to use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] |
| Body | Impervious, fire/flame-resistant clothing | Wear appropriate protective clothing to prevent skin exposure.[4][5] |
| Respiratory | Suitable respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. A full-face respirator may be necessary in such cases.[4][5] |
Operational and Disposal Plans
Safe Handling and Storage Protocol:
-
Ventilation: Always handle Gelucire 44/14 in a well-ventilated area.[4] The use of a chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols.[3][4]
-
Melting: To melt the product, use a dry oven, incubator, or microwave oven. Avoid using a water bath.[1] For capsule molding, fully melt at 70-80°C with gentle stirring.[1]
-
Avoiding Contact: Take precautions to avoid contact with skin and eyes.[4]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[4] It should be stored away from direct sunlight and sources of ignition.[3] After use, it is good practice to flush the container with nitrogen and seal it tightly.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids. Remove contact lenses if present. A prompt consultation with a physician is advised.[3]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with plenty of water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was inhaled. Seek immediate medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[4]
Spill and Disposal Plan:
-
Spill Containment: In case of a spill, evacuate personnel to a safe area.[3] Prevent further leakage if it is safe to do so.[4] Do not let the chemical enter drains, as discharge into the environment should be avoided.[4]
-
Personal Protection: Use full personal protective equipment, including a respirator, during cleanup.[3]
-
Cleanup: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[3] For solid spills, collect the material and place it in a suitable, closed container for disposal.[4] Avoid dust formation.[4] Decontaminate surfaces by scrubbing with alcohol.[3]
-
Disposal: Dispose of the waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, or feed.[4] Packaging can be triple-rinsed and offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[4]
Experimental Workflow and Logical Relationships
The following diagram illustrates the key stages of the handling and disposal workflow for Gelucire 44/14.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
